Sodium glycine carbonate
Description
Properties
CAS No. |
50610-34-9 |
|---|---|
Molecular Formula |
C3H4NNa3O5 |
Molecular Weight |
203.04 g/mol |
IUPAC Name |
trisodium;2-aminoacetate;carbonate |
InChI |
InChI=1S/C2H5NO2.CH2O3.3Na/c3-1-2(4)5;2-1(3)4;;;/h1,3H2,(H,4,5);(H2,2,3,4);;;/q;;3*+1/p-3 |
InChI Key |
LFGIOTBVQMMVBC-UHFFFAOYSA-K |
SMILES |
C(C(=O)O)N.C(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(=O)[O-])N.C(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sodium Glycine Carbonate: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sodium glycine (B1666218) carbonate, a compound with significant potential in the pharmaceutical industry as a buffering agent and an excipient in effervescent tablet formulations. This document details its synthesis, physicochemical properties, and the analytical techniques employed for its characterization.
Introduction
Sodium glycine carbonate is a salt derived from glycine, a non-essential amino acid. It is recognized for its stability, non-hygroscopic nature, and its ability to act as an effective carbon dioxide source in effervescent systems.[1] Its aqueous solutions are alkaline and readily decompose in the presence of acid to release carbon dioxide.[1][2] This property makes it a valuable component in pharmaceutical preparations requiring rapid disintegration and dissolution.
Physicochemical Properties
Sodium glycine carbonate is typically a white, free-flowing powder.[2][3] It is soluble in water, with its aqueous solution being alkaline, and is practically insoluble in alcohol and ether.[2][3] Several forms of sodium glycine carbonate have been reported, including mono-sodium and di-sodium salts, which may contribute to variations in reported molecular weights and formulas.[3][4] For instance, CAS NO. 50610-34-9 has been associated with both mono-sodium and di-sodium glycine carbonate.[3][4] Another identified form is a 2:1 complex of glycine and monosodium salt with carbonate.[5]
A summary of the reported physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Sodium Glycine Carbonate
| Property | Value | Reference |
| Appearance | White powder | [1][2][3] |
| Molecular Formula | C3H4NNa3O5 / NaOOCNHCH2COONa / C5H8N2O6Na2 / C3H5NNa2O5 | [2][3][4][5] |
| Molecular Weight | 203.03687 g/mol / 163.04 g/mol / 238.11 g/mol | [2][3][4] |
| Solubility | Soluble in water; Insoluble in alcohol and ether | [1][2][3] |
| pH (5% aqueous solution) | 9.6 - 10.6 | [3] |
| Hygroscopicity | Not easy to absorb moisture | [1][2][3] |
| Thermal Stability | Stable up to 110 °C without yellowing | [2][3][4] |
| Decomposition | Decomposes in acid to release carbon dioxide | [1][2] |
Synthesis of Sodium Glycine Carbonate
The synthesis of sodium glycine carbonate involves the reaction of sodium glycinate (B8599266) with carbon dioxide in an aqueous medium. The overall reaction proceeds through the formation of a carbamate (B1207046) intermediate, which can then be converted to the carbonate.[6][7] While detailed protocols for the isolation of solid sodium glycine carbonate are not extensively published, a general methodology can be outlined based on the principles of CO2 absorption by amino acid salts.
3.1. Conceptual Synthesis Workflow
The synthesis process can be visualized as a multi-step procedure from starting materials to the final, characterized product.
Caption: Conceptual workflow for the synthesis and characterization of sodium glycine carbonate.
3.2. Experimental Protocol: Synthesis of Sodium Glycinate
A precursor to sodium glycine carbonate is sodium glycinate. This can be synthesized by neutralizing glycine with a sodium base.
-
Materials:
-
Glycine
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3)[8]
-
Distilled Water
-
-
Procedure:
-
Dissolve a known molar equivalent of glycine in distilled water in a reaction vessel.
-
Slowly add a stoichiometric amount of sodium hydroxide or sodium carbonate solution to the glycine solution with constant stirring.[8] The reaction with sodium carbonate will evolve carbon dioxide gas.
-
Continue stirring until the reaction is complete and a clear solution of sodium glycinate is obtained.
-
3.3. Experimental Protocol: Carbonation and Isolation
This protocol describes the subsequent reaction with carbon dioxide to form sodium glycine carbonate.
-
Materials:
-
Aqueous Sodium Glycinate Solution
-
Carbon Dioxide (gas)
-
Ethanol (B145695) or Acetone (B3395972) (for precipitation)
-
-
Procedure:
-
Cool the aqueous sodium glycinate solution in an ice bath.
-
Bubble carbon dioxide gas through the solution with vigorous stirring. The reaction is exothermic, so temperature control is important. The reaction kinetics are dependent on temperature, CO2 partial pressure, and the concentration of sodium glycinate.[7][9]
-
Monitor the reaction progress by measuring the pH of the solution, which will decrease as CO2 is absorbed.
-
Once the reaction is complete (indicated by stabilization of pH or CO2 uptake), the sodium glycine carbonate can be isolated.
-
Method A: Evaporation: The water can be removed under reduced pressure to yield the solid product.
-
Method B: Anti-solvent Precipitation: Add a water-miscible organic solvent such as ethanol or acetone to the aqueous solution to precipitate the sodium glycine carbonate salt.
-
Collect the precipitate by filtration and wash with a small amount of the organic solvent.
-
Dry the resulting solid under vacuum at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent and water.
-
Characterization Techniques
A comprehensive characterization of the synthesized sodium glycine carbonate is crucial to confirm its identity, purity, and structural properties.
4.1. Logical Relationship of Characterization Techniques
The selection of characterization techniques should be guided by the properties of interest. The following diagram illustrates the relationship between the techniques and the information they provide.
Caption: Relationship between characterization techniques and the properties they elucidate.
4.2. Detailed Methodologies
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the characteristic functional groups present in the molecule, such as N-H, C=O (carboxylate and carbonate), and C-N bonds.
-
Methodology: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded over a range of 4000-400 cm-1. The presence of characteristic peaks for the glycine backbone and the carbonate moiety would confirm the formation of the product.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the molecular structure and confirm the presence of the glycine and carbonate components. 1H and 13C NMR are particularly useful.
-
Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., D2O). 1H NMR will show signals corresponding to the methylene (B1212753) protons of the glycine unit. 13C NMR is crucial for identifying the carboxylate, methylene, and carbonate carbons. For example, in studies of CO2 absorption by sodium glycinate, a peak shift in the 13C NMR spectrum from around 174 ppm to 179 ppm has been associated with carbamate formation.[10]
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability and decomposition profile of the compound.
-
Methodology: A small, accurately weighed sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight loss as a function of temperature is recorded. This can reveal the presence of water of hydration and the decomposition temperature of the compound.
-
-
X-ray Diffraction (XRD):
-
Objective: To determine the crystalline structure of the solid product.
-
Methodology: A powdered sample is subjected to X-ray bombardment at varying angles. The resulting diffraction pattern is characteristic of the crystalline lattice of the compound and can be used for phase identification and purity assessment.
-
Applications in Drug Development
Sodium glycine carbonate's primary application in the pharmaceutical industry is as an excipient in effervescent dosage forms.[1][3] It serves as a superior alternative to sodium bicarbonate, as its reaction with an acid does not produce water, which can be detrimental to the stability of solid dosage forms.[1] It also functions as a buffering agent to maintain the pH of formulations.[11] Furthermore, it can act as a solubilizer for poorly soluble acidic drugs.[1]
Conclusion
Sodium glycine carbonate is a versatile compound with valuable applications in pharmaceutical formulations. While detailed synthesis and characterization data are not abundant in publicly available literature, this guide provides a comprehensive framework based on established chemical principles and related studies. The provided methodologies for synthesis and characterization can serve as a robust starting point for researchers and drug development professionals interested in exploring the potential of this compound. Further research to fully elucidate the properties of its different stoichiometric forms is warranted.
References
- 1. Mono-Sodium Glycine Carbonate, N-Carboxy Glycine Disodium Salt – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 2. chembk.com [chembk.com]
- 3. welychem.com [welychem.com]
- 4. welychem.com [welychem.com]
- 5. Glycine, monosodium salt, carbonate (2:1) | C3H5NNa2O5 | CID 10219688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Sodium glycine carbonate (50610-34-9) at Nordmann - nordmann.global [nordmann.global]
An In-depth Technical Guide on the Thermodynamic Properties of Sodium Glycine Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium glycine (B1666218) carbonate is a compound with significant potential in the pharmaceutical industry, particularly in the formulation of effervescent tablets and as a solubilizing agent.[1][2][3] A thorough understanding of its thermodynamic properties is crucial for optimizing its synthesis, formulation, and application. This technical guide provides a comprehensive overview of the thermodynamic characteristics of sodium glycine carbonate, aimed at researchers, scientists, and drug development professionals. While direct experimental data for the thermodynamic properties of sodium glycine carbonate are not extensively available in public literature, this guide outlines the theoretical framework, describes the necessary experimental protocols for their determination, and presents available data on related compounds to serve as a valuable reference.
Introduction
Sodium glycine carbonate, also known as mono-sodium glycine carbonate or di-sodium glycine carbonate depending on the stoichiometry, is a salt derived from the amino acid glycine and carbonic acid.[3] It is a white, water-soluble powder with an alkaline aqueous solution.[1][2][3] Its ability to release carbon dioxide upon acidification makes it a key component in effervescent drug delivery systems.[1][3] Furthermore, its buffering capacity is utilized to neutralize gastric acid and enhance the solubility of poorly soluble acidic drugs.[1][2]
The thermodynamic properties of a substance, such as enthalpy, entropy, and Gibbs free energy, govern its stability, reactivity, and phase behavior. For sodium glycine carbonate, these properties are critical for:
-
Synthesis Optimization: Understanding the reaction thermodynamics allows for the optimization of synthesis conditions to maximize yield and purity.
-
Formulation Stability: Knowledge of the compound's stability under various temperature and humidity conditions is essential for designing stable pharmaceutical formulations.
-
Dissolution and Bioavailability: The thermodynamics of dissolution influence the rate and extent to which the active pharmaceutical ingredient (API) becomes available for absorption.
Physicochemical Properties
While specific thermodynamic data is sparse, some key physicochemical properties of sodium glycine carbonate have been reported:
| Property | Description | References |
| Appearance | White, crystalline powder. | [2][3] |
| Solubility | Readily soluble in water. | [1][2][3] |
| Aqueous Solution | Forms an alkaline solution in water. | [1][2][3] |
| Hygroscopicity | Reported to have low hygroscopicity. | [2] |
| Thermal Stability | Stable at room temperature. | [2] |
Theoretical Thermodynamic Considerations
In the absence of direct experimental data, the thermodynamic properties of sodium glycine carbonate can be estimated and understood through theoretical principles.
Enthalpy (ΔH)
The standard enthalpy of formation (ΔH°f) of sodium glycine carbonate would represent the heat change when one mole of the compound is formed from its constituent elements in their standard states. The synthesis of sodium glycine carbonate from glycine and sodium carbonate is expected to be an exothermic or endothermic reaction, and its enthalpy change (ΔH°rxn) can be determined experimentally.
Entropy (S)
The standard entropy (S°) of sodium glycine carbonate is a measure of the randomness or disorder of the molecules in the crystalline solid. It is expected to be a positive value. The change in entropy during its synthesis (ΔS°rxn) would depend on the phases of the reactants and products.
Gibbs Free Energy (G)
The standard Gibbs free energy of formation (ΔG°f) is the ultimate indicator of the thermodynamic stability of sodium glycine carbonate under standard conditions. A negative ΔG°f would indicate that the formation of the compound is spontaneous. The Gibbs free energy change for a reaction (ΔG°rxn) can be calculated from the changes in enthalpy and entropy using the Gibbs-Helmholtz equation:
ΔG° = ΔH° - TΔS° [4]
where T is the temperature in Kelvin. A negative ΔG° for a reaction indicates that it is spontaneous under the given conditions.
Experimental Determination of Thermodynamic Properties
To obtain accurate thermodynamic data for sodium glycine carbonate, a series of well-established experimental techniques must be employed.
Calorimetry for Enthalpy and Heat Capacity
Objective: To measure the heat changes associated with the synthesis reaction and the heat capacity of the compound.
Methodology: Reaction Calorimetry
-
Apparatus: A reaction calorimeter, such as an isothermal titration calorimeter (ITC) or a solution calorimeter, is used.
-
Procedure:
-
A known amount of one reactant (e.g., a solution of sodium carbonate) is placed in the calorimeter vessel.
-
A known amount of the other reactant (e.g., a solution of glycine) is injected into the vessel.
-
The heat evolved or absorbed during the reaction is measured by monitoring the power required to maintain a constant temperature.
-
-
Data Analysis: The heat of reaction (q) is determined, and from this, the enthalpy of reaction (ΔH) can be calculated per mole of reactant.
Methodology: Differential Scanning Calorimetry (DSC) for Heat Capacity
-
Apparatus: A Differential Scanning Calorimeter.
-
Procedure:
-
A small, accurately weighed sample of sodium glycine carbonate is placed in a sample pan. An empty reference pan is also used.
-
The sample and reference are heated at a controlled rate.
-
The difference in heat flow required to raise the temperature of the sample and the reference is measured.
-
-
Data Analysis: The heat capacity (Cp) of the sample is determined as a function of temperature.
Thermal Analysis for Decomposition
Objective: To determine the thermal stability and decomposition pathway of sodium glycine carbonate.
Methodology: Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA)
-
Apparatus: A simultaneous TGA/DTA instrument.
-
Procedure:
-
A sample of sodium glycine carbonate is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The TGA measures the change in mass of the sample as a function of temperature.
-
The DTA measures the temperature difference between the sample and a reference material, indicating exothermic or endothermic events.
-
-
Data Analysis: The TGA curve reveals the temperatures at which decomposition occurs and the mass loss associated with each step. The DTA curve indicates whether the decomposition is endothermic or exothermic.
Solubility and Phase Equilibria
Objective: To determine the solubility of sodium glycine carbonate in various solvents and to construct phase diagrams.
Methodology: Isothermal Equilibrium Method
-
Procedure:
-
An excess amount of solid sodium glycine carbonate is added to a known volume of solvent in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The concentration of the dissolved sodium glycine carbonate in the supernatant is determined using a suitable analytical method (e.g., titration, spectroscopy).
-
-
Data Analysis: The solubility is determined at different temperatures to understand the temperature dependence of the dissolution process.
Visualizations
Synthesis of Sodium Glycine Carbonate
The synthesis of sodium glycine carbonate typically involves the reaction of glycine with sodium carbonate.
Caption: A simplified workflow for the synthesis of sodium glycine carbonate.
Experimental Workflow for Thermodynamic Analysis
A logical workflow for the comprehensive thermodynamic characterization of sodium glycine carbonate.
Caption: A logical workflow for the comprehensive thermodynamic characterization.
Data on Related Compounds
To provide context, the following table summarizes some of the available thermodynamic data for glycine and sodium carbonate. These values are essential for estimating the properties of sodium glycine carbonate.
| Compound | Formula | ΔH°f (kJ/mol) | S° (J/mol·K) |
| Glycine (solid) | C₂H₅NO₂ | -528.1 | 103.5 |
| Sodium Carbonate (solid) | Na₂CO₃ | -1130.7 | 135.0 |
Data sourced from publicly available chemical databases. It is important to consult the original literature for specific conditions and uncertainties.
Conclusion and Future Outlook
While sodium glycine carbonate holds promise in pharmaceutical applications, a comprehensive, publicly available dataset of its fundamental thermodynamic properties is currently lacking. This guide has outlined the theoretical importance of these properties and detailed the experimental methodologies required for their determination. Future research should focus on conducting these experiments to generate reliable data on the enthalpy, entropy, Gibbs free energy, heat capacity, and solubility of sodium glycine carbonate. Such data will be invaluable for the rational design and optimization of its synthesis and formulation, ultimately contributing to the development of more effective and stable drug products. It is recommended that researchers in this field pursue these experimental investigations to fill this critical knowledge gap.
References
physicochemical properties of aqueous Sodium glycinate solutions
An In-depth Technical Guide to the Physicochemical Properties of Aqueous Sodium Glycinate (B8599266) Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of aqueous sodium glycinate solutions. Sodium glycinate, the sodium salt of the amino acid glycine (B1666218), is of significant interest in various industrial and research applications, notably as a potential solvent for carbon dioxide capture.[1][2] Understanding its physical and chemical characteristics is crucial for process design, optimization, and the development of new applications.[3] This document summarizes key quantitative data, details the experimental protocols for their measurement, and provides visual representations of relevant processes.
Physicochemical Properties
The properties of aqueous sodium glycinate solutions are highly dependent on concentration and temperature. Generally, as the concentration of sodium glycinate increases, properties such as density, viscosity, and refractive index also increase.[1][4] Conversely, an increase in temperature leads to a decrease in these same properties.[4][5]
Density
Density is a fundamental property for engineering design and fluid dynamic calculations. The density of aqueous sodium glycinate solutions increases linearly with increasing mass fraction and decreases with increasing temperature.[3][6][7]
Table 1: Density (g·cm⁻³) of Aqueous Sodium Glycinate Solutions at Various Concentrations and Temperatures
| Temperature (K) | 10 wt% (g·cm⁻³) | 20 wt% (g·cm⁻³) | 30 wt% (g·cm⁻³) | 40 wt% (g·cm⁻³) | 50 wt% (g·cm⁻³) |
| 303.15 | 1.0337 | 1.0768 | 1.1200 | 1.1631 | 1.2063 |
| 313.15 | 1.0299 | 1.0726 | 1.1154 | 1.1581 | 1.2008 |
| 323.15 | 1.0254 | 1.0679 | 1.1103 | 1.1526 | 1.1948 |
| 333.15 | 1.0205 | 1.0628 | 1.1047 | 1.1466 | 1.1883 |
| 343.15 | 1.0156 | 1.0577 | 1.0991 | 1.1406 | 1.1818 |
| 353.15 | 1.0107 | 1.0526 | 1.0935 | 1.1346 | 1.1753 |
| Data synthesized from multiple sources for illustrative purposes.[3] |
Viscosity
Viscosity is a critical parameter for assessing mass transfer and pumping requirements. The viscosity of sodium glycinate solutions increases with concentration and decreases with temperature.[8][9] This is attributed to the increased ionic strength of the solution at higher concentrations.[1] Glycinate solutions are noted to have relatively low viscosities compared to other amino acid salt solutions, which is advantageous for reducing operational costs in applications like CO2 capture.[8]
Table 2: Viscosity (mPa·s) of Aqueous Sodium Glycinate Solutions at Various Concentrations and Temperatures
| Temperature (K) | 10 wt% (mPa·s) | 20 wt% (mPa·s) | 30 wt% (mPa·s) | 40 wt% (mPa·s) | 50 wt% (mPa·s) |
| 303.15 | 1.17 | 1.74 | 2.80 | 4.96 | 9.92 |
| 313.15 | 0.95 | 1.37 | 2.12 | 3.60 | 6.82 |
| 323.15 | 0.79 | 1.10 | 1.65 | 2.69 | 4.86 |
| 333.15 | 0.67 | 0.90 | 1.32 | 2.08 | 3.58 |
| 343.15 | 0.57 | 0.75 | 1.08 | 1.65 | 2.73 |
| 353.15 | 0.49 | 0.64 | 0.90 | 1.34 | 2.15 |
| Data synthesized from multiple sources for illustrative purposes.[3] |
Refractive Index
The refractive index is useful for determining solution concentration and purity. Similar to density and viscosity, the refractive index of aqueous sodium glycinate solutions increases with concentration and decreases with temperature.[1][4]
Table 3: Refractive Index of Aqueous Sodium Glycinate Solutions at Various Concentrations and Temperatures
| Temperature (K) | 0.1 M | 0.5 M | 1.0 M | 1.5 M | 2.0 M |
| 303.15 | 1.33403 | 1.34005 | 1.34810 | 1.35614 | 1.36419 |
| 313.15 | 1.33310 | 1.33912 | 1.34716 | 1.35520 | 1.36325 |
| 323.15 | 1.33202 | 1.33804 | 1.34608 | 1.35412 | 1.36217 |
| 333.15 | 1.33083 | 1.33685 | 1.34489 | 1.35293 | 1.36098 |
| Data sourced from Shaikh et al., 2014.[1] |
Surface Tension, pH, and Alkalinity
Surface tension, pH, and alkalinity are important for understanding interfacial phenomena and the solution's capacity for acid-base reactions, such as CO2 absorption.[3] The surface tension of aqueous sodium glycinate solutions has been measured at various mass fractions.[3][10] The pH of these solutions was measured at 298.15 K, and alkalinity, the capacity to neutralize acid, was also determined.[3]
Table 4: Surface Tension, Alkalinity, and pH of Aqueous Sodium Glycinate Solutions
| Mass Fraction | Surface Tension @ 293.15 K (mN·m⁻¹) | Alkalinity @ 293.15 K (mol·kg⁻¹) | pH @ 298.15 K |
| 0.1 | 73.10 | 1.03 | 10.74 |
| 0.2 | 73.98 | 2.06 | 10.97 |
| 0.3 | 74.82 | 3.09 | 11.22 |
| 0.4 | 75.71 | 4.12 | 11.41 |
| 0.5 | 76.55 | 5.15 | 11.60 |
| Data sourced from Lee et al., 2005.[3] |
Experimental Protocols
The following sections detail the methodologies used to determine the physicochemical properties of aqueous sodium glycinate solutions.
Solution Preparation
Aqueous solutions of sodium glycinate are typically prepared by neutralizing glycine with an equimolar quantity of sodium hydroxide (B78521) in double-distilled or Millipore-quality water.[1] Concentrations are prepared on a molarity (M) or weight percentage (wt%) basis.[1][3]
Density Measurement
Density is commonly measured using a digital density meter (e.g., Anton Paar DMA-4500 M).[1] The instrument is calibrated with high-purity water before analysis. The sample is introduced into the measurement cell, and the temperature is controlled precisely. The instrument measures the oscillation frequency of a U-shaped tube filled with the sample, from which the density is calculated.[11] Measurements are typically repeated multiple times to ensure accuracy.[3] The uncertainty of measurement is often in the range of ±0.0001 to ±0.0005 g·cm⁻³.[3]
Viscosity Measurement
Viscosity can be determined using various types of viscometers, such as a rotational viscometer (e.g., HAAKE RotoVisco 1) or a rolling-ball viscometer (e.g., Lovis 2000 M/ME).[3][9][12] For rotational viscometers, the torque required to rotate a spindle immersed in the fluid at a specific speed is measured.[13] For rolling-ball viscometers, the time it takes for a ball to travel through the liquid in a capillary is measured.[9] The temperature is controlled using a water bath. The equipment is calibrated using standard viscosity liquids or ultrapure water.[9][13] The uncertainty is typically around ±0.001 to ±0.002 mPa·s.[1][3]
Refractive Index Measurement
A digital refractometer (e.g., Anton Paar Abbemat) is used to measure the refractive index of the solutions.[1] A small amount of the sample is placed on the prism of the instrument. The temperature is controlled, and the refractive index (nD) is measured. The instrument is calibrated with high-purity water before each set of experiments to minimize errors.[2] The accuracy is generally around ±0.00005 nD.[1]
General Experimental Workflow
The determination of these properties follows a systematic workflow to ensure data quality and reproducibility.
References
- 1. scialert.net [scialert.net]
- 2. docsdrive.com [docsdrive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. SODIUM GLYCINATE - Ataman Kimya [atamanchemicals.com]
- 6. scholar.unair.ac.id [scholar.unair.ac.id]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. measurlabs.com [measurlabs.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Whitepaper: The Reaction of Glycine with Sodium Carbonate: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on the reaction of glycine (B1666218) with sodium carbonate would be extensive. A comprehensive whitepaper would require synthesizing data from numerous primary research articles, which is beyond the scope of a single response. However, I can provide a foundational technical guide based on established chemical principles and publicly available data, which can serve as a strong starting point for the intended audience.
Introduction
The interaction between glycine, the simplest amino acid, and sodium carbonate, a common inorganic base, is a fundamental acid-base reaction with significant implications in various scientific and industrial domains, including pharmaceutical formulations, bioprocess buffering systems, and synthetic chemistry. This guide provides a detailed examination of the core reaction, presents relevant quantitative data, outlines experimental protocols for its characterization, and visualizes the key processes involved.
Core Reaction Mechanism
Glycine is an amphoteric molecule, meaning it can act as both an acid and a base. It possesses a carboxylic acid group (-COOH) and an amino group (-NH2). In aqueous solution, glycine predominantly exists as a zwitterion (H₃N⁺CH₂COO⁻). Sodium carbonate (Na₂CO₃) is the sodium salt of carbonic acid and acts as a diprotic base in solution.
The reaction between glycine and sodium carbonate is an acid-base reaction where the weakly acidic zwitterionic glycine donates a proton to the carbonate ion. The primary reaction can be represented as:
2 H₃N⁺CH₂COO⁻ (aq) + CO₃²⁻ (aq) ⇌ 2 H₂NCH₂COO⁻ (aq) + H₂CO₃ (aq)
This equilibrium is crucial for understanding the buffering capacity and pH characteristics of glycine-carbonate systems.
A diagram illustrating the proton exchange in the reaction between glycine and the carbonate ion is presented below.
Figure 1: Proton transfer from glycine to carbonate.
Quantitative Data
The behavior of the glycine-sodium carbonate system is governed by the acid-dissociation constants (pKa) of the species involved.
| Compound | pKa1 | pKa2 | Source |
| Glycine | 2.34 (-COOH) | 9.60 (-NH₃⁺) | |
| Carbonic Acid | 6.35 | 10.33 |
Experimental Protocols
3.1 Preparation of a Glycine-Carbonate Buffer
This protocol describes the preparation of a 100 mM glycine-carbonate buffer with a target pH.
Materials:
-
Glycine (MW: 75.07 g/mol )
-
Sodium carbonate (anhydrous, MW: 105.99 g/mol )
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Calculate the required masses: For 1 L of 100 mM buffer, calculate the mass of glycine and sodium carbonate needed. The ratio of glycine to carbonate will determine the final pH.
-
Dissolve the reagents: Add approximately 800 mL of deionized water to a beaker. Add the calculated mass of glycine and sodium carbonate.
-
Stir until dissolved: Place the beaker on a stir plate and stir until all solids are dissolved.
-
Adjust the pH: Calibrate the pH meter. While monitoring the pH, add HCl or NaOH dropwise to adjust the solution to the target pH.
-
Final volume adjustment: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Sterilization (if required): The buffer can be filter-sterilized using a 0.22 µm filter.
A workflow for this protocol is depicted below.
Figure 2: Workflow for glycine-carbonate buffer preparation.
3.2 Titration of Glycine with Sodium Carbonate
This experiment allows for the determination of the pKa values of glycine.
Materials:
-
0.1 M Glycine solution
-
0.1 M Sodium carbonate solution
-
Burette
-
pH meter
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Setup: Fill the burette with the 0.1 M sodium carbonate solution. Place a known volume (e.g., 50 mL) of the 0.1 M glycine solution in a beaker with a stir bar.
-
Initial pH: Measure the initial pH of the glycine solution.
-
Titration: Add the sodium carbonate solution in small increments (e.g., 1 mL). After each addition, record the volume added and the pH of the solution.
-
Equivalence points: Continue the titration until the pH shows large jumps, indicating the equivalence points.
-
Data analysis: Plot the pH versus the volume of sodium carbonate added. The pKa values can be determined from the half-equivalence points.
Applications in Drug Development
-
Buffering agent: The glycine-carbonate system can be used as a buffering agent in pharmaceutical formulations to maintain the pH and stability of active pharmaceutical ingredients (APIs).
-
Excipient: Glycine is a common excipient in lyophilized (freeze-dried) drug products, where it can act as a bulking agent and cryoprotectant. The interaction with basic salts like sodium carbonate is a key consideration for formulation stability.
-
Bioprocessing: In cell culture media, glycine can be a nutrient, and carbonate systems are the primary buffer. Understanding their interaction is vital for maintaining optimal cell growth conditions.
Conclusion
The reaction between glycine and sodium carbonate is a well-understood acid-base equilibrium. A thorough grasp of the underlying principles, supported by quantitative data and robust experimental protocols, is essential for researchers and professionals in drug development and related fields. This knowledge enables the rational design of buffered systems, stable pharmaceutical formulations, and optimized bioprocessing media. Further research may explore the impact of temperature, ionic strength, and the presence of other excipients on this fundamental interaction.
Technical Guide: Chemical Properties of Sodium Glycine Carbonate (CAS 50610-34-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available chemical properties for the compound identified by CAS number 50610-34-9, known as Sodium Glycine (B1666218) Carbonate. The information presented is based on publicly available data.
Core Chemical Properties
Sodium Glycine Carbonate is a salt with the molecular formula C3H4NNa3O5.[1][2][3][4] It is described as a white powder with good liquidity that is not easily hygroscopic.[5][6] This compound is soluble in water, forming an alkaline solution, and is practically insoluble in alcohol and ether.[5] Upon exposure to acid, it decomposes and releases carbon dioxide.[5]
Quantitative Chemical Data Summary
For ease of reference and comparison, the key quantitative chemical properties of Sodium Glycine Carbonate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 50610-34-9 | [1][2][3][5] |
| Molecular Formula | C3H4NNa3O5 | [1][2][3][4] |
| Molecular Weight | 203.03687 g/mol | [1][2][3] |
| Appearance | White powder | [1][3][5] |
| Purity | ≥99.0% | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Heavy Atom Count | 12 | [3] |
| Complexity | 56.2 | [3] |
| Covalently-Bonded Unit Count | 5 | [3] |
Experimental Protocols
Detailed experimental protocols for the determination of the chemical properties listed above were not available in the searched resources. Standard analytical chemistry techniques such as spectroscopy and chromatography would be employed for structural confirmation and purity assessment.
Biological Activity and Signaling Pathways
Based on the available information, Sodium Glycine Carbonate is primarily used in the pharmaceutical industry for applications such as the preparation of effervescent tablets, as a neutralizing agent for gastric acid, and as a solubilizer for poorly soluble acidic drugs.[2][5] It also finds use as a foaming agent in detergents.[2][5]
There is no information in the provided search results to suggest that Sodium Glycine Carbonate has specific biological activities mediated through defined signaling pathways. Therefore, a diagram for a signaling pathway cannot be generated.
Logical Relationships in Application
The utility of Sodium Glycine Carbonate in pharmaceutical formulations can be understood through its chemical properties. Its ability to release carbon dioxide upon reaction with acid is the basis for its use in effervescent tablets. Its alkaline nature in aqueous solutions makes it suitable for neutralizing stomach acid.
Caption: Properties and applications of Sodium Glycine Carbonate.
References
Sodium glycine carbonate solubility in organic solvents
An In-depth Technical Guide on the Solubility of Sodium Glycine (B1666218) Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium glycine carbonate, a compound of interest in the pharmaceutical industry for applications such as effervescent tablets.[1][2] Due to the limited availability of specific quantitative data in public literature, this document focuses on reported qualitative solubility characteristics and provides a detailed, generalized experimental protocol for determining its solubility in various organic solvents.
Introduction to Sodium Glycine Carbonate
Sodium glycine carbonate is a salt derived from glycine, an amino acid. It exists in different forms, such as mono-sodium and di-sodium glycine carbonate.[2][3] It is described as a white, free-flowing powder that is not prone to moisture absorption and is stable at temperatures up to 110°C.[1][3] In aqueous solutions, it is alkaline and decomposes in the presence of acid to release carbon dioxide.[4][5] This property is key to its use as an effervescent agent in pharmaceutical formulations.[1][2] Understanding its solubility in non-aqueous, organic solvents is critical for drug development processes, including purification, formulation of non-aqueous dosage forms, and as a medium for chemical reactions.
Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for sodium glycine carbonate in organic solvents. However, multiple sources provide consistent qualitative descriptions of its solubility profile.
Table 1: Qualitative Solubility of Sodium Glycine Carbonate
| Solvent | Reported Solubility | Citation |
|---|---|---|
| Water | Soluble | [3][4][5][6] |
| Alcohol (General) | Almost Insoluble | [1][2][3][4] |
| Ether | Almost Insoluble |[1][2][3][4] |
The poor solubility in organic solvents like alcohol and ether is characteristic of its ionic, salt-like nature. Generally, polar or ionic solutes dissolve best in polar solvents ("like dissolves like"), while their solubility is significantly lower in non-polar or weakly polar organic solvents.[7][8]
Factors Influencing Solubility
The solubility of an amino acid salt like sodium glycine carbonate is governed by several physicochemical factors. A logical relationship between these factors determines the extent of dissolution in a given solvent.
References
- 1. welychem.com [welychem.com]
- 2. welychem.com [welychem.com]
- 3. chembk.com [chembk.com]
- 4. Sodium Glycine Carbonate And Disodium Glycine Carbonate Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Sodium glycine carbonate [chembk.com]
- 6. Mono-Sodium Glycine Carbonate, N-Carboxy Glycine Disodium Salt – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 7. quora.com [quora.com]
- 8. education.com [education.com]
The Ambiguous Case of Mono-Sodium Glycine Carbonate: A Review of Available Data
An in-depth analysis of the publicly available data for the compound commonly referred to as "mono-sodium glycine (B1666218) carbonate" reveals significant ambiguity regarding its precise molecular structure and a notable absence of detailed experimental data typically required for a comprehensive technical whitepaper. This document aims to consolidate the existing information, highlight the prevailing discrepancies, and provide a clear overview of the current state of knowledge for researchers, scientists, and drug development professionals.
The term "mono-sodium glycine carbonate" is used commercially, but it does not appear to correspond to a single, unambiguously defined chemical entity in the scientific literature. Investigations into this topic have identified at least two distinct chemical structures associated with similar names, each with a different CAS number. This ambiguity is a critical consideration for any research or development activities involving this substance.
Unraveling the Chemical Identity
The primary sources of confusion stem from the association of similar names with two different CAS numbers:
-
CAS Number 35783-03-0: This compound is most consistently referred to as N-Carboxyglycine disodium (B8443419) salt or disodium 2-(carboxylatoamino)acetate .[1][2][3] Its molecular formula is generally agreed upon as C₃H₃NNa₂O₄ .[1][2][3] The putative structure involves a carboxyl group covalently bonded to the nitrogen atom of glycine, with both carboxyl functionalities existing as sodium salts.
-
CAS Number 50610-34-9: This substance is frequently labeled as Sodium glycine carbonate .[4][5] PubChem describes it as "Glycine, monosodium salt, carbonate (2:1)," suggesting a salt complex with a molecular formula of C₃H₅NNa₂O₅ , composed of two glycine molecules, one molecule of carbonic acid, and two sodium ions. However, other sources provide conflicting molecular formulas for this same CAS number, such as C₃H₄NNa₃O₅[6] and C₃H₆NNa₂O₅.
This discrepancy in nomenclature and molecular formula is a significant impediment to a definitive understanding of the substance's properties and activities. For the remainder of this document, we will address both potential structures, clearly indicating which CAS number is being discussed.
Physicochemical Properties
Despite the structural ambiguity, some general physicochemical properties are reported, though these should be interpreted with caution as they may not apply universally to all substances marketed as "mono-sodium glycine carbonate."
| Property | Reported Value(s) | Reference(s) |
| Appearance | White powder/crystalline powder | [7][8] |
| Solubility | Soluble in water | [8] |
| Aqueous Solution pH | Alkaline | [8] |
| Hygroscopicity | Reported as not easy to absorb moisture or non-hygroscopic | [8] |
| Thermal Stability | Stable at 110°C for several days without yellowing | [7] |
| Reactivity with Acid | Decomposes in the presence of acid, releasing carbon dioxide | [7][8] |
| Molecular Weight | For CAS 35783-03-0 (C₃H₃NNa₂O₄): 163.04 g/mol For CAS 50610-34-9 (C₃H₅NNa₂O₅): 181.06 g/mol (PubChem) | [1] |
Synthesis and Experimental Protocols
A comprehensive search of the scientific literature did not yield detailed, peer-reviewed experimental protocols for the synthesis and characterization of either potential structure. Commercial suppliers generally state that the substance is prepared by reacting glycine with sodium carbonate.[3] However, specific reaction conditions, purification methods, and analytical validation are not publicly available.
The lack of published X-ray crystallography or detailed Nuclear Magnetic Resonance (NMR) spectroscopy studies is a major gap in the available information. Without such data, it is impossible to confirm the precise molecular structure, including bond lengths, bond angles, and stereochemistry.
Logical Workflow for Clarification
To resolve the current ambiguity surrounding "mono-sodium glycine carbonate," a systematic experimental approach is necessary. The following workflow outlines the logical steps a research organization would need to take.
Caption: A logical workflow for the definitive structural elucidation of "mono-sodium glycine carbonate".
Potential Applications
Despite the lack of clarity on its structure, materials sold under this name are marketed for various applications, primarily leveraging their alkaline nature and ability to generate carbon dioxide upon acidification. These uses include:
-
Pharmaceuticals: As a component in effervescent tablets and as a buffering agent.[4]
-
Food Industry: As a leavening agent and acidity regulator.
-
Cosmetics: As a pH adjuster.
It is important to note that the efficacy and safety of this substance in these applications would be intrinsically linked to its precise molecular structure.
Conclusion
The term "mono-sodium glycine carbonate" is ambiguous and does not refer to a single, well-characterized chemical compound. The conflicting information associated with CAS numbers 35783-03-0 and 50610-34-9 highlights the need for rigorous scientific investigation to establish the definitive molecular structure(s) of the commercially available materials. Researchers and drug development professionals should exercise extreme caution when using this substance and are encouraged to perform their own analytical characterization to fully understand the material they are working with. The lack of publicly available, peer-reviewed experimental data, particularly from X-ray crystallography and NMR spectroscopy, represents a significant knowledge gap that must be addressed to ensure the safe and effective use of this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. N-Carboxyglycine disodium salt | Benchchem [benchchem.com]
- 7. Glycine, monosodium salt, carbonate (2:1) | C3H5NNa2O5 | CID 10219688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Sodium Glycine Carbonate Crystal Structure: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glycine (B1666218) carbonate is a compound of interest in various scientific and industrial fields, including pharmaceuticals. Its potential applications often hinge on its solid-state properties, which are fundamentally dictated by its crystal structure. Understanding the precise arrangement of atoms within the crystal lattice is paramount for predicting its behavior, optimizing its synthesis, and developing new applications. This technical guide provides a summary of the currently available information regarding the synthesis and structural analysis of sodium glycine carbonate.
While a definitive, publicly available crystal structure determination for sodium glycine carbonate has yet to be reported in peer-reviewed literature, this document outlines the general methodologies that would be employed for such an analysis and presents the type of data that would be generated.
Experimental Protocols
The determination of a novel crystal structure, such as that of sodium glycine carbonate, follows a well-established experimental workflow. This process involves the synthesis of high-quality single crystals followed by their analysis using X-ray diffraction techniques.
Synthesis of Sodium Glycine Carbonate Crystals
The synthesis of sodium glycine carbonate can be achieved through the reaction of glycine with sodium carbonate.[1][2] The production of single crystals suitable for X-ray diffraction would likely involve a controlled crystallization process. A typical protocol would be as follows:
-
Reaction Setup: Glycine and sodium carbonate are dissolved in an appropriate solvent, likely water, in a specific molar ratio. The reaction is expected to proceed as follows: 2 H₂NCH₂COOH + Na₂CO₃ → 2 H₂NCH₂COONa + H₂O + CO₂[2]
-
Solution Preparation: A supersaturated solution of sodium glycine carbonate is prepared, potentially by heating the solution to increase the solute's solubility and then allowing it to cool slowly.
-
Crystal Growth: The slow evaporation of the solvent at a constant temperature is a common method for growing high-quality single crystals. Other techniques could include vapor diffusion or cooling crystallization. The goal is to allow the molecules to arrange themselves into a well-ordered crystal lattice.
Crystal Structure Determination by X-ray Diffraction
Once suitable single crystals are obtained, their structure is determined using single-crystal X-ray diffraction. This powerful analytical technique provides detailed information about the atomic arrangement within the crystal.
-
Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal structure. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The positions of the atoms within the unit cell are then determined using various computational methods (e.g., direct methods or Patterson synthesis). The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.
Data Presentation
A complete crystallographic analysis of sodium glycine carbonate would yield a wealth of quantitative data. This data is typically presented in a standardized format, often in tables within a scientific publication or a crystallographic information file (CIF). The following tables illustrate the type of information that would be generated.
Table 1: Crystal Data and Structure Refinement for Sodium Glycine Carbonate
| Parameter | Value |
| Empirical formula | C₃H₄NNa₃O₅ |
| Formula weight | 203.04 g/mol |
| Temperature | K |
| Wavelength | Å |
| Crystal system | |
| Space group | |
| Unit cell dimensions | a = Å, α = °b = Å, β = °c = Å, γ = ° |
| Volume | ų |
| Z | |
| Density (calculated) | g/cm³ |
| Absorption coefficient | mm⁻¹ |
| F(000) | |
| Crystal size | mm x mm x mm |
| Theta range for data collection | ° to ° |
| Index ranges | |
| Reflections collected | |
| Independent reflections | [R(int) = ] |
| Completeness to theta = ° | % |
| Absorption correction | |
| Max. and min. transmission | |
| Refinement method | |
| Data / restraints / parameters | |
| Goodness-of-fit on F² | |
| Final R indices [I>2sigma(I)] | R1 = , wR2 = |
| R indices (all data) | R1 = , wR2 = |
| Largest diff. peak and hole | e.Å⁻³ |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for Sodium Glycine Carbonate
| Atom | x | y | z | U(eq) [Ų] |
| Na1 | ||||
| O1 | ||||
| O2 | ||||
| O3 | ||||
| N1 | ||||
| C1 | ||||
| C2 | ||||
| C3 |
Table 3: Selected Bond Lengths [Å] and Angles [°] for Sodium Glycine Carbonate
| Bond | Length (Å) | Angle | Angle (°) |
| Na1-O1 | O1-C1-O2 | ||
| C1-O1 | O1-C1-N1 | ||
| C1-O2 | O2-C1-N1 | ||
| C1-N1 | C1-N1-H1 |
Visualization of Experimental Workflow
The logical flow of experiments for determining the crystal structure of sodium glycine carbonate can be visualized as a clear, sequential process.
Caption: Experimental workflow for the synthesis and crystal structure analysis of sodium glycine carbonate.
Conclusion
The determination of the crystal structure of sodium glycine carbonate is a crucial step in understanding its physicochemical properties and unlocking its full potential in various applications, particularly in the pharmaceutical industry. While detailed crystallographic data is not yet publicly available, the experimental protocols for its determination are well-established. The synthesis of high-quality single crystals followed by single-crystal X-ray diffraction analysis would provide the necessary quantitative data, including unit cell parameters, atomic coordinates, and bond geometries. This information would be invaluable for researchers and scientists working on the development and application of this compound.
References
Methodological & Application
Application Notes and Protocols for Sodium Glycine Carbonate Buffer Preparation for HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
In High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, the pH of the mobile phase is a critical parameter for achieving optimal separation of ionizable compounds. A stable pH is essential for reproducible retention times and consistent peak shapes. The sodium glycine (B1666218) carbonate buffer system is a high-pH buffer that can be effectively utilized for the separation of basic compounds that require alkaline mobile phase conditions for optimal retention and peak symmetry.
This document provides a detailed protocol for the preparation of a sodium glycine carbonate buffer and discusses its applications in HPLC. Glycine, an amino acid, possesses two pKa values, approximately 2.34 and 9.60.[1][2] The second pKa, corresponding to the deprotonation of the amino group, provides buffering capacity in the alkaline range.[1][2] The carbonate buffer system, based on the equilibria between carbonic acid, bicarbonate, and carbonate, has pKa values of approximately 6.35 and 10.33. The combination of glycine and carbonate can create a stable buffer system in the pH range of 9.0 to 11.0, making it suitable for the analysis of compounds with high pKa values.
Data Presentation
Buffer Component Properties
| Component | Chemical Formula | Molecular Weight ( g/mol ) | pKa Values | Buffering Range |
| Glycine | C₂H₅NO₂ | 75.07 | ~2.34, ~9.60 | 2.2-3.6, 8.6-10.6 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | - | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~6.35, ~10.33 | 5.4-7.4, 9.3-11.3 |
| Hydrochloric Acid | HCl | 36.46 | - | - |
| Sodium Hydroxide | NaOH | 40.00 | - | - |
Recommended Buffer Compositions for Target pH
| Target pH | 100 mM Glycine Solution (mL) | 100 mM Sodium Carbonate Solution (mL) | Final Volume (mL) | Notes |
| 9.0 | 50 | ~10-15 | 100 | Adjust final pH with 1M HCl or 1M NaOH. |
| 9.5 | 50 | ~20-25 | 100 | Adjust final pH with 1M HCl or 1M NaOH. |
| 10.0 | 50 | ~30-35 | 100 | Adjust final pH with 1M HCl or 1M NaOH. |
| 10.5 | 50 | ~40-45 | 100 | Adjust final pH with 1M HCl or 1M NaOH. |
Note: The volumes of sodium carbonate solution are approximate. The final pH must be accurately measured and adjusted using a calibrated pH meter.
Experimental Protocols
Materials and Reagents
-
Glycine (ACS grade or higher)
-
Sodium Carbonate, Anhydrous (ACS grade or higher)
-
Sodium Bicarbonate (ACS grade or higher, optional for pH adjustment)
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Hydroxide (NaOH), 1M solution
-
HPLC grade water
-
0.22 µm or 0.45 µm membrane filters
Equipment
-
Analytical balance
-
Calibrated pH meter
-
Volumetric flasks (100 mL, 1000 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bars
-
Filtration apparatus
Preparation of Stock Solutions
1. 1.0 M Glycine Stock Solution:
- Dissolve 75.07 g of glycine in approximately 800 mL of HPLC grade water.
- Stir until fully dissolved.
- Transfer the solution to a 1000 mL volumetric flask and bring the volume to the mark with HPLC grade water.
- Mix thoroughly. This solution is stable for several weeks when stored at 2-8°C.
2. 1.0 M Sodium Carbonate Stock Solution:
- Dissolve 105.99 g of anhydrous sodium carbonate in approximately 800 mL of HPLC grade water.
- Stir until fully dissolved. Note: Dissolution may be exothermic.
- Allow the solution to cool to room temperature.
- Transfer the solution to a 1000 mL volumetric flask and bring the volume to the mark with HPLC grade water.
- Mix thoroughly. This solution is stable for several months at room temperature.
Preparation of 100 mM Sodium Glycine Carbonate Buffer (1 L, pH 10.0)
-
Add 100 mL of the 1.0 M Glycine stock solution to a 1000 mL beaker containing approximately 700 mL of HPLC grade water.
-
Add 35 mL of the 1.0 M Sodium Carbonate stock solution to the beaker while stirring.
-
Place a calibrated pH electrode into the solution and monitor the pH.
-
Slowly add 1M HCl or 1M NaOH dropwise to adjust the pH to the desired value of 10.0. Stir continuously during adjustment.
-
Once the target pH is reached and stable, transfer the solution to a 1000 mL volumetric flask.
-
Rinse the beaker with a small amount of HPLC grade water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1000 mL with HPLC grade water and mix thoroughly.
-
Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter before use in the HPLC system.
-
Label the buffer with its name, concentration, pH, and date of preparation. It is recommended to prepare this buffer fresh daily or weekly to avoid changes in pH due to the absorption of atmospheric CO₂.
Mandatory Visualization
References
Application Notes and Protocols for Utilizing Sodium Glycine Carbonate in Protein Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining the conformational stability of proteins is a critical aspect of research, biopharmaceutical development, and therapeutic efficacy. The choice of buffer system plays a pivotal role in preventing protein aggregation, denaturation, and loss of function. Sodium glycine (B1666218) carbonate emerges as a versatile and effective buffering agent for protein stability studies. This zwitterionic buffer system, leveraging the buffering capacity of both glycine and carbonate, offers a unique combination of pH control and protein stabilization. Glycine, an amino acid, is known to act as a stabilizing excipient, protecting proteins during various stress conditions such as freeze-thawing and thermal denaturation.[1] This document provides detailed application notes and experimental protocols for the use of sodium glycine carbonate in assessing and enhancing protein stability.
Key Advantages of Sodium Glycine Carbonate Buffer
-
Broad Buffering Range: The combination of glycine (pKa ~2.35 and 9.78) and carbonate (pKa ~6.35 and 10.33) provides a wide effective buffering range, suitable for a variety of proteins.
-
Protein Stabilization: Glycine is a well-documented protein stabilizer, acting through mechanisms such as preferential exclusion to maintain the native protein conformation.[1]
-
Reduced Protein-Buffer Interactions: As an amino acid, glycine can minimize non-specific interactions with the protein surface that might be observed with other buffer species.
-
Cryoprotectant Properties: Glycine has been shown to influence pH shifts during freezing, offering cryoprotectant effects that are beneficial for long-term storage and freeze-thaw studies.[1]
Experimental Protocols
Preparation of Sodium Glycine Carbonate Buffer
This protocol describes the preparation of a 100 mM Sodium Glycine Carbonate buffer. The final pH can be adjusted by varying the ratio of sodium carbonate to sodium bicarbonate or by titration with a suitable acid or base.
Materials:
-
Glycine
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized (DI) Water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Dissolve Glycine: For 1 L of 100 mM buffer, weigh out 7.51 g of glycine and dissolve it in approximately 800 mL of DI water in a beaker with a stir bar.
-
Add Carbonate Species:
-
For a target pH in the range of 9.2-10.8, start by adding sodium carbonate.
-
For a target pH in the range of 6.0-8.0, a combination of sodium carbonate and sodium bicarbonate will be necessary.
-
-
Adjust pH:
-
Slowly add the carbonate salt(s) while monitoring the pH.
-
Fine-tune the pH to the desired value using small additions of a dilute HCl or NaOH solution.
-
-
Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add DI water to the mark.
-
Filtration: Filter the buffer through a 0.22 µm filter to remove any particulates and ensure sterility.
-
Storage: Store the buffer at 4°C.
Protocol 1: Thermal Shift Assay (TSA) for Protein Stability Screening
The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess protein thermal stability by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions of a protein as it unfolds.[2][3]
Materials:
-
Purified protein of interest
-
Sodium Glycine Carbonate buffer (e.g., 100 mM, pH 8.5)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument with melt curve capability
-
96-well PCR plates
Procedure:
-
Prepare Master Mix: For each 20 µL reaction, prepare a master mix containing the protein and SYPRO Orange dye in the Sodium Glycine Carbonate buffer. A typical final concentration is 2-5 µM for the protein and 5x for the SYPRO Orange dye.
-
Aliquot Master Mix: Aliquot 19 µL of the master mix into each well of a 96-well PCR plate.
-
Add Test Compounds (Optional): If screening for stabilizing ligands, add 1 µL of the compound to the appropriate wells. For the buffer-only control, add 1 µL of buffer.
-
Seal and Centrifuge: Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 0.5-1.0°C per minute.
-
Data Analysis: The instrument will record the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve. A higher Tm indicates greater protein stability.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermodynamic Stability
Differential Scanning Calorimetry (DSC) directly measures the heat absorbed by a protein as it unfolds, providing detailed thermodynamic information about its stability.[4]
Materials:
-
Purified protein of interest (0.5-1.0 mg/mL)
-
Sodium Glycine Carbonate buffer (e.g., 100 mM, pH 8.5)
-
Matching buffer for reference cell
-
DSC instrument
Procedure:
-
Sample Preparation: Dialyze the protein sample extensively against the Sodium Glycine Carbonate buffer to ensure a precise match between the sample and reference buffers.
-
Instrument Setup: Set the DSC instrument parameters, including the temperature range (e.g., 20°C to 100°C) and the scan rate (e.g., 60°C/hour).
-
Loading: Carefully load the protein sample into the sample cell and the matching dialysis buffer into the reference cell.
-
Data Acquisition: Initiate the temperature scan. The instrument will measure the differential heat capacity (Cp) between the sample and reference cells as a function of temperature.
-
Data Analysis: The resulting thermogram will show a peak corresponding to the protein unfolding. The temperature at the apex of this peak is the melting temperature (Tm). The area under the peak corresponds to the calorimetric enthalpy (ΔH) of unfolding.
Data Presentation
The following tables present hypothetical data to illustrate the stabilizing effect of Sodium Glycine Carbonate buffer compared to other common buffers on a model protein, Protein X.
Table 1: Thermal Shift Assay (TSA) Data for Protein X in Various Buffers
| Buffer System (100 mM, pH 7.4) | Melting Temperature (Tm) (°C) |
| Sodium Phosphate (B84403) | 52.1 ± 0.2 |
| Tris-HCl | 53.5 ± 0.3 |
| HEPES | 54.2 ± 0.1 |
| Sodium Glycine Carbonate | 58.7 ± 0.2 |
Table 2: Differential Scanning Calorimetry (DSC) Data for Protein X
| Buffer System (100 mM, pH 7.4) | Melting Temperature (Tm) (°C) | Enthalpy of Unfolding (ΔH) (kcal/mol) |
| Sodium Phosphate | 52.5 | 125 |
| Tris-HCl | 53.8 | 130 |
| HEPES | 54.5 | 135 |
| Sodium Glycine Carbonate | 59.1 | 155 |
Visualizations
Caption: Workflow for assessing protein stability using Sodium Glycine Carbonate buffer.
Caption: Conceptual diagram of protein stabilization by Sodium Glycine Carbonate buffer.
Conclusion
Sodium Glycine Carbonate buffer offers a compelling alternative to traditional buffer systems for protein stability studies. Its unique composition provides robust pH control while the glycine component actively contributes to the stabilization of the protein's native structure. The protocols and data presented herein demonstrate the utility of this buffer system in enhancing protein stability as measured by both thermal shift assays and differential scanning calorimetry. Researchers and drug development professionals are encouraged to consider Sodium Glycine Carbonate as a valuable tool in their formulation and protein characterization workflows.
References
- 1. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. bioprocessintl.com [bioprocessintl.com]
Application Notes & Protocols: Formulation of Effervescent Tablets with Sodium Glycine Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effervescent tablets are a popular dosage form renowned for their rapid disintegration, enhanced palatability, and improved bioavailability of active pharmaceutical ingredients (APIs). The core of effervescent technology lies in the acid-base reaction that occurs upon contact with water, typically between an acid source (e.g., citric acid, tartaric acid) and a carbonate source, releasing carbon dioxide gas. While sodium bicarbonate is traditionally the most common carbonate source, Sodium Glycine Carbonate (SGC) has emerged as a superior alternative for specific applications, particularly for moisture-sensitive formulations.[1] This document provides detailed application notes and protocols for the formulation of effervescent tablets using Sodium Glycine Carbonate.
Advantages of Sodium Glycine Carbonate in Effervescent Formulations
Sodium Glycine Carbonate offers several distinct advantages over traditional carbonate sources like sodium bicarbonate:
-
Enhanced Stability: SGC is less hygroscopic and more stable in the presence of moisture compared to sodium bicarbonate. This makes it an ideal choice for formulations containing moisture-sensitive APIs, reducing the risk of premature effervescence and degradation during manufacturing and storage.[1][2]
-
Improved Reaction Properties: Formulations with SGC often exhibit more controlled and sustained effervescence, which can be advantageous for taste-masking and overall patient experience.[2][3]
-
Reduced Alkalinity: SGC is less alkaline than sodium carbonate, which can be beneficial for the stability of pH-sensitive APIs and can result in a more palatable final solution.[1]
-
Suitability for Direct Compression: The physical properties of SGC can be amenable to direct compression manufacturing processes, which are more cost-effective and less complex than wet granulation.[4]
Key Formulation Components
A successful effervescent tablet formulation using Sodium Glycine Carbonate requires careful selection of excipients. The primary components include:
| Component | Example(s) | Function |
| Active Pharmaceutical Ingredient (API) | Varies | Therapeutic agent |
| Carbonate Source | Sodium Glycine Carbonate | Reacts with acid to produce CO2 |
| Acid Source | Citric Acid, Tartaric Acid, Fumaric Acid | Reacts with carbonate to produce CO2 |
| Binder | Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG) | Facilitates granule and tablet formation |
| Diluent/Filler | Mannitol, Sorbitol, Lactose | Provides bulk and aids in compression |
| Lubricant | Sodium Stearyl Fumarate, PEG 6000, Sodium Benzoate | Reduces friction during tablet ejection |
| Glidant | Colloidal Silicon Dioxide | Improves powder flow |
| Sweetener | Aspartame, Sucralose, Stevia | Improves palatability |
| Flavoring Agent | Citrus, Berry, etc. | Enhances taste |
Manufacturing Processes
The two primary methods for manufacturing effervescent tablets are wet granulation and direct compression. The choice of method depends on the properties of the API and other excipients.
Experimental Workflow: Manufacturing Process
Caption: Manufacturing workflows for effervescent tablets.
Protocol 1: Wet Granulation
Wet granulation is often preferred for improving the flowability and compressibility of the powder mixture.[5][6][7]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Sodium Glycine Carbonate
-
Citric Acid (or other acid source)
-
Binder (e.g., PVP K-30)
-
Diluent (e.g., Mannitol)
-
Granulating Fluid (e.g., Isopropyl Alcohol)
-
Lubricant (e.g., Sodium Stearyl Fumarate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
Procedure:
-
Weighing and Blending: Accurately weigh the API, Sodium Glycine Carbonate, Citric Acid, and Diluent. Blend the powders in a suitable mixer until a homogenous mixture is achieved.
-
Binder Preparation: Prepare the binder solution by dissolving the binder in the granulating fluid.
-
Wet Massing: Gradually add the binder solution to the powder blend while mixing continuously until a suitable wet mass is formed.
-
Wet Milling: Pass the wet mass through a suitable screen (e.g., 10-mesh) to form granules.
-
Drying: Dry the granules in a fluid bed dryer or a tray dryer at a controlled temperature (e.g., 50-60°C) until the desired moisture content is reached.
-
Dry Milling: Mill the dried granules through a smaller screen (e.g., 16-mesh) to achieve a uniform particle size.
-
Final Blending: Add the lubricant and glidant to the dried granules and blend for a short period (e.g., 2-5 minutes).
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.
Protocol 2: Direct Compression
Direct compression is a simpler and more cost-effective method, suitable for formulations with good flow and compressibility characteristics.[8][9][10]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Sodium Glycine Carbonate
-
Citric Acid (or other acid source)
-
Directly Compressible Diluent/Binder (e.g., Microcrystalline Cellulose, Sorbitol)
-
Lubricant (e.g., Sodium Stearyl Fumarate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
Procedure:
-
Weighing and Blending: Accurately weigh the API, Sodium Glycine Carbonate, Citric Acid, and directly compressible diluent/binder.
-
Pre-Blending: Blend the powders in a V-blender or other suitable mixer for a specified time (e.g., 15-20 minutes) to ensure homogeneity.
-
Final Blending: Add the lubricant and glidant to the pre-blend and mix for a shorter duration (e.g., 2-5 minutes).
-
Compression: Compress the final blend directly into tablets using a rotary tablet press.
Evaluation of Effervescent Tablets
Thorough evaluation of the final tablets is crucial to ensure they meet quality standards.
Experimental Workflow: Tablet Evaluation
Caption: Evaluation workflow for effervescent tablets.
Protocol 3: Tablet Hardness Test
Objective: To determine the crushing strength of the tablets. Apparatus: Monsanto Hardness Tester or Pfizer Hardness Tester. Procedure:
-
Place a single tablet diametrically between the anvils of the hardness tester.
-
Apply force until the tablet fractures.
-
Record the force required to break the tablet in Newtons (N) or kiloponds (kp).
-
Repeat the test for a representative sample of tablets (e.g., n=10) and calculate the average hardness.
Protocol 4: Tablet Friability Test
Objective: To assess the ability of the tablet to withstand abrasion during handling. Apparatus: Roche Friabilator. Procedure:
-
Weigh a sample of tablets (typically 20 tablets, W_initial).
-
Place the tablets in the friabilator drum.
-
Rotate the drum at 25 rpm for 4 minutes (100 revolutions).
-
Remove the tablets, de-dust them, and weigh them again (W_final).
-
Calculate the percentage friability using the formula: % Friability = [(W_initial - W_final) / W_initial] x 100 A friability of less than 1% is generally considered acceptable.[11]
Protocol 5: Disintegration Time Test
Objective: To measure the time taken for the tablet to disintegrate in water. Apparatus: Beaker (250 mL), stopwatch. Procedure:
-
Place 200 mL of purified water at a specified temperature (e.g., 20 ± 1°C) into a beaker.
-
Drop one tablet into the water and start the stopwatch simultaneously.
-
Record the time taken for the tablet to completely disintegrate, i.e., when no solid residue remains.
-
Repeat the test for a sufficient number of tablets (e.g., n=6) and calculate the average disintegration time.
Protocol 6: Determination of Carbon Dioxide Content (Gravimetric Method)
Objective: To quantify the amount of CO2 released upon effervescence.[12] Apparatus: Beaker (250 mL), analytical balance. Procedure:
-
Accurately weigh a beaker containing 100 mL of 1N sulfuric acid (W1).
-
Weigh one effervescent tablet (W_tablet).
-
Add the tablet to the beaker of sulfuric acid. The acid will neutralize the carbonate and ensure complete release of CO2.
-
Allow the effervescent reaction to complete.
-
Weigh the beaker and its contents again after the reaction has ceased (W2).
-
The weight of the CO2 released is calculated as: CO2 released = (W1 + W_tablet) - W2
-
Repeat for a representative sample of tablets.
Quantitative Data Summary
The following table provides a representative comparison of the expected performance characteristics of effervescent tablets formulated with Sodium Glycine Carbonate versus Sodium Bicarbonate. These values are based on typical findings in the literature and serve as a general guideline.
| Parameter | Sodium Glycine Carbonate Formulation | Sodium Bicarbonate Formulation |
| Hardness (N) | 80 - 120 | 70 - 110 |
| Friability (%) | < 0.8 | < 1.0 |
| Disintegration Time (s) | 90 - 180 | 60 - 150 |
| Moisture Content (%) (Initial) | < 0.2 | < 0.5 |
| Stability (at 40°C/75% RH for 1 month) | Good physical integrity, minimal CO2 loss | Potential for swelling, discoloration, significant CO2 loss |
Chemical Reaction Pathway
The effervescent reaction is an acid-base neutralization that produces carbon dioxide. The following diagram illustrates the reaction between Sodium Glycine Carbonate and Citric Acid.
Caption: Effervescent reaction of SGC and Citric Acid.
Stability Testing
Due to the moisture-sensitive nature of effervescent tablets, a robust stability testing program is essential.
Protocol 7: Stability Study
Objective: To evaluate the physical and chemical stability of the effervescent tablets over time under various storage conditions. Conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[13] Procedure:
-
Package the effervescent tablets in the proposed final packaging (e.g., aluminum tubes with desiccant caps).
-
Place the packaged tablets in stability chambers maintained at the specified conditions.
-
At predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples.
-
Evaluate the samples for the following parameters:
-
Appearance (color, surface texture)
-
Hardness
-
Friability
-
Disintegration Time
-
Moisture Content (Karl Fischer titration)
-
CO2 Content
-
Assay of the API
-
Content of degradation products
-
-
Document all results and analyze trends to establish the shelf-life of the product.
Conclusion
The formulation of effervescent tablets with Sodium Glycine Carbonate presents a valuable strategy for developing stable and effective dosage forms, particularly for moisture-sensitive active pharmaceutical ingredients. By carefully selecting excipients, optimizing the manufacturing process, and conducting thorough evaluation and stability testing, researchers and drug development professionals can successfully create high-quality effervescent tablets that meet both regulatory requirements and patient needs. The protocols and data presented in these application notes provide a comprehensive guide for the development of such formulations.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and evaluation of fast-disintegrating effervescent tablets of glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4265847A - Tabletting process - Google Patents [patents.google.com]
- 5. b.aun.edu.eg [b.aun.edu.eg]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. icapsulepack.com [icapsulepack.com]
- 9. Manufacturing of Tablets by Direct Compression Method | Pharmaguideline [pharmaguideline.com]
- 10. Manufacture of Tablets by Direct Compression Method - Pharmapproach... [pharmapproach.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Moisture Sensitivity in Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]
Application Notes and Protocols: Sodium Glycine Carbonate as a pH Modifier in Drug Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glycine (B1666218) carbonate is a versatile excipient employed in pharmaceutical formulations primarily as a pH modifying agent. It is a white, humidity-resistant powder with an alkaline nature in aqueous solutions.[1][2] Its ability to neutralize acids and release carbon dioxide upon decomposition makes it a valuable component in various dosage forms, including effervescent tablets and formulations for poorly soluble acidic drugs.[1][3][4] These application notes provide detailed protocols and data presentation guidelines for utilizing sodium glycine carbonate to enhance drug formulation stability, dissolution, and overall performance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of sodium glycine carbonate is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | Sodium Glycine Carbonate | [5] |
| CAS Number | 50610-34-9 | [1][5] |
| Molecular Formula | C3H6NNa2O5 | [5] |
| Appearance | White powder | [1][2] |
| Solubility | Freely soluble in water | [2] |
| Hygroscopicity | Low / Humidity resistant | [1][2] |
| Aqueous Solution pH | Alkaline | [2] |
Applications in Drug Formulation
Sodium glycine carbonate serves several key functions as a pH modifier in pharmaceutical formulations:
-
Buffering Agent: It helps maintain a stable pH in solutions, which is crucial for the stability and efficacy of the active pharmaceutical ingredient (API).[5]
-
Effervescent Agent: In combination with an acid source (e.g., citric acid), it produces an effervescent reaction, releasing carbon dioxide gas. This aids in the rapid disintegration and dissolution of tablets, improves palatability, and can mask unpleasant tastes.[3]
-
Solubilizer for Acidic Drugs: By increasing the pH of the microenvironment, sodium glycine carbonate can enhance the solubility and dissolution rate of poorly soluble acidic drugs.[1][3]
-
Acid-Neutralizing Agent: It can be used in formulations designed to neutralize excess gastric acid, providing relief from conditions like heartburn and indigestion.[3][4]
Experimental Protocols
Preparation of an Oral Effervescent Tablet Formulation
This protocol describes the preparation of fast-disintegrating effervescent tablets using sodium glycine carbonate.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Sodium Glycine Carbonate
-
Citric Acid (anhydrous)
-
Polyethylene Glycol (PEG) 1000
-
Blender
-
Tablet Press
-
Desiccator
Protocol:
-
Pre-blending: In a blender, mix the sodium glycine carbonate with mannitol for 15 minutes. This creates a protective coating around the carbonate.
-
Granulation: Melt PEG 1000 and use it as a binder to granulate the pre-blended powder. The use of a meltable binder avoids the introduction of water, which could prematurely initiate the effervescent reaction.
-
Blending with API and Acid: Blend the prepared granules with the API and citric acid.
-
Compression: Compress the final blend into tablets using a tablet press.
-
Storage: Store the prepared tablets in a desiccator to protect them from moisture.
Logical Relationship of Effervescent Tablet Formulation
Caption: Workflow for Effervescent Tablet Formulation.
Evaluation of Acid-Neutralizing Capacity (ANC)
This protocol determines the capacity of a formulation containing sodium glycine carbonate to neutralize acid, which is particularly relevant for antacid formulations. The method is adapted from the United States Pharmacopeia (USP) general chapter <301>.
Materials:
-
Formulation containing Sodium Glycine Carbonate
-
1.0 N Hydrochloric Acid (HCl)
-
0.5 N Sodium Hydroxide (NaOH), standardized
-
pH meter, calibrated
-
Stirrer
-
Burette
-
Beaker (250 mL)
-
Water bath (37 °C)
Protocol:
-
Sample Preparation: Accurately weigh a quantity of the powdered tablet or liquid formulation equivalent to the minimum labeled dose.
-
Acid Digestion: Add the sample to 100 mL of water in a 250 mL beaker. While stirring continuously, add exactly 30.0 mL of 1.0 N HCl.
-
Incubation: Place the beaker in a 37 °C water bath and continue stirring for 15 minutes.
-
Titration: Immediately titrate the excess HCl with 0.5 N NaOH to a stable pH of 3.5.
-
Calculation: Calculate the acid-neutralizing capacity in milliequivalents (mEq) using the following formula: ANC (mEq) = (Volume of HCl × Normality of HCl) – (Volume of NaOH × Normality of NaOH)
Experimental Workflow for Acid-Neutralizing Capacity
References
- 1. METHODS FOR THEPREPARATION OF EFFERVESCENT GRANULES - Patent 1274398 [data.epo.org]
- 2. jinlupacking.com [jinlupacking.com]
- 3. Influences of Sodium Carbonate on Physicochemical Properties of Lansoprazole in Designed Multiple Coating Pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2001080822A2 - Effervescent granules and methods for their preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Glycinate for Carbon Dioxide Capture
Introduction
Aqueous solutions of sodium glycinate (B8599266) (SG), the sodium salt of the amino acid glycine, have emerged as a promising solvent for post-combustion CO2 capture. These solvents offer several advantages over traditional alkanolamines like monoethanolamine (MEA), including negligible volatility, higher resistance to oxidative degradation, and lower toxicity.[1][2][3] The presence of the amine functional group allows sodium glycinate to react effectively with CO2, making it a viable alternative for industrial applications aimed at mitigating greenhouse gas emissions.[1]
Reaction Mechanism of CO2 Capture
The capture of CO2 by aqueous sodium glycinate solutions is a chemical absorption process. Similar to primary amines, the reaction is understood to proceed through a zwitterionic mechanism.[2][4] The lone pair of electrons on the nitrogen atom of the glycinate anion attacks the carbon atom of the CO2 molecule, forming a zwitterion intermediate. This intermediate is then deprotonated by a base in the solution (such as another glycinate anion, water, or a hydroxyl ion) to form a stable carbamate (B1207046) and a protonated base. The overall reaction also leads to the formation of bicarbonate.[2][4]
The primary reactions in the aqueous system are:
-
Carbamate Formation: CO₂ + NH₂CH₂COO⁻ ⇌ ⁻OOC-NHCH₂COO⁻ (Zwitterion) ⁻OOC-NHCH₂COO⁻ + B ⇌ NH(COO⁻)CH₂COO⁻ (Carbamate) + BH⁺ (where B is a base, e.g., NH₂CH₂COO⁻, H₂O, OH⁻)
-
Bicarbonate Formation: CO₂ + OH⁻ ⇌ HCO₃⁻
The pH of the solution significantly influences the equilibrium and the dominant chemical species, thereby affecting the overall CO2 absorption efficiency.[5]
Application Notes
CO2 Absorption Process
Aqueous sodium glycinate is used as a solvent to scrub CO2 from flue gas streams, typically in an absorption column. The efficiency of absorption is influenced by several factors:
-
Concentration: Higher concentrations of sodium glycinate generally lead to higher CO2 loading capacities. Studies have investigated concentrations ranging from 0.5 to 3.5 kmol/m³ (approx. 5-30 wt%).[4][6]
-
Temperature: CO2 absorption is an exothermic process, so lower temperatures favor higher absorption capacity. Absorption is typically carried out at temperatures between 40°C and 60°C.[5][7]
-
pH: The pH of the solution is a critical parameter. Higher pH values increase the absorption rate and efficiency.[5]
-
CO2 Partial Pressure: The amount of CO2 absorbed (loading capacity) increases with the partial pressure of CO2 in the gas stream.[6][8]
Solvent Regeneration
A key advantage of chemical absorption is the ability to regenerate and reuse the solvent. The CO2-loaded sodium glycinate solution is heated in a separate column (a stripper) to reverse the absorption reaction and release high-purity CO2. The regeneration process is typically conducted at temperatures between 100°C and 120°C.[5][9][10]
The energy required for this step, known as the regeneration energy, is a major component of the operating cost. It consists of three main parts:
-
Heat of Reaction (ΔH_abs): The energy needed to break the chemical bonds formed between CO2 and the solvent.
-
Sensible Heat (Q_sen): The energy required to heat the solvent from the absorber temperature to the stripper temperature.
-
Heat of Vaporization (Q_vap): The energy needed to produce the steam required to strip the CO2 from the solvent.[7][9]
While sodium glycinate shows a higher CO2 absorption capacity than MEA, its regeneration energy has been reported to be higher.[7][9]
Integrated CO2 Capture and Mineralization
An innovative application involves using sodium glycinate for integrated CO2 capture and conversion. In this process, CO2 is captured in the aqueous solution, and the resulting bicarbonate ions are used to mineralize calcium sources (e.g., CaO, CaSiO₃) into stable calcium carbonate. This pathway offers a method for permanent CO2 sequestration. In one study, the highest conversions were achieved at 75°C in a 1.0 M sodium glycinate solution.[11]
Quantitative Data Summary
The performance of sodium glycinate as a CO2 absorbent has been quantified in various studies. The tables below summarize key data.
Table 1: Kinetic Data for CO2 Absorption in Aqueous Sodium Glycinate
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Reaction Order | First order with respect to CO₂ and Sodium Glycinate | 298-318 K, 0.5-3.0 kmol/m³ SG | [6] |
| Second-Order Rate Constant (k₂) | k₂ = 1.95 x 10¹³ exp(-7670/T) | T in Kelvin; Conc: 1.0-3.5 kmol/m³; Temp: 303.15-323.15 K | [4][12] |
| Activation Energy (Ea) | 63.8 kJ/mol | - | [4][12] |
| Activation Energy (Ea) | 59.8 kJ/mol | - |[2][6] |
Table 2: CO2 Absorption and Regeneration Performance of 30 wt% Sodium Glycinate
| Parameter | Sodium Glycinate (30 wt%) | MEA (30 wt%) | Conditions | Reference |
|---|---|---|---|---|
| CO₂ Loading Capacity | Higher than MEA | - | Regeneration Temp: 120°C | [7][9] |
| Enthalpy of Reaction | 69 kJ/mol CO₂ | 79 kJ/mol CO₂ | - | [13] |
| Sensible Heat | 142 kJ/mol CO₂ | - | - | [13] |
| Heat of Vaporization | 42 kJ/mol CO₂ | - | - | [13] |
| Total Regeneration Energy | ~253 kJ/mol CO₂ (5.8 GJ/ton CO₂) | - | Calculated from experimental data | [9][13] |
| Total Regeneration Energy | 5743 kJ/kg CO₂ | 4503 kJ/kg CO₂ | Measured experimentally |[9] |
Experimental Protocols
Protocol 1: Determination of CO2 Absorption Kinetics in a Wetted-Wall Column
This protocol is based on methodologies used to study the kinetics of the CO2-sodium glycinate reaction.[4][12]
Objective: To determine the reaction rate constant between CO2 and aqueous sodium glycinate.
Apparatus:
-
Wetted-wall column: A vertical tube where a thin film of the liquid absorbent flows down the inner wall while in contact with a gas stream.
-
Gas and liquid feed systems with mass flow controllers.
-
Thermostatic bath to control the temperature of the gas and liquid.
-
Gas chromatograph (GC) to analyze inlet and outlet gas concentrations.
Procedure:
-
Solvent Preparation: Prepare aqueous solutions of sodium glycinate at desired concentrations (e.g., 1.0, 2.0, 3.0 kmol/m³).
-
System Equilibration: Circulate the sodium glycinate solution through the wetted-wall column at a controlled flow rate and temperature (e.g., 303.15 K, 313.15 K, 323.15 K).
-
Gas Introduction: Introduce a gas mixture of known CO2 concentration (e.g., 15% CO2 in N₂) into the column, flowing counter-currently to the liquid film.
-
Absorption Measurement: After the system reaches a steady state, measure the CO2 concentration in the gas stream at the inlet and outlet of the column using a GC.
-
Calculation: The rate of CO2 absorption is calculated from the gas flow rate and the change in CO2 concentration.
-
Kinetic Analysis: Using the measured absorption rate and known physicochemical properties (like CO2 diffusivity and solubility), apply the appropriate mass transfer theory (e.g., film theory) to calculate the second-order reaction rate constant (k₂).
-
Repeat: Repeat the experiment at different temperatures and solvent concentrations to determine the activation energy.
Protocol 2: CO2 Absorption-Regeneration Cycle in a Bubble Column Scrubber
This protocol describes a complete cycle of CO2 capture and solvent regeneration.[5][10]
Objective: To evaluate the CO2 absorption efficiency and regeneration performance of a sodium glycinate solution.
Apparatus:
-
Absorption: Bubble column reactor, CO2/N₂ gas supply with mass flow controllers, pH controller, liquid pump, and a CO2 detector.
-
Regeneration: Three-neck round flask, oil bath with magnetic stirrer and heater, condenser, and a cooling circulator.
Procedure:
Part A: CO2 Absorption
-
Fill the bubble column with a known volume and concentration of sodium glycinate solution.
-
Set the liquid temperature (e.g., 50°C) and pH using the respective controllers.
-
Introduce a simulated flue gas (e.g., 15% CO2 in N₂) at a specific flow rate into the bottom of the column.
-
Continuously monitor the CO2 concentration in the outlet gas stream until a steady state is achieved.
-
Calculate the absorption efficiency, absorption rate, and CO2 loading (moles of CO2 absorbed per mole of glycinate).
Part B: Solvent Regeneration
-
Transfer a known mass of the CO2-loaded solution from the absorption step into the three-neck flask.
-
Assemble the regeneration apparatus, ensuring the condenser is cooled (e.g., 5°C).
-
Heat the solution in the oil bath to the desired regeneration temperature (e.g., 100-120°C) while stirring.
-
The released CO2 and water vapor will pass through the condenser. The water will condense and return to the flask, while the CO2 exits the system.
-
Continue the heating for a set period or until CO2 release ceases.
-
The amount of CO2 released can be determined by the weight loss of the setup or by analyzing the final CO2 loading of the solution.
-
The regenerated solvent can then be reused for another absorption cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. INVESTIGATION OF CARBON DIOXIDE ABSORPTION CAPACITY AND DISSOLUTION RATE WITH AMINO ACID SALT SOLUTIONS: SODIUM AND POTASSIUM GLYCINATE | Malaysian Journal of Science [mjs.um.edu.my]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. Solubilities of Carbon Dioxide and Densities of Aqueous Sodium Glycinate Solutions before and after CO2 Absorption | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. osti.gov [osti.gov]
Application Notes and Protocols for the Use of Glycine-Carbonate Buffer in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In many biological assays, maintaining a stable, alkaline pH is crucial for the successful immobilization of proteins, antibodies, and antigens to solid surfaces, such as microplate wells. Carbonate-bicarbonate buffers, typically at a pH of 9.6, are widely used for this purpose, particularly in Enzyme-Linked Immunosorbent Assays (ELISA).[1][2][3] The alkaline environment facilitates the adsorption of molecules to the plastic surface through hydrophobic interactions.[3]
Glycine (B1666218), an amino acid with a pKa value around 9.6-9.8 for its amino group, can be incorporated into carbonate buffer systems to enhance their buffering capacity and stability.[4] While not always referred to as a distinct "Sodium Glycine Carbonate" buffer, the combination of glycine with sodium carbonate and bicarbonate offers a robust buffering system for various immunoassay and bioconjugation procedures.[5] This application note provides a detailed protocol for the preparation and use of a Glycine-Carbonate buffer, particularly as a coating buffer in ELISA, along with relevant technical data and a workflow diagram.
Data Presentation: Comparison of Common Alkaline Buffers
The following table summarizes the properties of relevant buffer systems for easy comparison.
| Buffer System | Typical Concentration | pH Range | pKa (25 °C) | Key Characteristics & Applications |
| Carbonate-Bicarbonate | 50-100 mM | 9.2 - 10.8 | pKa1 = 6.4, pKa2 = 10.3 | The most common coating buffer for ELISA, promoting passive adsorption of proteins and antibodies to microplates.[2][3][6] Should be prepared fresh.[5] |
| Glycine-NaOH | 50-200 mM | 8.6 - 10.6 | pKa1 = 2.3, pKa2 = 9.6 | Used in various biochemical and immunological applications.[7] Can slightly inhibit alkaline phosphatase activity.[8] |
| Glycine-Carbonate | 50-100 mM | 9.4 - 10.6 | ~9.6 - 10.3 | Combines the established protein coating properties of carbonate buffers with the stabilizing effects and additional buffering capacity of glycine. |
Experimental Protocols
Preparation of 10X Glycine-Carbonate Coating Buffer (pH 9.6)
Materials:
-
Sodium Carbonate (Na₂CO₃), anhydrous (MW: 105.99 g/mol )
-
Sodium Bicarbonate (NaHCO₃) (MW: 84.01 g/mol )
-
Glycine (MW: 75.07 g/mol )
-
Deionized water (diH₂O)
-
pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
0.22 µm sterile filter (optional)
Procedure:
-
To prepare 1 L of 10X stock solution, add approximately 800 mL of diH₂O to a beaker.
-
Add 15.9 g of Sodium Carbonate and 29.3 g of Sodium Bicarbonate to the water and stir until fully dissolved.
-
Add 7.51 g of Glycine and continue stirring until it is completely dissolved.
-
Adjust the pH of the solution to 9.6 using 1 M NaOH or 1 M HCl, if necessary.
-
Add diH₂O to bring the final volume to 1 L.
-
For long-term storage, the buffer can be sterile-filtered and stored at 2-8°C. For immediate use, it can be stored at room temperature. It is recommended to prepare fresh working solutions.
Protocol for Using Glycine-Carbonate Buffer in an Indirect ELISA
This protocol outlines the use of the prepared Glycine-Carbonate buffer for coating an ELISA plate with an antigen.
Materials:
-
96-well microtiter plates (e.g., polystyrene)
-
Antigen to be coated
-
1X Glycine-Carbonate Coating Buffer (diluted from 10X stock with diH₂O)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody
-
Enzyme-conjugated Secondary Antibody
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the antigen to a final concentration of 1-10 µg/mL in 1X Glycine-Carbonate Coating Buffer.[2]
-
Add 100 µL of the diluted antigen solution to each well of the 96-well plate.
-
Cover the plate and incubate overnight at 4°C, or for 2-4 hours at room temperature.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the Substrate Solution to each well.
-
Incubate in the dark at room temperature until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.
-
Mandatory Visualizations
Experimental Workflow for Indirect ELISA
Caption: Workflow for an indirect ELISA using a Glycine-Carbonate coating buffer.
Signaling Pathway (Logical Relationship)
The use of Glycine-Carbonate buffer is primarily in the context of assay setup rather than a biological signaling pathway. The following diagram illustrates the logical relationship of its role in facilitating protein immobilization for subsequent antibody binding.
Caption: Role of Glycine-Carbonate buffer in antigen immobilization for immunoassays.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. biocompare.com [biocompare.com]
- 5. biocompare.com [biocompare.com]
- 6. Carbonate-Bicarbonate Buffer (pH 9.2 to 10.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Glycine Carbonate as a Solubilizer for Poorly Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium glycine (B1666218) carbonate is a versatile excipient that serves as an effective solubilizing agent for poorly soluble, weakly acidic drugs. Its alkaline nature and buffering capacity make it a valuable tool in pharmaceutical formulations to enhance drug dissolution and bioavailability. This document provides detailed application notes, experimental protocols, and an exploration of the mechanism of action of sodium glycine carbonate in solubilizing challenging active pharmaceutical ingredients (APIs).
Physicochemical Properties of Sodium Glycine Carbonate
| Property | Description |
| Appearance | White, free-flowing powder that is not prone to moisture absorption.[1][2] |
| Solubility | Readily soluble in water, forming an alkaline solution.[1][2] It is nearly insoluble in alcohol and ether.[1][2] |
| Chemical Stability | Stable in air but decomposes in the presence of acid, releasing carbon dioxide.[1][2] |
| pH of 5% Aqueous Solution | Approximately 9.6 - 10.6 |
Mechanism of Solubilization
The primary mechanism by which sodium glycine carbonate enhances the solubility of poorly soluble acidic drugs is through pH modification . Weakly acidic drugs exhibit pH-dependent solubility, with significantly higher solubility at a pH above their pKa. Sodium glycine carbonate, being an alkaline salt, increases the pH of the local environment surrounding the drug particles. This increase in pH leads to the ionization of the acidic drug, converting it into its more soluble salt form.
For instance, a carboxylic acid group (-COOH) on a drug molecule will be deprotonated to its carboxylate form (-COO⁻) in an alkaline environment, which is more readily dissolved in aqueous media. This in-situ salt formation significantly enhances the drug's dissolution rate.
The reaction of glycine with sodium carbonate can be represented as: 2H₂NCH₂COOH + Na₂CO₃ → 2H₂NCH₂COO⁻Na⁺ + H₂O + CO₂[3]
This reaction highlights the basic nature that contributes to the pH modification.
References
Application Notes and Protocols for Fast-Dissolving Tablets with Sodium Glycine Carbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the preparation and evaluation of fast-dissolving tablets (FDTs) utilizing Sodium Glycine Carbonate as a key excipient. The protocols are designed to guide researchers in developing robust and efficient FDT formulations.
Introduction
Fast-dissolving tablets (FDTs) have emerged as a popular oral dosage form due to their rapid disintegration in the oral cavity, which enhances patient compliance, particularly for pediatric and geriatric populations. The incorporation of an effervescent system is a common strategy to accelerate disintegration. Sodium Glycine Carbonate is a stable and less alkaline carbonate source, making it an excellent choice for effervescent FDTs. When combined with an acid, such as citric acid, it reacts in the presence of saliva to produce carbon dioxide, which facilitates the rapid breakdown of the tablet.[1][2]
This document outlines two primary methods for the preparation of FDTs with Sodium Glycine Carbonate: Wet Granulation and Direct Compression.
Methods of Preparation
Wet Granulation Method
The wet granulation technique is employed to improve the flow and compressibility of the powder mixture, leading to tablets with uniform weight and drug content. A non-reactive liquid-based wet granulation is particularly suitable for moisture-sensitive effervescent systems.[1][2]
Experimental Protocol:
-
Preparation of the Acidic Granules:
-
Accurately weigh the required quantities of the acidic component (e.g., citric acid) and a binder/plasticizer (e.g., Polyethylene Glycol - PEG 1000).
-
Dissolve or disperse the citric acid and PEG 1000 in a minimal amount of a non-aqueous binder solution (e.g., absolute ethanol).
-
Use this solution to granulate a carrier like microcrystalline cellulose.
-
Dry the granules in a hot air oven at a controlled temperature (e.g., 55°C) until the solvent evaporates completely.
-
Pass the dried granules through a suitable mesh sieve (e.g., 40-mesh) to obtain uniform granule size.
-
-
Preparation of the Carbonate Blend:
-
Blend the stoichiometric quantity of Sodium Glycine Carbonate with a filler/sweetener like mannitol (B672) for a specified time (e.g., 15 minutes) to ensure homogeneity.[1][3]
-
-
Final Blending:
-
In a tumbler mixer, combine the prepared acidic granules and the Sodium Glycine Carbonate-mannitol blend.
-
Add other excipients such as lubricants (e.g., magnesium stearate), sweeteners (e.g., aspartame), and flavoring agents.
-
Blend the mixture thoroughly at a low speed (e.g., 4 rpm) to achieve a uniform mix.
-
-
Tablet Compression:
-
Compress the final blend into tablets using a single-punch or rotary tablet press with appropriate tooling.
-
Apply a fixed compression force to achieve tablets of desired hardness.
-
Direct Compression Method
Direct compression is a simpler and more cost-effective method as it involves fewer processing steps. This method is suitable for formulations where the active pharmaceutical ingredient (API) and excipients have good flow and compressibility properties.
Experimental Protocol:
-
Sieving of Ingredients:
-
Individually pass the API, Sodium Glycine Carbonate, the acidic component (e.g., citric acid), filler (e.g., mannitol), superdisintegrant (e.g., croscarmellose sodium), and other excipients through a sieve of appropriate mesh size (e.g., 80-mesh) to ensure uniformity and break any lumps.
-
-
Blending:
-
Accurately weigh all the ingredients.
-
Geometrically mix the API with the filler in a blender.
-
Add the Sodium Glycine Carbonate, citric acid, and superdisintegrant to the blend and mix for a sufficient duration (e.g., 15-20 minutes) to ensure uniform distribution.
-
Add the lubricant (e.g., magnesium stearate) and glidant (e.g., colloidal silicon dioxide) and blend for a short period (e.g., 2-5 minutes). Over-blending of the lubricant should be avoided as it can negatively impact tablet hardness and disintegration time.
-
-
Tablet Compression:
-
Compress the final powder blend into tablets using a tablet press at a fixed compression force.
-
Evaluation of Fast-Dissolving Tablets
A series of quality control tests are performed to evaluate the physical and chemical properties of the formulated FDTs.
Experimental Protocols:
-
Hardness Test: The crushing strength of the tablets is measured using a Pfizer or Monsanto hardness tester. The force required to break the tablet diametrically is recorded.
-
Friability Test: A pre-weighed sample of tablets is placed in a Roche friabilator and rotated at 25 rpm for 4 minutes. The tablets are then de-dusted and re-weighed. The percentage loss in weight is calculated, which should typically be less than 1%.
-
Weight Variation Test: Twenty tablets are individually weighed, and the average weight is calculated. The individual weights are then compared to the average weight to ensure they are within the pharmacopeial limits.
-
In Vitro Disintegration Time: The time taken for the tablet to completely disintegrate in a specified medium (e.g., 6.8 pH phosphate (B84403) buffer) at 37±0.5°C is measured using a USP disintegration test apparatus.
-
Wetting Time: A piece of tissue paper folded twice is placed in a small Petri dish containing 6 mL of water. A tablet is placed on the paper, and the time for complete wetting of the tablet is recorded.
-
In Vitro Dissolution Study: The release of the API from the tablet is assessed using a USP dissolution apparatus (e.g., paddle or basket type) in a suitable dissolution medium. Samples are withdrawn at predetermined time intervals and analyzed for drug content using a suitable analytical method like UV-Vis spectrophotometry.
Quantitative Data Summary
The following table presents a hypothetical but representative summary of the evaluation parameters for FDTs prepared by both wet granulation and direct compression methods using a Sodium Glycine Carbonate-based effervescent system.
| Parameter | Wet Granulation Method | Direct Compression Method | Acceptance Criteria |
| Pre-Compression Parameters | |||
| Bulk Density (g/mL) | 0.45 ± 0.02 | 0.51 ± 0.03 | - |
| Tapped Density (g/mL) | 0.52 ± 0.03 | 0.59 ± 0.02 | - |
| Carr's Index (%) | 13.46 ± 1.5 | 13.56 ± 1.2 | < 15 (Excellent Flow) |
| Hausner Ratio | 1.15 ± 0.04 | 1.16 ± 0.03 | < 1.25 (Good Flow) |
| Post-Compression Parameters | |||
| Hardness ( kg/cm ²) | 3.5 ± 0.5 | 4.0 ± 0.3 | 3.0 - 5.0 |
| Friability (%) | 0.65 ± 0.08 | 0.58 ± 0.05 | < 1.0 |
| Weight Variation (mg) | 200 ± 5 | 200 ± 4 | ± 7.5% |
| Disintegration Time (sec) | 25 ± 3 | 35 ± 4 | < 60 |
| Wetting Time (sec) | 18 ± 2 | 22 ± 3 | - |
| Drug Content Uniformity (%) | 99.5 ± 1.2 | 99.2 ± 1.5 | 90 - 110% |
| In Vitro Dissolution | |||
| % Drug Release in 5 min | 85.6 ± 2.1 | 80.4 ± 3.2 | > 80% |
| % Drug Release in 10 min | 98.2 ± 1.8 | 95.7 ± 2.5 | - |
Visualizations
Caption: Workflow for Wet Granulation Method.
References
Application Notes and Protocols for Sodium Glycine Carbonate in Freeze-Thawing of Protein Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The freeze-thaw process is a common practice in the manufacturing, storage, and transportation of protein-based therapeutics. However, the stresses induced during freezing and thawing, such as ice crystal formation, pH shifts, and cryo-concentration, can lead to protein denaturation, aggregation, and loss of biological activity. Cryoprotectants are therefore essential excipients in protein formulations to mitigate these detrimental effects.
Sodium glycine (B1666218) carbonate is a versatile excipient that can serve a dual function in protein formulations. As a buffer, it helps maintain a stable pH, and the glycine component acts as an effective cryoprotectant. Glycine, an amino acid, has been shown to protect proteins during freeze-thawing through various mechanisms, including preferential exclusion, suppression of pH changes in certain buffer systems, and vitrification at higher concentrations.[1][2]
These application notes provide a comprehensive overview of the utility of sodium glycine carbonate in the freeze-thawing of protein solutions, including its mechanism of action, quantitative effects on protein stability, and detailed experimental protocols.
Mechanism of Cryoprotection
The protective effects of sodium glycine carbonate during the freeze-thaw cycle are attributed to the synergistic actions of its constituent ions. The glycine molecule is the primary cryoprotectant, while the carbonate/bicarbonate component provides robust buffering capacity.
Role of Glycine:
-
Preferential Exclusion: In the unfrozen liquid phase, glycine is preferentially excluded from the protein surface. This thermodynamic effect favors protein hydration, thus maintaining the native protein conformation and preventing unfolding and aggregation.[1]
-
pH Stabilization: At lower concentrations (e.g., ≤ 50 mM), glycine can suppress the significant drop in pH that occurs when using common buffer systems like sodium phosphate (B84403) during freezing.[1] This is achieved by reducing the nucleation rate and crystallization of buffer salts.[1]
-
Amorphous State Stabilization: At higher concentrations, glycine can form a vitrified (glassy) amorphous state upon freezing.[1] This rigid matrix entraps protein molecules, limiting their mobility and preventing aggregation.
Role of Carbonate/Bicarbonate Buffer:
The carbonate/bicarbonate buffer system helps to maintain the pH of the solution within a desired range, which is crucial for protein stability. This buffering capacity is particularly important to counteract any potential pH shifts during the freeze-thaw process that are not fully mitigated by glycine.
Quantitative Data on Protein Stability
The following table summarizes the expected effects of varying concentrations of sodium glycine carbonate on key protein stability parameters after multiple freeze-thaw cycles. The data is representative and may vary depending on the specific protein and formulation conditions.
| Sodium Glycine Carbonate Concentration (mM) | Post-Thaw Protein Activity Recovery (%) | Soluble Aggregate Formation (%) | Sub-visible Particle Count (particles/mL) |
| 0 (Control) | 65 | 15 | > 50,000 |
| 50 | 85 | 8 | < 20,000 |
| 100 | 92 | 5 | < 10,000 |
| 250 | 95 | 3 | < 5,000 |
| 500 | 98 | < 2 | < 2,000 |
Experimental Protocols
Protocol 1: Evaluation of Sodium Glycine Carbonate as a Cryoprotectant
Objective: To determine the optimal concentration of sodium glycine carbonate for preserving the activity and stability of a model protein during repeated freeze-thaw cycles.
Materials:
-
Model protein (e.g., Lactate Dehydrogenase, Bovine Serum Albumin)
-
Sodium Glycine Carbonate
-
Purified water for injection (WFI)
-
Dialysis or buffer exchange columns
-
Microcentrifuge tubes
-
Controlled-rate freezer or -80°C freezer
-
Water bath or bead bath
-
Spectrophotometer or plate reader for activity assay
-
Size-exclusion chromatography (SEC-HPLC) system for aggregation analysis
-
Dynamic light scattering (DLS) or micro-flow imaging for particle analysis
Methodology:
-
Protein Preparation:
-
Prepare a stock solution of the model protein at a desired concentration (e.g., 1 mg/mL) in WFI.
-
If the protein is in a different buffer, perform buffer exchange into WFI.
-
-
Formulation Preparation:
-
Prepare stock solutions of sodium glycine carbonate at various concentrations (e.g., 50 mM, 100 mM, 250 mM, 500 mM) in WFI.
-
Prepare protein formulations by mixing the protein stock solution with the sodium glycine carbonate stock solutions to achieve the final desired concentrations. Include a control sample with protein in WFI only.
-
-
Freeze-Thaw Cycling:
-
Aliquot 100 µL of each formulation into sterile microcentrifuge tubes.
-
Freeze the samples in a controlled-rate freezer at a rate of -1°C/minute down to -80°C, or by placing them directly in a -80°C freezer.
-
Thaw the samples in a water bath set to 25°C until completely thawed.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 1, 3, and 5 cycles).
-
-
Post-Thaw Analysis:
-
After the final thaw, visually inspect the samples for any precipitation.
-
Activity Assay: Measure the biological activity of the protein using an appropriate assay (e.g., enzymatic activity assay for LDH).
-
Aggregation Analysis (SEC-HPLC): Analyze the samples to quantify the percentage of soluble aggregates.
-
Particle Analysis: Analyze the samples to determine the concentration of sub-visible particles.
-
Protocol 2: Preparation of a Protein Formulation with Sodium Glycine Carbonate for Long-Term Storage
Objective: To prepare a protein solution with sodium glycine carbonate for stable long-term frozen storage.
Materials:
-
Target protein
-
Sodium Glycine Carbonate
-
WFI
-
Sterile, low-protein binding cryovials
-
Liquid nitrogen or -80°C freezer
Methodology:
-
Formulation:
-
Based on optimization studies (Protocol 1), determine the optimal concentration of sodium glycine carbonate.
-
Prepare the final formulation by dissolving the appropriate amount of sodium glycine carbonate in WFI and then adding the target protein to the desired final concentration.
-
Sterile filter the final formulation through a 0.22 µm filter.
-
-
Aliquoting and Freezing:
-
Dispense the sterile formulation into pre-chilled, sterile cryovials in single-use aliquots.
-
For flash-freezing, plunge the cryovials into liquid nitrogen until the solution is completely frozen.
-
Alternatively, place the cryovials in a -80°C freezer for slow freezing.
-
-
Storage:
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Visualizations
References
Application Notes and Protocols: Sodium Glycine Carbonate in Western Blot Stripping Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to strip and reprobe Western blot membranes is a valuable technique in protein analysis, allowing for the detection of multiple proteins on a single blot. This conserves precious samples, saves time, and reduces reagent costs.[1][2] Various methods for stripping antibodies from membranes have been developed, broadly categorized into mild and harsh stripping protocols. While the term "Sodium Glycine (B1666218) Carbonate" does not correspond to a standard, widely documented stripping buffer formulation, it suggests the use of glycine in a carbonate-based alkaline buffer system. This document will provide detailed application notes and protocols for the most common glycine-based stripping method, which utilizes a low-pH glycine buffer. Additionally, it will cover alkaline stripping methods, which may involve carbonates, and compare these with other common stripping techniques.
Comparison of Common Western Blot Stripping Buffers
The choice of stripping buffer depends on several factors, including the affinity of the primary antibody, the abundance of the target protein, and the type of membrane used (PVDF is generally recommended for stripping and reprobing due to its durability).[3][4] A general strategy is to start with a mild stripping method and proceed to a harsher one if the signal from the initial antibody persists.
| Buffer Type | Key Components | Mechanism of Action | Pros | Cons |
| Mild: Low-pH Glycine Buffer | Glycine, SDS, Tween 20 | The low pH (typically 2.2) alters the conformation of the antibody, disrupting the antigen-antibody interaction.[5][6] | - Gentle on the transferred proteins, minimizing protein loss.[2] - Effective for many common antibodies. | - May not be sufficient for high-affinity antibodies.[3] - Multiple rounds of stripping can still lead to protein loss.[7] |
| Harsh: Heat and Detergent | Tris-HCl, SDS, β-mercaptoethanol | Heat and detergents denature the antibodies, while the reducing agent breaks disulfide bonds, effectively removing the antibodies from the antigen.[8][9] | - Highly effective at removing even high-affinity antibodies.[2] | - Can lead to significant protein loss from the membrane.[7] - The use of β-mercaptoethanol requires a fume hood and thorough washing.[5] |
| Alkaline Buffer | Sodium Hydroxide (NaOH) or Sodium Carbonate | High pH is thought to disrupt antibody-antigen interactions. | - Can be effective for certain antibody-antigen pairs. - Avoids the use of reducing agents. | - Can be harsh on proteins and may lead to protein loss. - May require re-blocking of the membrane.[8] |
Experimental Protocols
Protocol 1: Mild Stripping with Low-pH Glycine Buffer
This is the most common glycine-based stripping method and is often the first choice due to its gentle nature.
Materials:
-
Stripping Buffer:
-
15 g Glycine
-
1 g Sodium Dodecyl Sulfate (SDS)
-
10 mL Tween 20
-
Dissolve in 800 mL of deionized water.
-
Adjust the pH to 2.2 with HCl.
-
Bring the final volume to 1 L with deionized water.[3]
-
-
Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST) or Phosphate-Buffered Saline with Tween 20 (PBST).
-
Shallow tray for incubation.
-
Orbital shaker.
Procedure:
-
After developing the Western blot, wash the membrane with wash buffer (TBST or PBST) for 5 minutes to remove any remaining chemiluminescent substrate.
-
Place the membrane in the low-pH glycine stripping buffer in a shallow tray, ensuring the membrane is fully submerged.
-
Incubate for 10-20 minutes at room temperature with gentle agitation on an orbital shaker.[3] For high-affinity antibodies, the incubation time can be extended, or the temperature can be increased to 37°C for an additional 5-10 minutes.[3]
-
Discard the stripping buffer.
-
Wash the membrane three times for 5 minutes each with wash buffer (TBST or PBST) to remove the stripping buffer and dissociated antibodies.[3]
-
Optional but recommended: To ensure complete removal of the primary and secondary antibodies, perform a control incubation. After washing, block the membrane again and incubate it with only the secondary antibody, followed by the detection reagent. If no signal is produced, the stripping was successful.[3]
-
The membrane is now ready for re-blocking and reprobing with a new set of primary and secondary antibodies.
Protocol 2: Alkaline Stripping
While a specific "sodium glycine carbonate" protocol is not standard, an alkaline stripping method can be employed. The high pH disrupts the antibody-antigen interaction.
Materials:
-
Stripping Buffer: 0.2 M Sodium Hydroxide (NaOH). Alternatively, a high pH buffer can be prepared using sodium carbonate/bicarbonate.
-
Wash Buffer: Deionized water and TBST or PBST.
-
Shallow tray for incubation.
-
Orbital shaker.
Procedure:
-
Wash the membrane briefly with deionized water.
-
Incubate the membrane in 0.2 M NaOH solution for 5-10 minutes at room temperature with gentle agitation.[10]
-
Discard the NaOH solution.
-
Wash the membrane twice with deionized water for 5 minutes each to neutralize the base.
-
Wash the membrane twice with wash buffer (TBST or PBST) for 5 minutes each.
-
Proceed with the blocking step before reprobing. It may be necessary to re-block the membrane thoroughly after this harsh treatment.[8]
Diagrams
Caption: Workflow for Western blot stripping and reprobing.
Caption: Mechanisms of different stripping buffer types.
Concluding Remarks
The use of a low-pH glycine-based buffer is a well-established and effective method for mild stripping of Western blot membranes. While a specific "sodium glycine carbonate" formulation is not commonly described, researchers can achieve antibody removal through either low-pH glycine buffers or high-pH alkaline buffers, which may contain sodium carbonate. The choice of the stripping method should be guided by the specific requirements of the experiment, with a preference for milder conditions to preserve the integrity of the transferred proteins for successful reprobing. Careful optimization of incubation times and temperatures, along with thorough washing, are critical for achieving complete stripping without significant loss of the target antigen.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Western blot stripping: Techniques and advantages | Abcam [abcam.com]
- 3. ウェスタンブロットのストリッピング法とリプロービング法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting Sodium glycine carbonate buffer precipitation in cold
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with sodium glycine (B1666218) carbonate buffer, particularly in cold conditions.
Troubleshooting Guide: Buffer Precipitation at Low Temperatures
Precipitation in your sodium glycine carbonate buffer upon cooling can be a frustrating issue. This guide will walk you through a systematic approach to identify the cause and find a solution.
Immediate Steps When Precipitation is Observed
-
Do not use the buffer: A precipitated buffer will have an altered pH and concentration, which will negatively impact your experiment.
-
Gently warm the solution: Slowly warm the buffer to room temperature while gently stirring. If the precipitate redissolves, the issue is likely due to the low solubility of one or more components at cold temperatures.
-
Visually inspect the precipitate: Note the color and nature of the precipitate. A white, crystalline solid is likely one of the buffer components.
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation in your sodium glycine carbonate buffer.
Frequently Asked Questions (FAQs)
Q1: Why did my clear sodium glycine carbonate buffer precipitate when I stored it in the refrigerator (4°C)?
A1: The most likely cause is that the concentration of one or more of the buffer components—sodium carbonate, sodium bicarbonate, or glycine—has exceeded its solubility limit at the lower temperature. The solubility of many salts and amino acids, including those in this buffer, decreases as the temperature drops.[1][2][3]
Q2: Which component is most likely to be precipitating?
A2: Both sodium carbonate and sodium bicarbonate have significantly lower solubility at 0°C compared to room temperature.[4][5] Glycine's solubility is also temperature-dependent.[6][7] The exact component that precipitates will depend on the specific concentrations used in your buffer formulation. At near-freezing temperatures, both sodium carbonate and sodium bicarbonate are strong candidates for precipitation.
Q3: Can I just warm up the buffer and use it after the precipitate dissolves?
A3: While warming the buffer to redissolve the precipitate can be a good diagnostic step, it is not recommended for experimental use. The process of precipitation and re-dissolving may not result in a homogenous solution, and the final concentrations of the buffer components could be altered. For best results and reproducibility, it is advisable to prepare a fresh buffer.
Q4: How does pH affect the stability of the buffer in the cold?
A4: The pH of the solution is critical for maintaining the solubility of glycine, which is an amino acid.[6] The solubility of glycine is lowest near its isoelectric point and increases at higher or lower pH values. Additionally, the pH dictates the equilibrium between carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻). A shift in this equilibrium upon cooling could potentially favor the formation of the less soluble species at that specific temperature and concentration, leading to precipitation.
Q5: What is the recommended order for adding the reagents when preparing the buffer?
A5: While a specific, validated protocol for a combined sodium glycine carbonate buffer is not widely published, a general best practice is to dissolve each component completely in about 80-90% of the final volume of high-purity water before adding the next. This prevents localized high concentrations that can lead to precipitation. It is often recommended to dissolve the glycine first, followed by the sodium bicarbonate and then the sodium carbonate, with pH adjustments made as needed before bringing the solution to the final volume.
Q6: Can I prepare a more concentrated stock solution and dilute it later?
A6: Preparing a highly concentrated stock solution of this particular buffer for cold storage is not recommended due to the high probability of precipitation. If a stock solution is required, it should be stored at room temperature, and its stability should be verified over time. It is generally safer to prepare the buffer fresh at the desired working concentration.
Data Presentation: Solubility of Buffer Components
The following table summarizes the solubility of the individual components of the sodium glycine carbonate buffer in water at different temperatures. This data is crucial for understanding the potential for precipitation when the buffer is cooled.
| Component | Chemical Formula | Solubility at 0°C ( g/100 mL) | Solubility at 4°C ( g/100 mL, approx.) | Solubility at 20°C ( g/100 mL) | Solubility at 25°C ( g/100 mL) |
| Sodium Carbonate (decahydrate) | Na₂CO₃·10H₂O | 7.0[5] | ~8.0 | 21.5 | 30.7 |
| Sodium Bicarbonate | NaHCO₃ | 6.9[4] | ~7.5 | 9.6[4] | 10.3[3] |
| Glycine | C₂H₅NO₂ | Not specified, but lower than at 25°C | Not specified, but lower than at 25°C | Not specified, but lower than at 25°C | 25.0[6][7] |
Note: The solubility of sodium carbonate can vary depending on its hydration state.
Experimental Protocols
Protocol for Preparing a 0.1 M Sodium Glycine Carbonate Buffer (pH 10.0)
This protocol is a suggested starting point and may require optimization based on your specific application and the observed stability of the buffer.
Materials:
-
Glycine (MW: 75.07 g/mol )
-
Sodium Bicarbonate (NaHCO₃, MW: 84.01 g/mol )
-
Sodium Carbonate, Anhydrous (Na₂CO₃, MW: 105.99 g/mol )
-
High-purity, deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask (1 L)
Methodology:
-
Add approximately 800 mL of deionized water to a beaker.
-
While stirring, add 7.51 g of glycine and allow it to dissolve completely.
-
Add 2.93 g of sodium bicarbonate and stir until fully dissolved.[8]
-
Add 1.59 g of anhydrous sodium carbonate and continue stirring until the solution is clear.[8]
-
Calibrate your pH meter and carefully monitor the pH of the buffer solution.
-
Adjust the pH to 10.0 using 1 M NaOH or 1 M HCl as needed. Add the acid or base dropwise to avoid overshooting the target pH.
-
Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add it to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Mix the solution thoroughly by inverting the flask several times.
-
For immediate use, especially if it will be used in a cold environment, it is recommended to freshly prepare the buffer. If short-term storage is necessary, store at room temperature and visually inspect for any precipitation before use.
Experimental Workflow for Testing Cold Stability
This workflow can be used to determine the stability of your specific buffer formulation at low temperatures.
References
- 1. Sodium Carbonate | Na2CO3 | CID 10340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. Sodium Bicarbonate | NaHCO3 | CID 516892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium bicarbonate - Sciencemadness Wiki [sciencemadness.org]
- 5. solubility - Sodium Carbonate saturation curve - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Glycine - Sciencemadness Wiki [sciencemadness.org]
- 7. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Carbonate/Bicarbonate Buffer(CBB) Preparation and Protocol [diagnopal.ca]
Technical Support Center: Sodium Glycine Carbonate in Effervescent Tablets
Welcome to the technical support center for optimizing the use of Sodium Glycine (B1666218) Carbonate (SGC) in effervescent tablet formulations. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges and provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Glycine Carbonate and what is its primary role in effervescent tablets?
A1: Sodium Glycine Carbonate (SGC) is a stable, humidity-resistant powder used in pharmaceutical formulations.[1] In effervescent tablets, it serves as an excellent source of carbon dioxide, reacting with an acid upon contact with water to produce the effervescence.[2][3] Its key roles include acting as a buffering agent to maintain pH stability, a solubilizer for insoluble acidic drugs, and an alternative to sodium bicarbonate.[1][2][4]
Q2: What makes SGC a potentially better choice than sodium bicarbonate?
A2: SGC is very stable in air and not hygroscopic (it does not readily attract or absorb moisture), which is a significant advantage in preventing premature reactions ("pre-fizz") during manufacturing and storage.[2][5] Unlike the reaction between sodium bicarbonate and acid, the neutralization reaction with SGC does not produce water, which can further enhance product stability by preventing moisture-induced degradation of the tablet.[2]
Q3: What is the typical pH range of a solution made from an SGC effervescent tablet?
A3: A 5% aqueous solution of SGC is alkaline, typically exhibiting a pH between 9.6 and 10.6.[3] However, when formulated in an effervescent tablet with an acid, the final pH of the dissolved tablet should be optimized for palatability, stability, and bioavailability. The goal is often a pH close to neutral, though slightly acidic (pH 5-6) is also common for oral solutions.[6][7] The final pH is critical for the stability of the active pharmaceutical ingredient (API) and patient tolerance.[8]
Q4: Can SGC be used in direct compression formulations?
A4: While SGC is a component in effervescent blends, some analyses have suggested it may not have favorable compressing characteristics on its own.[9] However, research has shown that effervescent tablets using SGC can be successfully prepared via direct compression, especially when blended with specific acids like fumaric acid, using standard tabletting equipment under normal thermo-hygrometric conditions.[9]
Q5: How does the concentration of SGC impact the disintegration time?
A5: The concentration of SGC, in stoichiometric ratio with the acid source, is a primary driver of the effervescent reaction. A higher concentration of the effervescent couple (SGC and acid) generally leads to more rapid carbon dioxide production, which can decrease disintegration time.[10][11] However, an imbalance can lead to either incomplete reaction or excess unreacted components, affecting both disintegration and the final pH of the solution.
Troubleshooting Guide
This guide addresses common defects encountered during the development and manufacturing of effervescent tablets containing Sodium Glycine Carbonate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Sticking / Picking (Adhesion of granules to punch tips or die walls) | 1. Improper Lubrication: Too little or inappropriate lubricant.[12] 2. Hygroscopic Materials: Formulation is picking up moisture.[12] 3. High Moisture Content: Granules are not dried properly.[12][13] 4. Acidic Agent Properties: Some acids are inherently prone to sticking.[5] | 1. Increase the concentration of the lubricant (e.g., magnesium stearate) or select a more effective one. 2. Ensure all raw materials are properly dried and manufacture in a controlled, low-humidity environment. 3. Optimize the drying process to ensure moisture content is below 0.5%.[14] 4. Consider coating the acidic particles or using a different acid source.[15][16] |
| Slow Disintegration / Effervescence Time (Tablet does not dissolve within the target time, typically < 5 minutes)[17] | 1. High Hardness: Tablet is too compressed, reducing porosity.[5] 2. Incorrect Acid-to-SGC Ratio: Insufficient reactants to produce enough CO2 for rapid disintegration. 3. Particle Size: Large particles of SGC or acid can have a slower reaction rate. | 1. Reduce the compression force. The ideal hardness is often just enough to withstand friability testing.[5] 2. Adjust the stoichiometric ratio of the acid and SGC. Conduct experiments to find the optimal balance for effervescence.[10] 3. Reduce the particle size of the raw materials to increase the surface area available for reaction. |
| Capping / Lamination (Tablet splits into horizontal layers) | 1. Air Entrapment: Air is trapped within the granules during compression.[13] 2. Over-Lubrication: Excess hydrophobic lubricant (like magnesium stearate) can weaken intra-granular bonds.[13] 3. Granules Too Dry: Lack of sufficient moisture can lead to poor binding.[18] | 1. Use tapered dies to help air escape. Pre-compression or reducing turret speed can also help.[13] 2. Reduce the lubricant quantity or change the lubricant type. 3. Slightly increase the moisture content or add a suitable binder to improve granulation.[18] |
| High Friability (Tablets chip or break easily, >1% weight loss) | 1. Low Hardness: Insufficient compression force.[13] 2. Insufficient Binder: The formulation lacks adequate binding properties. 3. Large Tablet Size: Effervescent tablets are often large and prone to chipping.[5] | 1. Increase the compression force incrementally. Aim for a hardness of at least 80N to withstand handling.[5] 2. Increase the amount of binder or use a more effective one.[18] 3. Optimize tablet shape (e.g., bevelled edges) to reduce the risk of chipping. |
| Inconsistent pH of Solution (Final pH varies between tablets) | 1. Poor Content Uniformity: Uneven distribution of acidic and alkaline components in the blend. 2. Incomplete Reaction: The reaction does not go to completion, leaving unreacted acid or SGC. | 1. Ensure proper mixing and blending of all excipients to achieve a homogenous powder mix.[19] 2. Check for sufficient water volume for dissolution and ensure the tablet disintegrates completely. Evaluate the acid-base ratio. |
Experimental Protocols & Methodologies
Protocol for Optimizing SGC and Acid Ratio
Objective: To determine the optimal stoichiometric ratio of Sodium Glycine Carbonate to an acid (e.g., Citric Acid) that achieves rapid disintegration (< 3 minutes) and a target solution pH (e.g., 6.0 ± 0.5).
Methodology:
-
Formulation Design: Prepare a series of small-batch formulations (e.g., 50g each) with varying molar ratios of SGC to Citric Acid (e.g., 1:0.8, 1:1, 1:1.2). Keep the concentration of the API and other excipients (binder, lubricant) constant.
-
Granulation: Use a direct compression blend or a suitable dry granulation method like slugging. Ensure all processing is done in a humidity-controlled environment (Relative Humidity < 25%).
-
Compression: Compress tablets to a target weight and hardness (e.g., 8-10 kg/cm ²).[6] Record the compression force used for each batch.
-
Disintegration Test:
-
pH Measurement:
-
Data Analysis: Tabulate the mean disintegration time and mean solution pH for each SGC:Acid ratio. Select the ratio that best meets the target criteria.
Key Quality Control Tests for Effervescent Tablets
The following table summarizes critical quality control tests, methodologies, and standard acceptance criteria.
| Parameter | Methodology | Acceptance Criteria |
| Weight Variation | Weigh 20 tablets individually. Calculate the average weight. Determine the percentage deviation of each tablet from the average.[21] | USP <905>: Not more than 2 tablets deviate from the average weight by more than ±5%, and none deviate by more than ±10%. |
| Hardness | Measure the crushing strength of 5-10 tablets using a tablet hardness tester.[17] | Typically 4-10 kg. For large effervescent tablets, >8 kg (80N) is often required to minimize chipping.[5][21] |
| Friability | Weigh a sample of tablets (e.g., 20 tablets), place them in a friabilator, and rotate at 25 rpm for 4 minutes (100 rotations).[21] De-dust and re-weigh the tablets. | Weight loss should be less than 1.0%.[21] |
| Disintegration Time | Use the USP disintegration apparatus with 200 mL of water at 15-25°C.[20] | Must disintegrate within the specified time, typically under 5 minutes.[17] |
| Solution pH | Dissolve one tablet in a specified volume of water (e.g., 200 mL) and measure with a calibrated pH meter.[6] | Must be within the specified range for the product (often near neutral for palatability).[6] |
| Moisture Content | Use Karl Fischer titration or Loss on Drying (LOD) to determine the water content of the granules or finished tablets.[17] | Generally should be ≤ 0.5% to ensure stability.[14] |
Visual Guides
References
- 1. SODIUM GLYCINE CARBONATE - TransChem [transchem.com.au]
- 2. Mono-Sodium Glycine Carbonate, N-Carboxy Glycine Disodium Salt – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 3. welychem.com [welychem.com]
- 4. Sodium glycine carbonate (50610-34-9) at Nordmann - nordmann.global [nordmann.global]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pH determination as a quality standard for the elaboration of oral liquid compounding formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO1999004765A2 - Pharmaceutical compositions containing an effervescent acid-base couple - Google Patents [patents.google.com]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. ijsart.com [ijsart.com]
- 13. Tablet Defects and How to Overcome Them in Manufacturing - Vici Health Sciences [vicihealthsciences.com]
- 14. suntextreviews.org [suntextreviews.org]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and evaluation of fast-disintegrating effervescent tablets of glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. icapsulepack.com [icapsulepack.com]
- 19. How are tablet defects identified and rectified? – Pharma.Tips [pharma.tips]
- 20. scientificelectronicarchives.org [scientificelectronicarchives.org]
- 21. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Technical Support Center: Scaling Up Sodium Glycine Carbonate Synthesis
Welcome to the Technical Support Center for Sodium Glycine (B1666218) Carbonate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of Sodium Glycine Carbonate production. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of Sodium Glycine Carbonate from a lab to a pilot or industrial scale?
A1: Scaling up the synthesis of Sodium Glycine Carbonate, which typically involves the reaction of glycine (a solid) with sodium carbonate (a solid) in a limited amount of water, presents several key challenges:
-
Heat and Mass Transfer Limitations: The reaction is often exothermic, and dissipating heat effectively in a large reactor is more challenging than in a small flask. Poor heat transfer can lead to localized hotspots, promoting side reactions and impurity formation. Similarly, ensuring uniform mixing of the solid reactants in the liquid phase becomes more difficult at a larger scale, impacting reaction rate and completeness.
-
Gas Evolution Management: The reaction between glycine and sodium carbonate can release carbon dioxide gas. In a large, enclosed reactor, the rate of gas evolution must be carefully controlled to avoid pressure build-up and ensure safe operation.
-
Solid Handling and Dosing: Accurately and consistently feeding large quantities of solid glycine and sodium carbonate into the reactor can be difficult. Issues like powder flowability and dusting need to be managed.
-
Crystallization and Product Isolation: Controlling the crystallization process at a large scale to achieve consistent particle size, crystal form (polymorphism), and purity is critical.[1][2] Subsequent filtration and drying steps also need to be optimized to ensure an efficient process and a stable final product.[3][4]
-
Impurity Profile Control: The impurity profile can change during scale-up due to longer reaction times, temperature variations, and differences in raw material grades.[5][6] Identifying and controlling these impurities is crucial for pharmaceutical applications.
Q2: How does the choice of reactor impact the scale-up of Sodium Glycine Carbonate synthesis?
A2: Reactor selection is critical for a successful scale-up. For the solid-liquid reaction with gas evolution characteristic of Sodium Glycine Carbonate synthesis, several reactor types can be considered:
-
Stirred Tank Reactors (STRs): These are common for batch processes and offer good mixing. However, for solid-liquid slurries, impeller design is crucial to ensure solids are adequately suspended and not settling at the bottom. Baffles are also important to improve mixing efficiency.
-
Fluidized Bed Reactors: While less common for this specific application, a fluidized bed could potentially offer excellent heat and mass transfer. However, managing the solid particles and potential for attrition might be challenging.
-
Continuous Reactors (e.g., Plug Flow Reactors): For very large-scale production, a continuous process might be more efficient.[7][8] However, developing a continuous process for a solid-liquid reaction requires significant process development and control.
The choice will depend on the production scale, desired batch size, and the specific characteristics of the reaction mixture.
Q3: What is Process Analytical Technology (PAT) and how can it be applied to the scaling up of Sodium Glycine Carbonate synthesis?
A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[9][10][11] For Sodium Glycine Carbonate synthesis, PAT can be invaluable for:
-
Real-time Monitoring: In-situ probes (like FTIR, Raman, or particle size analyzers) can monitor reactant consumption, product formation, and crystal properties in real-time.[12][13] This provides a much deeper understanding of the process as it happens, compared to traditional offline sampling and analysis.
-
Process Control: By integrating PAT data with the reactor control system, it's possible to implement automated control strategies. For example, the feed rate of a reactant could be adjusted in real-time to control the reaction rate and temperature.
-
Ensuring Consistency: PAT helps ensure batch-to-batch consistency by monitoring and controlling critical process parameters (CPPs) to ensure they remain within the desired range, leading to consistent critical quality attributes (CQAs) of the final product.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during the scale-up of Sodium Glycine Carbonate synthesis.
| Issue | Possible Causes | Troubleshooting Actions |
| Low Yield | 1. Incomplete reaction due to poor mixing. 2. Side reactions due to localized overheating. 3. Loss of product during isolation (filtration/drying). | 1. Optimize agitator speed and design. Consider using baffles in the reactor. 2. Improve reactor cooling and monitor temperature at multiple points. Consider a slower addition of reactants. 3. Check filter for leaks. Optimize washing solvent volume and temperature. Ensure drying conditions are not causing product degradation. |
| Inconsistent Particle Size | 1. Uncontrolled nucleation and crystal growth. 2. Agitator speed too high, causing crystal breakage. 3. Inefficient mixing leading to localized supersaturation. | 1. Implement a controlled cooling profile or anti-solvent addition. Consider seeding the batch. 2. Reduce agitator speed during the crystallization phase. 3. Improve mixing to ensure uniform supersaturation throughout the vessel. |
| Product Discoloration | 1. Presence of impurities in raw materials. 2. Degradation of the product due to excessive heat or prolonged reaction time. 3. Contamination from the reactor or processing equipment. | 1. Source high-purity raw materials and perform incoming quality control checks. 2. Optimize reaction temperature and time. Use an inert atmosphere if the product is sensitive to oxidation. 3. Ensure thorough cleaning of all equipment between batches. |
| Difficult Filtration | 1. Very fine particles or needle-shaped crystals. 2. Clogging of the filter medium. | 1. Optimize crystallization to produce larger, more uniform crystals. 2. Consider using a filter aid. Ensure the filter cloth is appropriate for the particle size. |
| High Residual Solvent | 1. Inefficient drying. 2. Trapping of solvent within crystal agglomerates. | 1. Increase drying time or temperature (if product is stable). Use a vacuum dryer for more efficient solvent removal. 2. Optimize crystallization to reduce agglomeration. Consider a wet milling step before drying. |
Experimental Protocols
Lab-Scale Microwave Synthesis
This protocol is based on a patented "wet-solid phase" microwave synthesis method.[14]
Materials:
-
Glycine (7.5 g)
-
Sodium Carbonate (5.3 g)
-
Deionized Water (7.5 mL)
Procedure:
-
In a mortar, thoroughly mix 7.5 g of glycine and 5.3 g of sodium carbonate.
-
Transfer the solid mixture to a glass container suitable for microwave heating.
-
Add 7.5 mL of deionized water to form a paste-like "wet-solid phase".
-
Place the container in a microwave reactor.
-
Set the heating power to 75W and heat for 15 minutes.
-
After heating, allow the mixture to cool to room temperature.
-
The resulting solid product is Sodium Glycine Carbonate. Pulverize if necessary.
Expected Yield: >98%[14]
Hypothetical Industrial-Scale Batch Synthesis
This protocol is a generalized procedure for a batch synthesis in a stirred tank reactor, based on common practices for similar solid-liquid reactions.
Equipment:
-
Jacketed Glass-Lined or Stainless Steel Stirred Tank Reactor with temperature control, overhead agitation, and a port for gas venting.
-
Solid Dosing System
-
Vacuum Dryer
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge with an inert gas like nitrogen if required.
-
Charging Reactants: Charge the calculated amount of water to the reactor. Begin agitation. Slowly add the pre-weighed sodium carbonate through the solid dosing system.
-
Reaction: Once the sodium carbonate is dispersed, begin the controlled addition of glycine. Monitor the temperature and the rate of gas evolution. Maintain the temperature within the desired range using the reactor jacket.
-
Reaction Completion: Hold the reaction mixture at the set temperature for a specified period after the glycine addition is complete. Monitor the reaction progress using an in-process analytical method (e.g., pH, IR spectroscopy).
-
Crystallization: Once the reaction is complete, initiate the crystallization process. This may involve cooling the reactor, adding an anti-solvent, or a combination of both. A controlled cooling profile is recommended to achieve a uniform particle size distribution.
-
Product Isolation: Transfer the slurry to the filtration unit. Filter the product and wash the filter cake with a suitable solvent to remove impurities.
-
Drying: Dry the isolated solid under vacuum at a controlled temperature until the residual solvent content meets the specification.
Data Presentation
The following tables provide a hypothetical comparison of key parameters for lab-scale versus industrial-scale synthesis of Sodium Glycine Carbonate. These values are illustrative and should be optimized for a specific process.
Table 1: Reaction Parameters
| Parameter | Lab-Scale (1 L flask) | Industrial-Scale (1000 L Reactor) |
| Glycine | 100 g | 100 kg |
| Sodium Carbonate | 70.7 g | 70.7 kg |
| Water | 100 mL | 100 L |
| Reaction Temperature | 25-30 °C | 30-40 °C (higher due to heat transfer limitations) |
| Addition Time | 15 minutes | 2-3 hours (controlled to manage exotherm) |
| Reaction Time | 1-2 hours | 4-6 hours |
| Agitator Speed | 300-500 RPM | 50-150 RPM (tip speed is a better scaling parameter) |
Table 2: Product Quality Attributes
| Attribute | Lab-Scale Target | Industrial-Scale Target |
| Yield | >95% | >90% |
| Purity (by HPLC) | >99.5% | >99.0% |
| Particle Size (D50) | 50-150 µm | 100-250 µm |
| Residual Solvent | <0.1% | <0.5% |
| Moisture Content | <0.5% | <1.0% |
Visualizations
Caption: Troubleshooting workflow for common scale-up issues.
Caption: Industrial process flow for Sodium Glycine Carbonate synthesis.
References
- 1. Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Maximising Fine Chemical Yields with Filter Dryer Systems [powdersystems.com]
- 4. How the drying process differs between fine and heavy chemicals [cleanroomtechnology.com]
- 5. veeprho.com [veeprho.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Batch vs. Continuous, Scale-Up & Scale-Down, Case Studies | AIChE [aiche.org]
- 8. Our Research Focus: Converting batch production to continuous processing - Features - The Chemical Engineer [thechemicalengineer.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. mdpi.com [mdpi.com]
- 11. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00256A [pubs.rsc.org]
- 14. CN100445263C - Microwave Synthesis of Sodium Glycinate Carbonate - Google Patents [patents.google.com]
- 15. making.com [making.com]
- 16. Filter Dryer | Pharmaceuticals | Fine Chemicals [powdersystems.com]
preventing moisture absorption in Sodium glycine carbonate formulations
This technical support guide is designed for researchers, scientists, and drug development professionals working with Sodium Glycine Carbonate. While some sources describe Mono-Sodium Glycine Carbonate as not being prone to moisture absorption[1][2][3], formulation processes and interactions with other excipients can introduce moisture-related challenges. This guide provides troubleshooting advice and answers to frequently asked questions to help ensure the stability and efficacy of your formulations.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the formulation of Sodium Glycine Carbonate, with a focus on issues related to moisture absorption.
Question: My Sodium Glycine Carbonate powder is showing signs of caking and poor flowability. What could be the cause and how can I fix it?
Answer: Caking and poor flowability are often indicators of moisture absorption. Even for substances with low intrinsic hygroscopicity, environmental conditions and formulation components can lead to these issues.
-
Potential Causes:
-
High Humidity Environment: Manufacturing or storage in an environment with high relative humidity (RH) can lead to moisture uptake.
-
Hygroscopic Excipients: Other ingredients in your formulation may be highly hygroscopic and are absorbing moisture from the environment.[4]
-
Inadequate Drying: Insufficient drying of the formulation during manufacturing processes like wet granulation can leave residual moisture.[5][6]
-
-
Troubleshooting Steps:
-
Environmental Control: Maintain a low-humidity environment (ideally less than 40% RH) during manufacturing and storage.[5][6]
-
Excipient Review: Evaluate the hygroscopicity of all excipients in your formulation. Consider replacing highly hygroscopic excipients with non-hygroscopic alternatives like microcrystalline cellulose.[5][6]
-
Optimize Drying Process: Ensure that any drying steps in your manufacturing process are optimized to achieve a consistent and low moisture content. Techniques like fluidized bed drying can be effective.[5][6]
-
Incorporate Moisture Scavengers: Consider adding excipients that act as moisture scavengers, such as colloidal silica (B1680970) or magnesium carbonate, to your formulation.[6]
-
Question: I am observing degradation of the active pharmaceutical ingredient (API) in my Sodium Glycine Carbonate formulation. Could moisture be a contributing factor?
Answer: Yes, moisture can significantly impact the chemical stability of APIs, leading to degradation.[7][8] For instance, moisture can facilitate the hydrolysis of sensitive compounds like aspirin.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for API degradation.
Frequently Asked Questions (FAQs)
Question: What are the most effective formulation strategies to prevent moisture absorption in solid dosage forms?
Answer: There are four primary formulation strategies to mitigate issues related to hygroscopicity: film coating, encapsulation, co-processing with excipients, and crystal engineering.[10][11][12][13]
-
Film Coating: Applying a moisture-barrier film around the tablet or granule is a common and effective method.[10] Coatings with polymers like Eudragit® have been shown to be effective in limiting moisture sorption.[10]
-
Encapsulation: This involves coating the active ingredient with a protective material to shield it from the environment.[10][11]
-
Co-processing with Excipients: This strategy involves adding excipients that can deflect moisture away from the active ingredient.[10][11] Amorphous excipients have been found to be effective in impeding hydrate (B1144303) formation.[10]
-
Protective Packaging: Using moisture-proof packaging, such as aluminum foil blisters, and incorporating desiccants like silica gel are crucial final steps to protect the formulation.[5][6]
Question: How can I accurately measure the moisture content in my Sodium Glycine Carbonate formulation?
Answer: Several methods are available for determining moisture content, with Karl Fischer titration and the gravimetric (Loss on Drying) method being the most common in the pharmaceutical industry.[14][15]
| Method | Principle | Advantages | Disadvantages |
| Karl Fischer Titration | Chemical reaction with a reagent specific to water.[14][] | Highly accurate and specific to water, suitable for low moisture content.[14][] | Requires careful handling of chemicals and precise calibration.[14] |
| Gravimetric (Loss on Drying) | Weighing the sample before and after drying in an oven.[14][17] | Simple and accurate.[14] | Time-consuming and may not be specific to water if other volatile components are present.[17] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared light at wavelengths corresponding to water.[14] | Non-destructive and fast.[14] | May be less accurate due to interference from other components.[14] |
Question: What is the general workflow for developing a moisture-protective formulation?
Answer: A systematic approach is necessary to develop a robust formulation that is protected from moisture.
Caption: Workflow for moisture-protective formulation development.
Experimental Protocols
1. Moisture Content Determination by Karl Fischer Titration
This method is highly specific for water and is suitable for samples with low moisture content.
-
Apparatus: Karl Fischer Titrator.
-
Reagents: Karl Fischer reagent (containing iodine, sulfur dioxide, and a base in a suitable solvent), appropriate solvent for the sample.
-
Procedure:
-
Standardize the Karl Fischer reagent by titrating a known amount of water.
-
Accurately weigh a suitable amount of the Sodium Glycine Carbonate formulation and transfer it to the titration vessel containing the solvent.
-
Disperse or dissolve the sample in the solvent.
-
Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated based on the amount of reagent consumed.[14]
-
2. Moisture Content Determination by Loss on Drying (Gravimetric Method)
This method measures the loss in weight of a sample upon drying.
-
Apparatus: Drying oven, analytical balance, desiccator.
-
Procedure:
-
Accurately weigh a sample of the Sodium Glycine Carbonate formulation into a pre-weighed drying pan.
-
Place the sample in a drying oven at a specified temperature (e.g., 105°C) for a defined period.
-
After drying, transfer the sample to a desiccator to cool to room temperature, preventing moisture reabsorption.[14]
-
Re-weigh the sample.
-
The moisture content is calculated as the percentage of weight lost during drying.[14]
-
References
- 1. Mono-Sodium Glycine Carbonate, N-Carboxy Glycine Disodium Salt – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 2. chembk.com [chembk.com]
- 3. welychem.com [welychem.com]
- 4. Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 6. How to Prevent Moisture Absorption in Immediate-Release Tablets – Pharma.Tips [pharma.tips]
- 7. azom.com [azom.com]
- 8. colorcon.com [colorcon.com]
- 9. Aspirin - Wikipedia [en.wikipedia.org]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Moisture Content Analysis in Powder Samples - PowderTechnology info [powdertechnology.info]
- 15. mt.com [mt.com]
- 17. Moisture content of powders : A guide (Definition, Calculation, Interpretation) [powderprocess.net]
Technical Support Center: Sodium Glycine Carbonate Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing pH stability issues with Sodium Glycine (B1666218) Carbonate buffers.
Frequently Asked Questions (FAQs)
Q1: What is a Sodium Glycine Carbonate buffer and what is it used for?
Sodium Glycine Carbonate, also known as Disodium Glycine Carbonate, is used as a buffering agent, particularly in pharmaceutical formulations.[1] Its primary function is to maintain a stable pH in solutions, which is crucial for ensuring the efficacy and stability of active pharmaceutical ingredients.[1]
Q2: My Sodium Glycine Carbonate buffer's pH is decreasing over time. What is the most likely cause?
A decrease in the pH of alkaline buffers, such as those containing carbonate, is most commonly due to the absorption of atmospheric carbon dioxide (CO₂).[2] When CO₂ dissolves in the buffer, it forms carbonic acid, which then lowers the pH of the solution. This effect is more pronounced in open or frequently opened containers.
Q3: Can temperature fluctuations affect the pH of my buffer?
Yes, temperature can significantly impact pH readings. As the temperature of the buffer changes, the activity of hydrogen ions also changes, leading to pH drift.[2][3] It is crucial to allow the buffer and the pH probe to reach thermal equilibrium with the sample before taking a measurement. For best results, calibrate your pH meter and measure your samples at the same temperature.
Q4: How does the concentration of the buffer components affect its stability?
The concentration of the buffer components (glycine, sodium carbonate) directly impacts its buffering capacity. A higher buffer concentration generally provides a greater resistance to pH changes upon the addition of an acid or base.[4]
Q5: How long can I store a prepared Sodium Glycine Carbonate buffer?
For alkaline buffers, it is always recommended to use a freshly prepared solution.[5] Once opened and exposed to air, the pH can begin to change within a month in an unpredictable manner. If you must store it, use a tightly sealed, preferably airtight, container and refrigerate to slow down the degradation process. However, be aware that CO₂ is more soluble at colder temperatures, which can also influence pH upon re-warming.
Troubleshooting Guide
Issue: Rapid pH Drop in Freshly Prepared Buffer
| Possible Cause | Troubleshooting Steps |
| CO₂ Absorption During Preparation | Prepare the buffer using deionized, degassed water. Minimize exposure to air during preparation by keeping containers covered. |
| Inaccurate Component Measurement | Double-check all calculations and ensure precise weighing of glycine and sodium carbonate/bicarbonate salts. |
| Contaminated Glassware | Use thoroughly cleaned and rinsed glassware to avoid acidic or basic residues. |
Issue: Gradual pH Drift During Storage or Use
| Possible Cause | Troubleshooting Steps |
| CO₂ Ingress | Store the buffer in a tightly sealed, airtight container. Consider using smaller, single-use aliquots to minimize repeated opening of the main stock. |
| Temperature Effects | Allow the buffer to equilibrate to room temperature before use if it has been refrigerated. Calibrate your pH meter at the temperature you will be using the buffer. |
| Microbial Contamination | For long-term storage, consider sterile filtering the buffer (0.22 µm filter) and storing it at 4°C. |
Issue: Inconsistent or Drifting pH Meter Readings
| Possible Cause | Troubleshooting Steps |
| Dirty or Clogged Electrode Junction | Clean the pH electrode according to the manufacturer's instructions. A common cause of drift is a clogged junction.[2][6] |
| Incorrect Calibration | Calibrate the pH meter regularly using fresh, high-quality calibration standards. Ensure the calibration buffers bracket your target pH. |
| Temperature Compensation | Use a pH meter with Automatic Temperature Compensation (ATC) or ensure the buffer and electrode are at a stable, consistent temperature.[3] |
Quantitative Data on Alkaline Buffer Stability
The following table provides representative data on the pH drift of an alkaline carbonate-based buffer exposed to the atmosphere over time. Note: This is generalized data, and the actual pH drift of your specific Sodium Glycine Carbonate buffer may vary based on concentration, initial pH, and environmental conditions.
| Time Exposed to Air | Typical pH Change (ΔpH) | Primary Influencing Factor |
| 0-1 hour | -0.02 to -0.05 | Initial CO₂ absorption |
| 24 hours | -0.1 to -0.3 | Continuous CO₂ absorption |
| 1 week (frequently opened) | -0.3 to -0.7 | Significant CO₂ saturation |
| 1 month (frequently opened) | > -0.7 | Buffer capacity degradation |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Glycine Carbonate Buffer (pH 10.0)
Materials:
-
Glycine
-
Sodium Carbonate (Anhydrous)
-
Sodium Bicarbonate
-
Deionized Water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and beakers
Procedure:
-
Prepare Stock Solutions:
-
0.1 M Glycine solution.
-
0.1 M Sodium Carbonate solution.
-
0.1 M Sodium Bicarbonate solution.
-
-
Buffer Preparation:
-
In a beaker, combine a volume of the 0.1 M Glycine stock solution with a volume of the 0.1 M Sodium Carbonate stock solution.
-
Place the beaker on a stir plate and begin gentle mixing.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Slowly add the 0.1 M Sodium Bicarbonate solution dropwise to titrate the buffer to the desired pH of 10.0.
-
Once the target pH is reached and stable, transfer the solution to a volumetric flask.
-
Add deionized water to bring the solution to the final desired volume and mix thoroughly.
-
-
Final pH Check and Storage:
-
Verify the final pH of the buffer.
-
Transfer to a clean, tightly sealed storage bottle. For best stability, store at 4°C.
-
Protocol 2: Testing the pH Stability of a Prepared Buffer
Objective: To quantify the pH drift of the prepared buffer when exposed to atmospheric CO₂.
Materials:
-
Prepared Sodium Glycine Carbonate buffer
-
Calibrated pH meter and electrode
-
Beaker
-
Parafilm or other container covering
Procedure:
-
Pour a known volume (e.g., 50 mL) of the freshly prepared buffer into a clean beaker.
-
Measure and record the initial pH (Time = 0).
-
Leave the beaker partially covered with Parafilm (to allow air exchange but prevent evaporation) on a lab bench at a constant temperature.
-
Measure and record the pH of the buffer at regular intervals (e.g., 1 hour, 4 hours, 8 hours, 24 hours, and then daily for a week).
-
Tabulate the results to observe the rate of pH change over time.
Visualizations
Caption: Troubleshooting workflow for pH stability issues.
Caption: Pathway of CO₂ absorption leading to a decrease in buffer pH.
References
Technical Support Center: Enhancing Drug Dissolution with Sodium Glycine Carbonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing sodium glycine (B1666218) carbonate to improve the dissolution rate of poorly soluble active pharmaceutical ingredients (APIs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your formulation development experiments.
Frequently Asked Questions (FAQs)
Q1: What is sodium glycine carbonate and how does it improve drug dissolution?
Sodium glycine carbonate is a salt that can be used in pharmaceutical formulations. Its potential to enhance drug dissolution, particularly for acidic drugs, is attributed to its basic nature and effervescent properties. Upon contact with an acidic environment, such as the stomach, it can neutralize the acid and generate carbon dioxide. This effervescence can aid in the disintegration of the dosage form, while the localized increase in pH can enhance the solubility and subsequent dissolution of weakly acidic drugs.
Q2: In which types of drug formulations is sodium glycine carbonate most effective?
Sodium glycine carbonate is particularly useful in the formulation of effervescent tablets and other fast-disintegrating oral dosage forms. Its ability to create a transient alkaline microenvironment makes it suitable for improving the dissolution of Biopharmaceutics Classification System (BCS) Class II drugs (poorly soluble, highly permeable), especially those with acidic properties.
Q3: What are the primary mechanisms by which sodium glycine carbonate enhances the dissolution of poorly soluble drugs?
The primary mechanisms include:
-
Increased Microenvironmental pH: For weakly acidic drugs, solubility increases significantly with a rise in pH. Sodium glycine carbonate, being alkaline, can increase the pH in the immediate vicinity of the drug particles (the microenvironment), leading to faster dissolution.
-
Effervescence: The reaction of the carbonate component with acid produces carbon dioxide gas. This effervescence can promote the rapid disintegration of tablets or granules, thereby increasing the surface area of the drug available for dissolution.
-
Improved Wettability: The effervescent action can also enhance the wetting of hydrophobic drug particles by the dissolution medium.
Q4: Are there any known compatibility issues with sodium glycine carbonate and common APIs or excipients?
While specific compatibility data for a wide range of APIs is not extensively published, potential incompatibilities could arise with acid-labile drugs due to the alkaline nature of sodium glycine carbonate. It is also important to consider the potential for interaction with other excipients in the formulation. Standard pre-formulation compatibility studies are always recommended.
Q5: How can I troubleshoot a failed dissolution test when using sodium glycine carbonate in my formulation?
Please refer to the detailed troubleshooting guide in the following section.
Troubleshooting Guide
This guide addresses common issues encountered during dissolution experiments with formulations containing sodium glycine carbonate.
| Issue | Potential Cause | Recommended Action |
| Incomplete or slow dissolution | Insufficient amount of sodium glycine carbonate to effectively modify the microenvironmental pH. | Increase the concentration of sodium glycine carbonate in the formulation. Conduct a design of experiments (DoE) to optimize the drug-to-excipient ratio. |
| Poor mixing of sodium glycine carbonate with the API, leading to non-uniform pH modification. | Improve the blending process during formulation. Consider wet granulation to ensure intimate contact between the drug and sodium glycine carbonate. | |
| The drug is not a weakly acidic compound and therefore does not benefit from a pH increase. | Verify the pKa of your drug. This method is most effective for acidic drugs. | |
| High variability in dissolution results | Inconsistent disintegration of the dosage form due to non-uniform effervescence. | Optimize the granulation and compression parameters to ensure tablet uniformity. Evaluate the particle size distribution of the sodium glycine carbonate. |
| Inadequate control of the dissolution medium's pH and buffer capacity. | Ensure the dissolution medium is properly prepared and de-gassed. Verify the pH of the medium before and during the experiment. | |
| Precipitation of the drug after initial dissolution | The bulk pH of the dissolution medium is too low to maintain the drug in a dissolved state once it diffuses away from the alkaline microenvironment. | Consider the use of a precipitation inhibitor in the formulation, such as a hydrophilic polymer (e.g., HPMC, PVP). |
| The concentration of the dissolved drug exceeds its solubility limit in the bulk medium. | Re-evaluate the drug loading in the formulation. It may be necessary to use a larger volume of dissolution medium if sink conditions are not maintained. | |
| Dosage form fails to disintegrate properly | Insufficient acidic component to react with the sodium glycine carbonate for |
addressing caking and flowability issues of Sodium glycine carbonate powder
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the caking and flowability of Sodium Glycine Carbonate powder.
Frequently Asked Questions (FAQs)
Q1: What is powder caking and why is my Sodium Glycine Carbonate exhibiting it?
A1: Powder caking is the unwanted agglomeration of individual particles into lumps or a solid mass.[1] For a hygroscopic powder—one that readily absorbs moisture from the air—this is a common issue.[1][2] Caking in Sodium Glycine Carbonate is primarily caused by:
-
Moisture Absorption: Exposure to humidity can cause liquid bridges to form between particles. These bridges can later solidify, creating solid lumps.[1][2]
-
Temperature Fluctuations: Changes in temperature can cause moisture to migrate within the powder, leading to localized areas of high moisture content that initiate caking.[1][2]
-
Compaction Pressure: The weight of the powder during storage in containers like silos or hoppers can compress the material, increasing particle-to-particle contact and the likelihood of caking.[1][2][3]
-
Particle Characteristics: Fine particles have a larger surface area, which can increase cohesion and the tendency to cake.[1][4]
Q2: How can I measure the flowability of my Sodium Glycine Carbonate powder?
A2: Several standard methods are used to quantify powder flowability.[5][6][7] The most common are:
-
Angle of Repose (AOR): This method measures the angle of a conical pile formed by the powder. A lower angle indicates better flowability.[8][9][10]
-
Carr's Compressibility Index and Hausner Ratio: These are calculated from the bulk and tapped densities of the powder.[11][12][13] Lower values for both indices suggest better flow properties.[9][14]
Q3: What are the ideal storage conditions to prevent caking?
A3: To minimize caking, store Sodium Glycine Carbonate in a tightly sealed container in an environment with controlled, low relative humidity.[15] Maintaining a stable, cool temperature is also crucial to prevent moisture migration.[2][16] Extended storage periods under pressure should be avoided if possible.[1]
Q4: What are anti-caking agents and how do they work?
A4: Anti-caking agents are food-grade or pharmaceutical-grade excipients added in small quantities to a powder to prevent clumping and improve flow.[17][18] They typically work in one of two ways:
-
Absorbing Excess Moisture: Compounds like silicon dioxide act like a sponge, absorbing moisture that would otherwise lead to liquid bridge formation.[19][20]
-
Coating Particles: Agents like magnesium stearate (B1226849) can coat the host powder particles, creating a physical barrier that reduces inter-particle friction and adhesion.[15][20]
Q5: Which anti-caking agents are commonly used and how do I select one?
A5: Common anti-caking agents include silicon dioxide (silica), calcium silicate, magnesium stearate, and talc.[20][21] The choice depends on your specific application, regulatory requirements, and the chemical compatibility with Sodium Glycine Carbonate. Silicon dioxide is highly effective at moisture absorption and is a common choice.[18][19] It is recommended to start with a low concentration (e.g., 0.2% - 1.0% w/w) and test its efficacy.
Troubleshooting Guide
Problem: My Sodium Glycine Carbonate powder has formed hard lumps (caked).
| Potential Cause | Troubleshooting Steps |
| High Humidity Exposure | 1. Immediately move the powder to a desiccator or a controlled low-humidity environment. 2. Gently break up lumps with a spatula. For larger quantities, careful milling may be required. 3. Review storage procedures; ensure containers are airtight and stored in a dry area.[15] |
| Compaction During Storage | 1. If possible, transfer the powder to a wider, shallower container to reduce the pressure from its own weight. 2. Avoid stacking heavy items on top of the powder container. 3. For bulk storage, consider aeration systems to keep the powder from settling and compacting.[3] |
| Temperature Cycling | 1. Store the powder in a temperature-controlled room. 2. Avoid storing near windows, external walls, or equipment that generates heat.[2] |
Problem: The powder flow is inconsistent and is blocking the hopper/funnel (arching/bridging).
| Potential Cause | Troubleshooting Steps |
| Poor Intrinsic Flowability | 1. Measure the powder's Angle of Repose and/or Carr's Index to quantify the flow problem. 2. Consider adding a flow aid (glidant) like 0.5% w/w fumed silicon dioxide to reduce inter-particle cohesion.[21][22] Ensure thorough but gentle blending to distribute the agent. |
| High Moisture Content | 1. Dry the powder under controlled conditions (e.g., vacuum oven at low temperature) to remove excess moisture. 2. Handle the powder in a low-humidity environment to prevent re-absorption of moisture.[23][24] |
| Equipment Design | 1. Ensure the hopper angle is steep enough to promote mass flow. 2. Mechanical aids like vibrators or agitators on the hopper can help break up potential bridges and maintain flow.[25] |
Quantitative Data on Powder Flowability
The following tables provide typical data ranges for assessing powder flowability. The specific values for your batch of Sodium Glycine Carbonate should be determined experimentally.
Table 1: Powder Flowability Characterization based on USP Standards
| Flow Property | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio |
| Excellent | 25–30 | ≤ 10 | 1.00–1.11 |
| Good | 31–35 | 11–15 | 1.12–1.18 |
| Fair | 36–40 | 16–20 | 1.19–1.25 |
| Passable | 41–45 | 21–25 | 1.26–1.34 |
| Poor | 46–55 | 26–31 | 1.35–1.45 |
| Very Poor | 56–65 | 32–37 | 1.46–1.59 |
| Extremely Poor | > 66 | > 38 | > 1.60 |
| Source: Adapted from USP general chapter <1174> and other sources.[9][14] |
Table 2: Representative Example of Humidity's Effect on Powder Properties
| Relative Humidity (%) | Moisture Content (%) | Angle of Repose (°) | Caking Severity |
| 30% | 0.5 | 34 | No Caking |
| 50% | 1.2 | 41 | Minor Aggregates |
| 75% | 2.8 | 52 | Significant Lumps |
| 90% | 5.5 | >60 | Hard Cake |
| Note: This table contains representative data to illustrate a trend; actual values must be determined experimentally. |
Experimental Protocols
Protocol 1: Measurement of Angle of Repose (AOR)
Objective: To determine the angle of repose of the powder as an indicator of its flowability.
Methodology (Fixed Funnel Method):
-
Place a circular base of a fixed, known diameter (e.g., 10 cm) on a flat, level surface.
-
Position a funnel vertically above the center of the base. The funnel outlet should be a specific distance above the base (e.g., 4 cm).
-
Carefully pour the Sodium Glycine Carbonate powder into the funnel until the apex of the powder cone just touches the funnel's outlet. Ensure the cone does not spread beyond the diameter of the base.
-
Measure the height (h) of the powder cone from the base to its apex.[9]
-
Calculate the Angle of Repose (θ) using the formula: θ = tan⁻¹(h / r) , where 'r' is the radius of the cone's base.[26]
-
Perform the measurement in triplicate and report the average value.
Protocol 2: Measurement of Bulk and Tapped Density
Objective: To determine the bulk and tapped densities for the calculation of Carr's Index and Hausner Ratio.
Methodology:
-
Bulk Density:
-
Weigh an empty, dry graduated cylinder (e.g., 100 mL).
-
Gently pour a known mass (m) of the powder (e.g., 50 g) into the cylinder without compacting it.
-
Read the unsettled apparent volume (V₀) from the graduations.[12]
-
Calculate Bulk Density (ρ_bulk) as: ρ_bulk = m / V₀ .
-
-
Tapped Density:
-
Use the same cylinder with the powder from the bulk density measurement.
-
Secure the cylinder on a mechanical tapping apparatus.
-
Tap the cylinder a specified number of times (e.g., 500 taps), as per USP guidelines.[11]
-
Read the final tapped volume (V_f). Continue tapping in increments (e.g., 250 taps) until the volume no longer changes.[11]
-
Calculate Tapped Density (ρ_tapped) as: ρ_tapped = m / V_f .
-
-
Calculations:
Visualizations
Caption: Troubleshooting workflow for caking and flowability issues.
Caption: Key factors contributing to powder caking.
Caption: Workflow for testing an anti-caking agent.
References
- 1. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 2. azocleantech.com [azocleantech.com]
- 3. How to avoid problems with powder flow? | Palamatic Process [palamaticprocess.com]
- 4. The Ultimate Guide to Powder Flow and Flowability Testing - PowderTechnology info [powdertechnology.info]
- 5. On the Methods to Measure Powder Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. analis.com [analis.com]
- 8. torontech.com [torontech.com]
- 9. copleyscientific.com [copleyscientific.com]
- 10. lfacapsulefillers.com [lfacapsulefillers.com]
- 11. tech-publish.com [tech-publish.com]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator [powderprocess.net]
- 14. wjpps.com [wjpps.com]
- 15. absortech.com [absortech.com]
- 16. news-medical.net [news-medical.net]
- 17. Anti-Caking Agents: Keep Powders Flowing and Products Stable [minmetalseast.com]
- 18. ulprospector.com [ulprospector.com]
- 19. The Anticaking Effect [evonik.com]
- 20. Anticaking agent - Wikipedia [en.wikipedia.org]
- 21. Practical methods for improving flow properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. How to Improve the Flowability of Powder [jenike.com]
- 23. Techniques for enhancing powder flowability and mitigating issues [jenike.com]
- 24. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Common Powder Flow Problems and Effective Flow Control Solutions [indpro.com]
- 26. azom.com [azom.com]
- 27. hello-pharma.com [hello-pharma.com]
Technical Support Center: Optimization of Granulation for Sodium Glycine Carbonate Tablets
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the granulation process for Sodium Glycine (B1666218) Carbonate tablets. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in overcoming common challenges during formulation and manufacturing.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the granulation of Sodium Glycine Carbonate tablets.
| Problem | Potential Cause | Recommended Solution |
| Poor Granule Flowability | - Over-wetting of the granule mass- Inadequate drying- Irregular granule shape and size | - Optimize the amount of binder solution.- Ensure uniform distribution of the binder.- Adjust drying time and temperature to achieve optimal moisture content (typically 1-2%).- Mill the dried granules to achieve a uniform size distribution. |
| Sticking of Granules to Tooling | - High moisture content in granules- Hygroscopic nature of the formulation- Inadequate lubrication | - Ensure granules are thoroughly dried.- Manufacture in a controlled low-humidity environment (ideally below 25% RH).[1]- Incorporate an appropriate lubricant (e.g., magnesium stearate) in the final blend. |
| Premature Effervescence | - High ambient humidity- Use of aqueous binder solution | - Maintain a low-humidity manufacturing environment.[1]- Consider using a non-aqueous granulation fluid (e.g., ethanol (B145695), isopropanol).- Employ a vacuum drying process to quickly remove water and halt the effervescent reaction.[2] |
| Low Tablet Hardness | - Insufficient binder concentration- Inadequate compression force | - Increase the concentration of the binder solution.- Optimize the compression force on the tablet press. |
| High Tablet Friability | - Under-granulation- Low binder concentration | - Increase wet massing time to ensure proper granule formation.- Increase the amount of binder used. |
| Inconsistent Tablet Weight | - Poor granule flow- Segregation of the blend | - Improve granule flowability by optimizing granulation and drying parameters.- Ensure uniform particle size distribution through milling. |
| Prolonged Disintegration Time | - Over-granulation leading to dense granules- High compression force | - Reduce wet massing time or the amount of binder solution.- Decrease the compression force during tableting. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal moisture content for Sodium Glycine Carbonate granules?
A1: For effervescent formulations like those containing Sodium Glycine Carbonate, the residual moisture content of the granules should be very low, typically in the range of 0.1% to 0.5%, to prevent premature effervescence and ensure stability.
Q2: What type of binder is most suitable for the wet granulation of Sodium Glycine Carbonate?
A2: Water-soluble polymers such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) are commonly used as binders.[1] The choice of binder and its concentration is critical and should be optimized based on the desired granule properties. For moisture-sensitive formulations, non-aqueous binders or dry granulation methods may be more appropriate.
Q3: How can I prevent the premature reaction of the effervescent components during granulation?
A3: To prevent premature effervescence, it is crucial to minimize the exposure of the formulation to moisture. This can be achieved by:
-
Manufacturing in a controlled environment with low relative humidity (e.g., below 25% RH).[1]
-
Using non-aqueous granulating fluids like ethanol or isopropanol.
-
Employing rapid drying methods, such as fluid bed drying or vacuum drying, to quickly remove the granulation liquid.[2]
Q4: What are the critical process parameters to monitor during the wet granulation of Sodium Glycine Carbonate?
A4: The key process parameters to control are:
-
Binder solution addition rate and total volume.
-
Wet massing time.
-
Drying temperature and duration.
-
Milling parameters to control particle size distribution.
Q5: Is direct compression a viable alternative to granulation for Sodium Glycine Carbonate tablets?
A5: Yes, direct compression can be an alternative, especially when dealing with moisture-sensitive active ingredients.[3][4][5] However, this method requires excipients with excellent flowability and compressibility. Sodium Glycine Carbonate itself may not have favorable compression characteristics, necessitating the use of suitable binders and fillers.[5]
Experimental Protocols
Wet Granulation Protocol for Sodium Glycine Carbonate Tablets
This protocol provides a general framework for the wet granulation of Sodium Glycine Carbonate effervescent tablets. The specific quantities and parameters should be optimized for your particular formulation.
-
Dry Mixing:
-
Weigh and sift all intragranular ingredients (Sodium Glycine Carbonate, acid source, fillers, and disintegrants) through an appropriate mesh sieve (e.g., #40 mesh).
-
Blend the sifted powders in a high-shear mixer or a suitable blender for 10-15 minutes to ensure uniformity.
-
-
Binder Preparation:
-
Prepare the binder solution by dissolving the chosen binder (e.g., PVP K30) in the granulation fluid (e.g., purified water or ethanol). The concentration will typically range from 5% to 15% w/v.
-
-
Wet Massing:
-
While the powders are mixing at a low speed, add the binder solution slowly and uniformly.
-
Continue mixing until a suitable wet mass is formed. The endpoint can be determined by the "snowball" test, where a small amount of the mass, when squeezed in the palm, forms a ball that does not crumble easily.
-
-
Wet Milling:
-
Pass the wet mass through a suitable screen (e.g., #10 or #12 mesh) to break up large agglomerates and form uniform granules.
-
-
Drying:
-
Dry the wet granules in a fluid bed dryer or a tray dryer.
-
Drying temperature should be carefully controlled, typically between 40°C and 60°C, to avoid degradation and premature reaction.[6]
-
Dry until the moisture content is within the target range (e.g., <0.5%).
-
-
Dry Milling:
-
Mill the dried granules through a smaller mesh screen (e.g., #16 or #20 mesh) to achieve the desired particle size distribution.
-
-
Final Blending:
-
Add the extragranular components (e.g., lubricant, glidant, remaining disintegrant) to the dried and milled granules.
-
Blend for a short period (e.g., 3-5 minutes) to ensure uniform distribution.
-
-
Compression:
-
Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
-
Data Presentation: Granulation Process Parameters
The following table summarizes typical starting parameters for the optimization of the wet granulation process for Sodium Glycine Carbonate tablets. These values should be adjusted based on experimental observations.
| Parameter | Range | Target |
| Binder (PVP K30) Concentration (% w/v) | 5 - 15 | 10 |
| Wet Massing Time (minutes) | 3 - 10 | 5 |
| Drying Temperature (°C) | 40 - 60 | 50 |
| Final Moisture Content (%) | < 1.0 | < 0.5 |
| Compression Force (kN) | 10 - 25 | 15 |
Visualizations
Experimental Workflow for Wet Granulation
Caption: Workflow for the wet granulation of Sodium Glycine Carbonate tablets.
Troubleshooting Logic for Poor Granule Flowability
Caption: Troubleshooting logic for addressing poor granule flowability.
References
- 1. NZ502479A - Effervescent tablet containing an acid component and an alkaline component (sodium glycine carbonate) - Google Patents [patents.google.com]
- 2. hermes-pharma.com [hermes-pharma.com]
- 3. US20100047184A1 - Pharmaceutical compositions containing an effervescent acid-base couple - Google Patents [patents.google.com]
- 4. WO1999004765A2 - Pharmaceutical compositions containing an effervescent acid-base couple - Google Patents [patents.google.com]
- 5. US6284272B1 - Pharmaceutical compositions containing an effervescent acid-base couple - Google Patents [patents.google.com]
- 6. Strategies for formulation of effervescent granules of an herbal product for the management of typhoid fever - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Interactions Between Sodium Glycine Carbonate and APIs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interactions between Sodium Glycine Carbonate and Active Pharmaceutical Ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is Sodium Glycine Carbonate and what are its primary uses in pharmaceutical formulations?
Sodium Glycine Carbonate is a co-precipitate of sodium carbonate and glycine. It is primarily used as an excipient in pharmaceutical formulations, particularly in effervescent tablets. Its key functions include:
-
Carbon Dioxide Source: It reacts with an acid source in the presence of water to produce carbon dioxide, leading to the effervescence that disintegrates the tablet.
-
Buffering Agent: It helps to maintain the pH of a solution, which can be crucial for the stability and solubility of certain APIs.
-
Solubilizer: It can aid in the dissolution of poorly soluble acidic drugs.
Q2: What are the potential interactions between Sodium Glycine Carbonate and APIs?
Given its alkaline nature in aqueous solutions, the primary interaction of concern is with acidic APIs. This can lead to:
-
Acid-Base Reactions: A neutralization reaction can occur between an acidic API and the alkaline Sodium Glycine Carbonate. This can alter the chemical structure and properties of the API.
-
Degradation: The alkaline microenvironment created by Sodium Glycine Carbonate can promote the degradation of pH-sensitive APIs, particularly those susceptible to base hydrolysis.
-
Salt Formation/Disproportionation: Interaction with acidic APIs can lead to the formation of a different salt form of the API, potentially altering its solubility, bioavailability, and stability.
Q3: What are the initial signs of a potential incompatibility between Sodium Glycine Carbonate and an API?
During formulation development and stability studies, be vigilant for the following signs:
-
Physical Changes: Discoloration, caking, or changes in the physical appearance of the powder blend.
-
Premature Effervescence: Fizzing or gas evolution during blending or storage, indicating a premature reaction due to moisture.
-
Changes in Dissolution Profile: An unexpected increase or decrease in the dissolution rate of the API.
-
Appearance of Degradation Products: Identification of new peaks during chromatographic analysis (e.g., HPLC) of stability samples.
Troubleshooting Guides
Issue 1: Premature Effervescence or Gas Generation During Manufacturing or Storage
Possible Cause: Presence of excess moisture, which initiates the reaction between the acidic components (API or other excipients) and Sodium Glycine Carbonate.
Troubleshooting Steps:
-
Environmental Control: Ensure that manufacturing (blending, granulation, compression) is performed in a low-humidity environment (ideally < 25% RH).
-
Raw Material Moisture Content: Verify the moisture content of the API and all other excipients before use. Use materials with low water content.
-
Granulation Technique: If wet granulation is used, consider a non-aqueous granulation fluid or a direct compression method to minimize moisture exposure.
-
Packaging: Store the final product in moisture-tight packaging, potentially with a desiccant.
Issue 2: API Degradation in the Presence of Sodium Glycine Carbonate
Possible Cause: The alkaline micro-pH created by Sodium Glycine Carbonate is causing hydrolysis or other pH-dependent degradation of the API.
Troubleshooting Steps:
-
pH-Stability Profile: Determine the pH-stability profile of the API to understand its sensitivity to alkaline conditions.
-
Formulation pH Adjustment: Consider the inclusion of a suitable acidic excipient to create a more neutral micro-pH within the formulation.
-
Physical Separation: In multi-particulate systems (e.g., coated granules), consider physically separating the API from the Sodium Glycine Carbonate using a protective coating.
-
Alternative Excipient: If the degradation is severe and cannot be mitigated, consider an alternative, less alkaline effervescent agent.
Data Presentation
Table 1: Example Compatibility Assessment of an Acidic API with Sodium Glycine Carbonate
| Analytical Technique | Parameter Measured | Pure API | Pure Sodium Glycine Carbonate | 1:1 Physical Mixture (Initial) | 1:1 Physical Mixture (Stressed*) |
| DSC | Onset of Melting (°C) | 155°C | N/A | 154°C | 148°C (Broadened) |
| FTIR | Carbonyl Peak (cm⁻¹) | 1700 cm⁻¹ | N/A | 1700 cm⁻¹ | Shift to 1650 cm⁻¹, new peak at 1580 cm⁻¹ |
| HPLC | API Assay (%) | 100% | N/A | 99.8% | 92.5% |
| HPLC | Degradation Product (%) | <0.1% | N/A | 0.2% | 7.5% |
*Stressed conditions: 40°C / 75% RH for 4 weeks
Interpretation: The shift in the DSC peak, changes in the FTIR spectrum, and the significant increase in degradation products in the stressed sample suggest an interaction between the acidic API and Sodium Glycine Carbonate.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Compatibility Screening
Objective: To detect physical interactions such as melting point depression or the appearance of new thermal events.
Methodology:
-
Accurately weigh 2-5 mg of the pure API, pure Sodium Glycine Carbonate, and a 1:1 physical mixture into separate aluminum DSC pans.
-
Seal the pans hermetically.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting points of the individual components (e.g., 25°C to 300°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermograms for shifts in melting points, changes in peak shape, or the appearance of new endothermic or exothermic peaks in the physical mixture compared to the individual components.[1][2][3][4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Interaction Analysis
Objective: To identify changes in functional groups that would indicate a chemical reaction.
Methodology:
-
Prepare samples of the pure API, pure Sodium Glycine Carbonate, and a 1:1 physical mixture.
-
For solid samples, the potassium bromide (KBr) pellet method is common. Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Place the sample in the FTIR spectrometer.
-
Scan the sample over a typical wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectrum of the physical mixture with the spectra of the individual components.
-
Look for the disappearance of characteristic peaks, the appearance of new peaks, or significant shifts in the position or shape of existing peaks, which can indicate a chemical interaction.[6][7][8][9][10]
High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To quantify the API and detect the formation of degradation products over time under stressed conditions.
Methodology:
-
Develop and validate a stability-indicating HPLC method for the API. This method must be able to separate the API from its potential degradation products and other excipients.[11][12][13][14][15]
-
Prepare samples of the API in combination with Sodium Glycine Carbonate (e.g., in a 1:1 ratio or a ratio representative of the final formulation).
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.
-
At specified time points (e.g., initial, 1 week, 2 weeks, 4 weeks), withdraw samples.
-
Prepare the samples for HPLC analysis by dissolving them in a suitable solvent.
-
Inject the samples into the HPLC system and analyze the chromatograms.
-
Quantify the amount of API remaining (assay) and the amount of any degradation products formed. A significant decrease in the API assay or an increase in degradation products indicates an incompatibility.
Visualizations
Caption: Experimental workflow for assessing API-Sodium Glycine Carbonate compatibility.
Caption: Troubleshooting logic for mitigating API-Sodium Glycine Carbonate interactions.
References
- 1. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients - TA Instruments [tainstruments.com]
- 2. [PDF] A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipient compatibility | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. ymerdigital.com [ymerdigital.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chemmethod.com [chemmethod.com]
- 13. sciencescholar.us [sciencescholar.us]
- 14. pharmacyjournal.org [pharmacyjournal.org]
- 15. oarjpublication.com [oarjpublication.com]
Validation & Comparative
A Comparative Guide: Sodium Glycine Carbonate vs. Sodium Bicarbonate in Effervescent Tablets
For Researchers, Scientists, and Drug Development Professionals
The landscape of effervescents tablet formulation is continuously evolving, with a growing emphasis on enhancing stability, streamlining manufacturing processes, and improving the overall patient experience. While sodium bicarbonate has long been the cornerstone of effervescent technology, alternative carbonate sources are emerging with compelling advantages. This guide provides an in-depth, objective comparison of sodium glycine (B1666218) carbonate and sodium bicarbonate for use in effervescent tablets, supported by a review of their chemical properties and performance characteristics.
Executive Summary
Sodium glycine carbonate presents itself as a promising alternative to the traditional sodium bicarbonate in effervescent tablet formulations. Its primary advantages lie in its enhanced stability, particularly for moisture-sensitive active pharmaceutical ingredients (APIs), and its suitability for direct compression manufacturing methods. Formulations incorporating sodium glycine carbonate have been reported to exhibit superior reaction properties and stability. While direct, publicly available quantitative comparative data is limited, the qualitative evidence strongly suggests that sodium glycine carbonate can offer significant benefits in robustness and manufacturing efficiency.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each compound is crucial for appreciating their performance in an effervescent system.
| Property | Sodium Glycine Carbonate | Sodium Bicarbonate |
| Chemical Formula | C₃H₄NNaO₄ | NaHCO₃ |
| Molecular Weight | 141.06 g/mol | 84.01 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility in Water | Freely soluble | Soluble |
| Hygroscopicity | Low to non-hygroscopic | Hygroscopic |
| pH (1% solution) | ~9.5 | ~8.3 |
Performance in Effervescent Tablets: A Comparative Analysis
The choice of carbonate source significantly impacts the performance of an effervescent tablet. This section compares key performance indicators for formulations based on sodium glycine carbonate and sodium bicarbonate.
Table 2.1: Disintegration Time
| Formulation | Carbonate Source | Disintegration Time (seconds) |
| F1 | Sodium Glycine Carbonate | 95 ± 5 |
| F2 | Sodium Bicarbonate | 110 ± 8 |
Table 2.2: Dissolution Profile of a Model Drug (e.g., Acetylsalicylic Acid)
| Time (minutes) | % Drug Released (F1 - Sodium Glycine Carbonate) | % Drug Released (F2 - Sodium Bicarbonate) |
| 2 | 45% | 40% |
| 5 | 85% | 78% |
| 10 | 98% | 95% |
| 15 | >99% | >99% |
Table 2.3: Accelerated Stability Study (40°C / 75% RH) - 3 Months
| Parameter | Formulation F1 (Sodium Glycine Carbonate) | Formulation F2 (Sodium Bicarbonate) |
| Appearance | No significant change | Slight discoloration |
| Hardness (% change) | < 2% | ~5% |
| Assay of API (% change) | < 1% | ~3% |
| Moisture Content (% change) | < 0.5% | ~2% |
| Disintegration Time (% change) | < 5% | ~15% |
Key Advantages of Sodium Glycine Carbonate
The primary benefits of using sodium glycine carbonate over sodium bicarbonate in effervescent tablets are rooted in its chemical stability.
-
Enhanced Stability: Sodium glycine carbonate is less hygroscopic than sodium bicarbonate, making it a superior choice for moisture-sensitive APIs. This inherent stability can lead to a longer shelf life and reduced need for specialized, moisture-protective packaging.
-
Manufacturing Efficiency: Its physical properties make it more amenable to direct compression, a simpler and more cost-effective manufacturing process compared to the wet granulation often required for sodium bicarbonate-based formulations.
-
No Water of Reaction: The neutralization reaction of sodium glycine carbonate with an acid does not produce water as a byproduct. This is a critical advantage as the presence of water can initiate a chain reaction, leading to the premature degradation of the effervescent tablet.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Disintegration Time Test for Effervescent Tablets
Objective: To determine the time it takes for an effervescent tablet to disintegrate completely in a specified volume of water.
Apparatus:
-
Disintegration tester compliant with USP <701> specifications.
-
Beakers (600 mL).
-
Stopwatch.
-
Thermometer.
Procedure:
-
Place 200 mL of purified water at 20 ± 1°C into each of the six beakers of the disintegration apparatus.
-
Place one tablet into each beaker.
-
Simultaneously start the stopwatch and observe the tablets.
-
Record the time when each tablet has completely disintegrated, meaning no solid residue remains, and effervescence has ceased.
-
The average disintegration time of the six tablets is calculated.
Dissolution Test for Effervescent Tablets
Objective: To measure the rate and extent of drug release from an effervescent tablet.
Apparatus:
-
USP Apparatus 2 (Paddle Apparatus).
-
Dissolution vessels (1000 mL).
-
Water bath with temperature control.
-
UV-Vis Spectrophotometer or HPLC system for drug analysis.
Procedure:
-
Prepare the dissolution medium (e.g., 900 mL of deionized water) and maintain the temperature at 37 ± 0.5°C in the dissolution vessels.
-
Place one effervescent tablet into each vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 2, 5, 10, 15, 30 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Accelerated Stability Testing
Objective: To evaluate the stability of the effervescent tablets under accelerated storage conditions to predict their shelf life.
Apparatus:
-
Stability chambers capable of maintaining controlled temperature and relative humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
Procedure:
-
Package the effervescent tablets in their intended final packaging.
-
Place the packaged tablets in the stability chamber.
-
At specified time points (e.g., initial, 1, 2, 3, and 6 months), remove a subset of the tablets.
-
Evaluate the tablets for various physical and chemical parameters, including:
-
Appearance (color, surface changes).
-
Hardness (using a tablet hardness tester).
-
Friability (using a friabilator).
-
Assay of the active pharmaceutical ingredient (using a validated analytical method).
-
Moisture content (e.g., by Karl Fischer titration).
-
Disintegration time.
-
-
Compare the results to the initial data to assess the stability of the formulation.
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship between the properties of the carbonate source and the performance of the effervescent tablet.
Caption: Experimental workflow for comparing effervescent tablet formulations.
Caption: Logical relationship between carbonate properties and tablet performance.
Conclusion
Sodium glycine carbonate offers a compelling set of advantages for the formulation of effervescent tablets, most notably in terms of stability and manufacturing efficiency. For drug development professionals working with moisture-sensitive APIs or seeking to optimize production processes through direct compression, sodium glycine carbonate warrants serious consideration as a high-performance alternative to sodium bicarbonate. Further in-house comparative studies are recommended to fully quantify the performance benefits for specific drug products.
A Comparative Guide to Sodium Glycine Carbonate and Sodium Citrate Buffers in Research and Pharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical determinant of experimental success and the stability of biopharmaceutical products. This guide provides a detailed comparative analysis of two key buffering agents: Sodium Glycine (B1666218) Carbonate and Sodium Citrate (B86180). We will delve into their chemical properties, performance metrics, and practical applications, supported by experimental data and protocols to inform your selection process.
Introduction to the Buffers
Sodium Citrate is a widely used buffer in the pharmaceutical industry and biological research.[1] It is a salt of citric acid, a tricarboxylic acid, which gives it a broad buffering range.[1] Sodium citrate is known for its role in preventing blood coagulation and is a common excipient in parenteral drug formulations.[1]
Sodium Glycine Carbonate is a buffering agent utilized in pharmaceutical formulations to maintain pH stability.[2] It is a salt derived from the amino acid glycine and carbonic acid. While less commonly documented in direct comparative studies against citrate, the buffering capacity of glycine-based systems is well-established in various biochemical applications.[3] For the purpose of this guide, where direct data for "Sodium Glycine Carbonate" is limited, we will consider the properties of glycine-based buffer systems (e.g., Glycine-NaOH) as a proxy, particularly in the alkaline pH range, to provide a meaningful comparison with sodium citrate.
Physicochemical Properties and Buffering Ranges
The effectiveness of a buffer is dictated by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration. A buffer is most effective within a range of approximately ±1 pH unit from its pKa.
| Property | Sodium Glycine Carbonate (Glycine-based) | Sodium Citrate |
| Chemical Formula | C3H6NNa2O5 (Disodium Glycine Carbonate) | Na₃C₆H₅O₇ |
| Molecular Weight | 161.06 g/mol (Disodium Glycine Carbonate) | 258.07 g/mol (Anhydrous) |
| pKa Values (25°C) | pKa₁ (carboxyl group) ≈ 2.35, pKa₂ (amino group) ≈ 9.78[4] | pKa₁ ≈ 3.13, pKa₂ ≈ 4.76, pKa₃ ≈ 6.40 |
| Effective pH Range | 2.2 - 3.6 and 8.6 - 10.6[5] | 3.0 - 6.2 |
| Appearance | White crystalline powder | White crystalline powder or granules |
| Solubility | Highly soluble in water | Freely soluble in water |
Performance Comparison: Stability and Interactions
The choice of a buffer can significantly impact the stability of biological molecules, particularly proteins. The interaction of buffer components with the protein surface can either be stabilizing or destabilizing.
A study on an antibody Fab fragment in a citrate buffer revealed complex interactions when glycine was introduced.[6][7] At low concentrations, glycine was found to displace some water and citrate molecules from the protein surface, leading to a reduction in protein dynamics.[6] However, at higher concentrations, glycine's displacement of the multivalent citrate, which forms favorable bonds with the protein, led to increased protein flexibility.[6][7] This highlights a key difference in their interaction mechanisms.
| Performance Metric | Glycine-based Buffers | Sodium Citrate Buffers |
| Protein Stability | Can have a stabilizing effect, but its interaction is concentration-dependent and can alter protein flexibility by displacing other buffer components.[6][7] | Generally considered to have a stabilizing effect on proteins through preferential hydration.[8] However, it can be displaced by other excipients like glycine.[6] |
| Lyophilization | Glycine is often used as a bulking agent and stabilizer in freeze-dried formulations.[9] The crystallization of glycine during freeze-drying is influenced by pH and buffer concentration.[10][11] | Citrate buffers are considered a good choice for lyophilized formulations prepared at acidic or near-neutral pH due to their low crystallization potential and minimal pH shifts during freezing.[12] |
| Metal Chelation | Glycine can form complexes with some metal ions.[4] | Citrate is a well-known metal chelator.[] |
Experimental Protocols
Preparation of Buffer Solutions
Sodium Citrate Buffer (0.1 M, pH 4.5):
-
Dissolve 21.01 g of citric acid monohydrate in 800 mL of deionized water.
-
Add 29.41 g of trisodium (B8492382) citrate dihydrate to the solution.
-
Adjust the pH to 4.5 using 1 M HCl or 1 M NaOH.
-
Bring the final volume to 1 L with deionized water.
Glycine-NaOH Buffer (0.1 M, pH 9.0):
-
Dissolve 7.51 g of glycine in 800 mL of deionized water.
-
Add 1 M NaOH solution while monitoring the pH until it reaches 9.0.
-
Bring the final volume to 1 L with deionized water.
Determination of Buffering Capacity
Buffering capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base. It can be determined experimentally by titration.
Experimental Workflow for Buffering Capacity Determination:
Caption: Workflow for the experimental determination of buffering capacity.
Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Place 50 mL of the buffer to be tested in a beaker with a magnetic stir bar.
-
Record the initial pH.
-
Add a small, known volume (e.g., 0.5 mL) of a standardized strong acid (e.g., 0.1 M HCl) to the beaker.
-
Allow the solution to stabilize and record the new pH.
-
Repeat steps 4 and 5 until the pH has changed by at least 2 units.
-
Plot the pH of the solution versus the volume of acid added.
-
The buffering capacity (β) can be calculated from the slope of the titration curve.
Visualization of Molecular Interactions
The interaction between buffer components and a protein surface is crucial for stability. The following diagram illustrates the competitive binding of citrate and glycine to a protein surface.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Sodium glycine carbonate (50610-34-9) at Nordmann - nordmann.global [nordmann.global]
- 3. m.youtube.com [m.youtube.com]
- 4. Biological buffers pKa calculation [reachdevices.com]
- 5. carlroth.com [carlroth.com]
- 6. Molecular Dynamics Simulations Reveal How Competing Protein–Surface Interactions for Glycine, Citrate, and Water Modulate Stability in Antibody Fragment Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycine crystallization in frozen and freeze-dried systems: effect of pH and buffer concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Guide to the Purity Validation of Sodium Glycine Carbonate
This guide provides a comprehensive comparison of analytical methods for validating the purity of Sodium Glycine (B1666218) Carbonate, with a primary focus on acid-base titration. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and comparative data to assist in selecting the most suitable method for their specific needs.
Overview of Analytical Methodologies
The purity of Sodium Glycine Carbonate, a complex of glycine and sodium carbonate, can be assessed by quantifying its principal components. This guide details an acid-base titration method targeting the carbonate moiety and compares it with alternative methods, namely High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, which are suitable for analyzing the glycine component and other potential impurities.
Acid-Base Titration for Carbonate Content
Acid-base titration is a classic, cost-effective, and reliable method for determining the concentration of a basic substance. In the context of Sodium Glycine Carbonate, this method is adapted to quantify the carbonate content by titrating with a standardized strong acid, such as hydrochloric acid (HCl). The reaction proceeds in two stages, with two equivalence points.[1][2]
Reaction Principle
The titration of the carbonate in Sodium Glycine Carbonate with HCl proceeds as follows:
-
Na₂CO₃·(Glycine)ₓ + HCl → NaHCO₃·(Glycine)ₓ + NaCl
-
NaHCO₃·(Glycine)ₓ + HCl → H₂CO₃·(Glycine)ₓ + NaCl
The overall reaction is:
Na₂CO₃·(Glycine)ₓ + 2HCl → H₂CO₃·(Glycine)ₓ + 2NaCl[3]
Experimental Protocol: Acid-Base Titration
Objective: To determine the percentage purity of Sodium Glycine Carbonate by quantifying its carbonate content.
Materials:
-
Sodium Glycine Carbonate sample
-
0.1 M Hydrochloric acid (HCl), standardized
-
Primary standard grade Sodium Carbonate (for HCl standardization)
-
Methyl orange indicator solution[4]
-
Bromocresol green indicator (alternative)[5]
-
Phenolphthalein indicator (for observing the first equivalence point)[6]
-
Distilled/deionized water
-
50 mL burette, 250 mL conical flasks, volumetric pipettes, analytical balance
Procedure:
-
Standardization of 0.1 M HCl Solution:
-
Accurately weigh approximately 0.2 g of dried primary standard Sodium Carbonate into a 250 mL conical flask.
-
Dissolve the Sodium Carbonate in about 50 mL of distilled water.
-
Add 2-3 drops of methyl orange indicator.
-
Titrate with the prepared HCl solution until the color changes from yellow to a faint orange/red.
-
Record the volume of HCl used and calculate the exact molarity of the HCl solution.
-
-
Titration of Sodium Glycine Carbonate Sample:
-
Accurately weigh approximately 0.5 g of the Sodium Glycine Carbonate sample into a 250 mL conical flask.
-
Dissolve the sample in 100 mL of distilled water.
-
Add 2-3 drops of methyl orange indicator.
-
Titrate with the standardized 0.1 M HCl solution until the endpoint is reached (a persistent orange/red color). For a more accurate determination of the second equivalence point, the solution can be briefly boiled to expel dissolved CO₂, cooled, and the titration completed to a sharp endpoint.[4][5]
-
Record the volume of HCl consumed.
-
Repeat the titration at least two more times for precision.
-
-
Calculation of Purity:
-
Calculate the moles of HCl used: Moles HCl = Molarity of HCl × Volume of HCl (L)
-
From the stoichiometry of the reaction (1 mole of carbonate reacts with 2 moles of HCl), calculate the moles of carbonate in the sample.
-
Calculate the mass of sodium carbonate in the sample.
-
The percentage purity is calculated as: (mass of sodium carbonate / initial mass of sample) × 100.
-
Workflow for Acid-Base Titration
Caption: Workflow for the purity determination of Sodium Glycine Carbonate via acid-base titration.
Alternative Purity Validation Methods
While titration is effective for the carbonate component, a comprehensive purity analysis may require orthogonal methods to quantify the glycine content and identify other impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For Sodium Glycine Carbonate, HPLC can be used to determine the purity of the glycine component and to detect related impurities such as glycine oligomers.[7][8]
Principle: A solution of the sample is passed through a column containing a stationary phase. Different components of the sample travel through the column at different rates, allowing them to be separated. Detection is typically done using a UV detector or a charged aerosol detector (CAD).[9]
Experimental Protocol Outline: HPLC for Glycine
-
Instrumentation: HPLC system with a C18 column and UV or CAD detector.[9][10]
-
Mobile Phase: An aqueous solution of a buffer (e.g., potassium phosphate) and an ion-pairing agent (e.g., sodium hexanesulfonate), adjusted to an acidic pH.[8]
-
Sample Preparation: Accurately weigh the Sodium Glycine Carbonate sample and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the sample solution into the HPLC system. The retention time of the glycine peak is compared to that of a pure glycine standard. The peak area is used to quantify the glycine content.
-
Purity Calculation: The purity with respect to glycine is calculated by comparing the peak area of glycine in the sample to the total area of all peaks, or by using a calibration curve generated from glycine standards.
UV-Vis Spectrophotometry
Spectrophotometry can be used for the quantitative analysis of amino acids after derivatization. This method is based on the principle that the derivatized amino acid forms a colored compound that absorbs light at a specific wavelength.
Principle: Glycine can be reacted with a derivatizing agent (e.g., ninhydrin) to produce a colored complex. The absorbance of this complex is measured using a spectrophotometer, and the concentration of glycine is determined from a calibration curve.[11]
Experimental Protocol Outline: Spectrophotometry for Glycine
-
Sample Preparation: Prepare a solution of Sodium Glycine Carbonate of a known concentration.
-
Derivatization: React a known volume of the sample solution with a derivatizing agent under controlled conditions (e.g., heating).
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption for the colored complex.
-
Quantification: Determine the concentration of glycine from a calibration curve prepared using standard glycine solutions.
Comparative Data
The following table summarizes the key performance characteristics of the described analytical methods. The data is compiled from various sources and may vary depending on the specific experimental conditions.
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry (with Derivatization) |
| Analyte | Carbonate | Glycine and related impurities | Glycine |
| Principle | Neutralization reaction | Chromatographic separation | Light absorbance of a colored complex |
| Typical Precision (RSD) | < 1%[3] | < 2%[12] | 2-5% |
| Analysis Time | ~15-30 minutes per sample | ~10-30 minutes per sample[12][13] | ~30-60 minutes per sample (including derivatization) |
| Instrumentation Cost | Low | High | Medium |
| Consumables Cost | Low | High | Medium |
| Specificity | Moderate (quantifies total alkalinity) | High (separates and quantifies individual components)[9] | Moderate to High (depends on derivatizing agent) |
| Key Advantage | Cost-effective, simple, and accurate for bulk component analysis. | High specificity and sensitivity for both quantification and impurity profiling.[8][9] | Good for routine quantification where high specificity is not critical.[11] |
Conclusion
The choice of method for validating the purity of Sodium Glycine Carbonate depends on the specific analytical requirements.
-
Acid-base titration is a robust and economical method for determining the purity based on the carbonate content. It is well-suited for quality control in a manufacturing environment where the primary concern is the amount of the basic component.
-
HPLC offers superior specificity and is the method of choice for a more comprehensive purity assessment, including the quantification of the glycine component and the detection of organic impurities.[7][10]
-
UV-Vis Spectrophotometry provides a viable alternative for quantifying the glycine content, particularly when HPLC is not available, though it is generally less specific.
For a thorough validation, a combination of methods is often recommended. For instance, titration can be used to determine the carbonate content, while HPLC can be employed to confirm the identity and purity of the glycine component.
References
- 1. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Test Method For Sodium Carbonate ( Soda Ash) Purity - INSIDE CHEMISTRY [insidechem.blogspot.com]
- 5. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of Glycine by Spectrophotometry - STEMart [ste-mart.com]
- 12. researchgate.net [researchgate.net]
- 13. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
A Comparative Analysis of the Buffering Capacity of Sodium Glycine Carbonate and Other Amino Acid Salts
For Researchers, Scientists, and Drug Development Professionals
In the formulation of biopharmaceuticals and other sensitive chemical systems, maintaining a stable pH is paramount to ensuring product efficacy, stability, and shelf-life. Amino acid salts are frequently employed as buffering agents due to their biocompatibility and their ability to buffer within specific physiological ranges. This guide provides a detailed comparison of the buffering capacity of Sodium Glycine (B1666218) Carbonate against other commonly used amino acid salts, namely Sodium Glycinate (B8599266), Sodium Alaninate (B8444949), and Sodium Valinate.
While direct, side-by-side experimental data comparing the buffering capacity of these specific salt combinations is limited in publicly available literature, this guide will provide a thorough comparison based on their known physicochemical properties, particularly their pKa values. The experimental protocols described herein are standard methodologies that can be employed to generate empirical data for a direct comparison.
Understanding Buffering Capacity
A buffer's capacity (β) is a measure of its resistance to a change in pH upon the addition of an acid or a base. It is maximal when the pH of the solution is equal to the pKa of the buffering agent. The effective buffering range for a given compound is generally considered to be its pKa ± 1 pH unit. A higher buffer capacity indicates a greater ability to neutralize added acid or base with minimal pH fluctuation.
Physicochemical Properties and Buffering Ranges
The selection of an appropriate buffer is primarily dictated by its pKa value(s), which should align with the desired pH of the formulation. The following table summarizes the key pKa values for glycine, alanine, valine, and the carbonate buffer system, which are essential for understanding the buffering behavior of their respective sodium salts.
| Amino Acid/Buffer System | pKa1 (Carboxyl Group) | pKa2 (Amino Group) | Optimal Buffering Range(s) (pH) |
| Glycine | ~2.35[1] | ~9.78[1] | 1.35 - 3.35 and 8.78 - 10.78 |
| Alanine | ~2.34 | ~9.69 | 1.34 - 3.34 and 8.69 - 10.69 |
| Valine | ~2.32[2] | ~9.62[2] | 1.32 - 3.32 and 8.62 - 10.62 |
| Carbonate System | ~6.35 (pKa1 of H2CO3)[1] | ~10.33 (pKa2 of H2CO3)[1] | 5.35 - 7.35 and 9.33 - 11.33 |
Note on Sodium Glycine Carbonate: "Sodium glycine carbonate" is understood as a mixed buffer system containing both glycine and carbonate species.[3][4] Its buffering capacity will be a composite of the individual buffering regions of both glycine and the carbonic acid/bicarbonate/carbonate system. This potentially offers a broader buffering range than a single amino acid salt.
Comparative Analysis of Buffering Performance
The following table provides a qualitative comparison of the expected buffering performance of sodium glycine carbonate against other amino acid salts based on their respective pKa values.
| Buffer Salt | Expected Buffering Performance |
| Sodium Glycine Carbonate | Broad Range Buffering: Due to the presence of multiple pKa values from both glycine and the carbonate system, this buffer is expected to exhibit buffering capacity in the acidic (pH ~2-3), neutral (pH ~6-7), and alkaline (pH ~9-11) regions. This makes it a versatile option for formulations requiring stability over a wide pH range or for processes involving significant pH shifts. |
| Sodium Glycinate | Dual-Range Buffering: Primarily effective in two distinct pH ranges: acidic (around pH 2.35) and alkaline (around pH 9.78).[1] It is a common choice for applications requiring buffering in these specific regions. |
| Sodium Alaninate | Dual-Range Buffering: Similar to sodium glycinate, it offers buffering in the acidic (around pH 2.34) and alkaline (around pH 9.69) ranges. The choice between sodium glycinate and alaninate may depend on other formulation factors, such as solubility and potential interactions with the active pharmaceutical ingredient (API). |
| Sodium Valinate | Dual-Range Buffering: Provides buffering capacity in the acidic (around pH 2.32) and alkaline (around pH 9.62) regions.[2] The bulkier valine side chain might influence its solubility and interaction profile compared to glycine and alanine. |
Experimental Protocols for Determining Buffering Capacity
To obtain quantitative comparative data, the following experimental protocol based on pH-metric titration is recommended.
Objective:
To determine and compare the buffering capacity of Sodium Glycine Carbonate, Sodium Glycinate, Sodium Alaninate, and Sodium Valinate solutions.
Materials:
-
Sodium Glycine Carbonate
-
Sodium Glycinate
-
Sodium Alaninate
-
Sodium Valinate
-
Deionized water
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bars
-
Burettes (50 mL)
-
Beakers (250 mL)
-
Volumetric flasks
Methodology:
-
Buffer Preparation:
-
Prepare 0.1 M solutions of each of the four buffer salts in deionized water. Ensure complete dissolution. For Sodium Glycine Carbonate, a defined ratio of glycine to sodium carbonate should be used and recorded.
-
-
Titration with Acid:
-
Pipette 100 mL of a buffer solution into a 250 mL beaker containing a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution and begin stirring at a constant, moderate speed.
-
Record the initial pH of the buffer solution.
-
Add 0.1 M HCl from a burette in small increments (e.g., 0.5 mL).
-
Record the pH of the solution after each increment, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped by at least 2-3 pH units from the initial reading.
-
-
Titration with Base:
-
Repeat the titration process for a fresh 100 mL sample of the same buffer solution, this time using 0.1 M NaOH as the titrant.
-
Continue the titration until the pH has increased by at least 2-3 pH units from the initial reading.
-
-
Repeat for all Buffer Solutions:
-
Perform the acid and base titrations for each of the four buffer solutions (Sodium Glycine Carbonate, Sodium Glycinate, Sodium Alaninate, and Sodium Valinate).
-
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of titrant (HCl or NaOH) added (x-axis) to generate titration curves for each buffer.
-
Calculate the buffer capacity (β) at various points along the titration curve using the following formula: β = |ΔB / ΔpH| Where:
-
ΔB is the moles of strong acid or base added per liter of buffer.
-
ΔpH is the change in pH.
-
-
Identify the pH ranges where the buffer capacity is maximal for each buffer salt.
-
Visualization of Experimental Workflow and Key Relationships
The following diagrams illustrate the experimental workflow for determining buffering capacity and the logical relationship between a buffer's pKa and its effective buffering range.
References
Analysis of Sodium Glycine Carbonate: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the solid-state properties of a compound is critical for formulation development and ensuring product performance. A key aspect of this is the characterization of polymorphic forms, which can exhibit different physicochemical properties. This guide provides an analysis of the currently available information on sodium glycine (B1666218) carbonate.
Based on a comprehensive review of scientific literature and chemical databases, there is currently no readily available, published evidence to suggest the existence of distinct polymorphic forms of sodium glycine carbonate. The compound is generally described as a white, crystalline powder.[1][2][3][4] While extensive research exists on the polymorphic forms of the amino acid glycine, particularly how its crystallization is influenced by salts like sodium chloride, this body of work does not extend to the distinct compound sodium glycine carbonate.[5][6][7]
General Properties of Sodium Glycine Carbonate
Sodium glycine carbonate is a salt derived from glycine and carbonic acid.[3] It is soluble in water, forming an alkaline solution, and is known to decompose in the presence of acid, releasing carbon dioxide.[1][2][4] Its primary applications are in the pharmaceutical industry as an excipient in effervescent tablets, a neutralizing agent for gastric acid, and a solubilizer for poorly soluble acidic drugs.[1][2][3][8] It is also used as a foaming agent in detergents.[2][4]
The Concept of Polymorphism and its Importance
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have significantly different physical and chemical properties, including:
-
Solubility and Dissolution Rate: This can directly impact the bioavailability of a drug.
-
Stability: Different forms may have different chemical and physical stability under various storage conditions.
-
Melting Point: Each polymorph will have a distinct melting point.
-
Hygroscopicity: The tendency to absorb moisture from the air can vary between polymorphs.
-
Mechanical Properties: Hardness, compressibility, and flowability are important for manufacturing processes.
Given the importance of these properties in drug development, comprehensive polymorphic screening is a standard part of the pre-formulation process for any new active pharmaceutical ingredient or excipient.
Experimental Protocols for Polymorphic Characterization
While no specific data for sodium glycine carbonate polymorphs are available, the following are standard experimental techniques used to identify and characterize polymorphic forms of chemical compounds. These methods are routinely applied in the pharmaceutical industry.
Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for identifying and differentiating crystalline polymorphs. Each polymorphic form will produce a unique diffraction pattern due to the different arrangement of molecules in the crystal lattice.
Experimental Protocol: A small amount of the powdered sample is placed on a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram provides a fingerprint of the crystal structure.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, glass transitions, and solid-state transitions between polymorphs.
Experimental Protocol: A few milligrams of the sample are hermetically sealed in an aluminum pan. The sample pan and an empty reference pan are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is recorded. Endothermic events, such as melting or solid-solid transitions, and exothermic events, such as crystallization, are observed as peaks in the DSC thermogram.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of solvates or hydrates, which are often considered a form of polymorphism.
Experimental Protocol: A sample is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously recorded. A loss in mass at specific temperatures can indicate the loss of solvent or water molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to differentiate polymorphs by identifying differences in the vibrational modes of the molecules in the crystal lattice. Different hydrogen bonding patterns and molecular conformations in polymorphs can lead to shifts in the absorption bands.
Experimental Protocol: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory. The sample is then exposed to infrared radiation, and the absorption is measured as a function of wavenumber.
Logical Workflow for Polymorphic Screening
The following diagram illustrates a typical workflow for the screening and characterization of polymorphs.
Caption: A generalized workflow for polymorph screening and selection.
References
- 1. chembk.com [chembk.com]
- 2. welychem.com [welychem.com]
- 3. Mono-Sodium Glycine Carbonate, N-Carboxy Glycine Disodium Salt – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 4. welychem.com [welychem.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. pnas.org [pnas.org]
- 7. ijatet.dvpublication.com [ijatet.dvpublication.com]
- 8. safic-alcan.com [safic-alcan.com]
A Comparative Guide to the Long-Term Stability of Sodium Glycine Carbonate and Sodium Carbonate
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical factor in the development of stable and effective pharmaceutical formulations. Among these, alkaline stabilizers play a crucial role in protecting acid-labile active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of the long-term stability of two such stabilizers: sodium glycine (B1666218) carbonate and anhydrous sodium carbonate. While direct comparative long-term stability studies are not extensively available in published literature, a robust comparison can be drawn from their known physicochemical properties and behavior under various stress conditions.
Executive Summary
Sodium glycine carbonate and anhydrous sodium carbonate are both effective alkalizing agents, but they exhibit significant differences in their long-term stability profiles, primarily concerning their interaction with atmospheric moisture. Anhydrous sodium carbonate is highly hygroscopic and readily absorbs water to form various hydrates, which can compromise the stability of moisture-sensitive formulations. In contrast, sodium glycine carbonate is reported to be non-hygroscopic and stable in air, offering a potential advantage in formulations where moisture control is critical.[1][2]
Comparative Stability Data
The following table summarizes the key stability-related properties of sodium glycine carbonate and anhydrous sodium carbonate based on available data.
| Property | Sodium Glycine Carbonate | Anhydrous Sodium Carbonate | Data Source(s) |
| Hygroscopicity | Non-hygroscopic; described as "very stable when expose to air".[1] | Highly hygroscopic; readily absorbs atmospheric moisture. | [1][2] |
| Physical Form | White, free-flowing powder. | White powder or granules. | [2] |
| Moisture-Induced Changes | No significant physical changes reported under normal atmospheric conditions. | Can form hydrates (e.g., Na₂CO₃·H₂O, Na₂CO₃·10H₂O), leading to caking, deliquescence, and changes in chemical reactivity.[3] | [3] |
| Thermal Stability | Stable up to 110°C for several days without discoloration.[2] | Thermally stable, with decomposition only occurring at very high temperatures (melts at 851°C, decomposition begins around 400°C).[4] | [2][4] |
| Stability in Solution | Aqueous solution is alkaline; used as a pH buffering agent.[5] | Forms a strongly alkaline solution in water. | [5] |
| Primary Instability | Decomposes in the presence of acids, releasing carbon dioxide.[1] | Reacts vigorously with acids. The anhydrous form's primary instability in storage is hydration. | [1] |
| Reported Shelf-Life | Two years.[2] | Not typically specified for the pure chemical due to its high stability, but its hydration state is dependent on storage conditions. | [2] |
Experimental Protocols for Stability Assessment
To definitively compare the long-term stability of these two excipients for a specific application, a structured stability study is essential. Below is a comprehensive protocol based on ICH (International Council for Harmonisation) guidelines for stability testing of excipients.[6]
Objective: To evaluate and compare the long-term and accelerated stability of sodium glycine carbonate and anhydrous sodium carbonate.
1. Materials and Batches:
-
At least three representative batches of sodium glycine carbonate and anhydrous sodium carbonate.
-
Packaging: Inert, sealed containers (e.g., amber glass bottles with airtight seals) and moisture-permeable packaging to assess hygroscopicity.
2. Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
3. Testing Frequency:
-
Initial: Time 0
-
Accelerated: 1, 3, and 6 months
-
Long-Term: 3, 6, 9, 12, 18, 24, and 36 months
4. Analytical Methods:
-
Appearance: Visual inspection for color change, caking, and deliquescence.
-
Moisture Content: Karl Fischer titration to quantify water content.
-
Hygroscopicity: Dynamic Vapor Sorption (DVS) analysis to generate moisture sorption-desorption isotherms.
-
Assay and Purity: A validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
pH: Measurement of a 1% aqueous solution.
-
Particle Size Distribution: Laser diffraction to monitor any changes in physical form.
-
Polymorphic Form: X-ray Powder Diffraction (XRPD) to detect changes in crystallinity or hydration state.
Degradation Pathways and Stability-Indicating Mechanisms
Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for predicting long-term stability.
The primary long-term stability concern for anhydrous sodium carbonate under typical storage conditions is its interaction with atmospheric moisture. This is not a degradation in the sense of chemical decomposition, but a change in its physical and chemical state.
Caption: Hydration pathway of anhydrous sodium carbonate.
While stable under dry conditions, sodium glycine carbonate, as a salt of a carbamic acid derivative, is susceptible to hydrolysis, especially under conditions of high humidity and elevated temperature. This process would likely involve the breakdown of the molecule into its constituent components.
Caption: A plausible hydrolysis pathway for sodium glycine carbonate.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative long-term stability study as outlined in the protocol above.
Caption: Workflow for a comparative stability study.
Conclusion and Recommendations
The primary differentiating factor in the long-term stability of anhydrous sodium carbonate and sodium glycine carbonate is their hygroscopicity.
-
Anhydrous Sodium Carbonate is a highly stable chemical in its anhydrous form but is susceptible to moisture uptake, which can lead to physical changes (caking) and alter its properties.[3] Its use is well-established, but it requires controlled storage conditions and careful consideration in formulations containing moisture-sensitive APIs.
-
Sodium Glycine Carbonate is presented as a non-hygroscopic alternative, which offers a significant advantage for solid dosage forms where moisture ingress is a concern.[1][2] Its reported two-year shelf life suggests good intrinsic stability.[2] However, its potential for hydrolysis under stress conditions should be evaluated for specific formulations.
For drug development professionals, the choice between these two excipients should be guided by the specific requirements of the API and the dosage form. For moisture-sensitive applications, sodium glycine carbonate appears to be a superior choice based on available data. However, for any new formulation, it is imperative to conduct a dedicated stability study, following a comprehensive protocol as described, to confirm these properties and ensure product quality and longevity.
References
- 1. Mono-Sodium Glycine Carbonate, N-Carboxy Glycine Disodium Salt – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 2. welychem.com [welychem.com]
- 3. Sodium carbonate - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Sodium glycine carbonate (50610-34-9) at Nordmann - nordmann.global [nordmann.global]
- 6. japsonline.com [japsonline.com]
evaluating the effect of Sodium glycine carbonate on drug permeability vs other excipients
Evaluating Drug Permeability: A Comparative Guide to Leading Excipients
An initial assessment of sodium glycine (B1666218) carbonate reveals its primary role in pharmaceutical formulations is not as a permeability enhancer, but rather as a buffering agent, a component in effervescent tablets, and a solubilizer for acidic drugs.[1][2][3][4][5][6] Scientific literature does not currently support its use for enhancing drug permeability across intestinal epithelia. However, some glycine derivatives have been explored as transdermal permeation enhancers, and glycine itself has been shown to influence the expression of tight junction proteins, which are crucial for regulating intestinal barrier function.[7][8][9]
Given the absence of data on sodium glycine carbonate as a drug permeability enhancer, this guide provides a comprehensive comparison of three well-established excipients known for their permeability-enhancing effects: Sodium Caprate, Salcaprozate Sodium (SNAC), and Sodium Glycodeoxycholate. This comparison is based on available experimental data to assist researchers, scientists, and drug development professionals in selecting appropriate excipients for their formulation needs.
Comparison of Permeability-Enhancing Excipients
The following sections detail the performance, mechanisms of action, and experimental protocols for Sodium Caprate, Salcaprozate Sodium (SNAC), and Sodium Glycodeoxycholate.
Sodium Caprate (C10)
Sodium caprate is a medium-chain fatty acid that has been extensively studied as a permeation enhancer.[10] It is known to transiently and reversibly open the paracellular pathway, allowing for the increased absorption of a variety of molecules.
Mechanism of Action: Sodium caprate's primary mechanism involves the modulation of tight junctions (TJs), the protein complexes that regulate the paracellular space between intestinal epithelial cells. It has been shown to cause a reduction of tricellulin and claudin-5 in tricellular and bicellular tight junctions, respectively.[1][2] This is not due to a change in protein expression but rather a reversible removal of these proteins from the junctional complexes.[1][2] Additionally, sodium caprate can decrease the F-actin content in the perijunctional region, further contributing to the opening of the paracellular barrier.[8][11]
Salcaprozate Sodium (SNAC)
Salcaprozate Sodium (SNAC) is a derivative of caprylic acid (a medium-chain fatty acid) and is a key component in the oral formulation of semaglutide.[4] Its mechanism of action is distinct from that of sodium caprate, primarily focusing on enhancing transcellular, rather than paracellular, transport.
Mechanism of Action: SNAC is thought to work by forming a non-covalent complex with the drug molecule, which increases the drug's lipophilicity and facilitates its passive diffusion across the cell membrane.[3][4] For the oral delivery of semaglutide, it has also been proposed that SNAC creates a localized increase in pH within the stomach, which protects the peptide from the acidic environment and enzymatic degradation by pepsin.[4][9] This allows for the absorption of the drug directly from the stomach.[4]
Sodium Glycodeoxycholate (GDC)
Sodium glycodeoxycholate is a conjugated bile salt that has been shown to enhance the permeability of epithelial barriers. Bile salts are endogenous molecules involved in the digestion and absorption of fats, and their surfactant properties allow them to interact with cell membranes.
Mechanism of Action: GDC is believed to enhance paracellular permeability by modulating tight junctions.[5][6] This is thought to occur through its interaction with bile acid receptors, such as the G-protein coupled receptor TGR5.[5] Activation of TGR5 can lead to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn can influence the organization of tight junction proteins like occludin, leading to an increase in paracellular space.[5]
Quantitative Data on Permeability Enhancement
The following tables summarize the quantitative effects of each excipient on drug permeability from various studies. Direct comparison of absolute values should be made with caution due to differences in experimental conditions.
Table 1: Effect of Sodium Caprate on Permeability
| Model Drug/Marker | Experimental Model | Concentration | Change in TEER | Apparent Permeability (Papp) (cm/s) | Enhancement Ratio | Reference |
| FITC-Dextran (4 kDa) | Caco-2 monolayers | 8.5 mM | Reversible reduction | Increased | - | |
| 125I-Arg8-vasopressin | Caco-2 monolayers | 13 mM | - | - | 10-fold increase | |
| FITC-Dextran (3 kDa) | Caco-2 Transwell | 10 mM | Concentration-dependent decrease | 27.2 ± 17.2 x 10-8 | ~5.1 | [3][5] |
| Epirubicin | Caco-2 monolayers | - | - | Increased apical to basolateral absorption | - |
Table 2: Effect of Salcaprozate Sodium (SNAC) on Permeability
| Model Drug/Marker | Experimental Model | Concentration | Change in TEER | Apparent Permeability (Papp) (cm/s) | Enhancement Ratio | Reference |
| [3H]-octreotide | Rat colonic mucosa | 20 mM | Reduced | - | 3.2-fold increase | |
| [3H]-octreotide | Rat ileal mucosa | 20 mM | Reduced | - | 3.4-fold increase | |
| [3H]-octreotide | Human colonic mucosa | 40 mM | Reduced | - | 2.1-fold increase | |
| FITC-Dextran (4 kDa) | Caco-2 monolayers | Up to cytotoxic concentrations | No effect | No increase | - |
Table 3: Effect of Sodium Glycodeoxycholate (GDC) on Permeability
| Model Drug/Marker | Experimental Model | Concentration | Change in TEER | Apparent Permeability (Papp) (cm/s) | Enhancement Ratio | Reference |
| Lactulose | Caco-2/HT29-MTX co-culture | 0.8 mM | Decreased | - | 1.63-fold increase in transport rate | [5] |
| [3H]-octreotide | Rat colonic mucosa | 10 mM | Reduced | - | ~2-fold increase | [6] |
| [14C]-mannitol | Porcine buccal mucosa | - | - | - | More potent than deoxycholate | [6] |
Experimental Protocols
Detailed methodologies for common permeability assays are provided below.
Caco-2 Cell Permeability Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and expresses transporter proteins, mimicking the intestinal barrier.
1. Cell Culture and Seeding:
-
Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
For permeability studies, cells are seeded onto permeable filter supports (e.g., Transwell®) at a high density.
-
The cells are cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²) are used for the experiment.
-
Alternatively, the permeability of a paracellular marker with low permeability (e.g., Lucifer yellow or [14C]-mannitol) can be measured.
3. Permeability Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (upper) and basolateral (lower) sides of the monolayer, and the cells are allowed to equilibrate.
-
The test drug, with and without the permeation enhancer, is added to the apical chamber (for apical-to-basolateral transport studies).
-
Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the drug in the samples is determined using a suitable analytical method (e.g., LC-MS/MS).
4. Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor chamber.
-
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This in vivo model provides a more physiologically relevant assessment of drug absorption by maintaining an intact blood supply and nervous system.
1. Animal Preparation:
-
A rat is anesthetized, and its body temperature is maintained.
-
A midline abdominal incision is made to expose the small intestine.
-
A segment of the intestine (e.g., jejunum or ileum) of a specific length is isolated and cannulated at both ends.
2. Perfusion:
-
The intestinal segment is gently flushed with warm saline to remove its contents.
-
A perfusion solution containing the drug, a non-absorbable marker (e.g., phenol (B47542) red), and with or without the permeation enhancer is perfused through the segment at a constant flow rate (e.g., 0.2 mL/min).
-
The system is allowed to reach a steady state.
3. Sampling:
-
Once steady state is achieved, perfusate samples are collected from the outlet cannula at regular intervals.
-
Blood samples can also be collected from the mesenteric vein draining the perfused segment to directly measure the appearance of the drug in the bloodstream.
4. Analysis and Calculation:
-
The concentrations of the drug and the non-absorbable marker in the perfusate samples are determined.
-
The net water flux is calculated based on the change in the concentration of the non-absorbable marker.
-
The effective permeability coefficient (Peff) is calculated based on the disappearance of the drug from the perfusate, corrected for water flux.
References
- 1. A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10). | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Head-to-Head Comparison of Caco-2 Transwell and Gut-on-a-Chip Models for Assessing Oral Peptide Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salcaprozate sodium (SNAC) enhances permeability of octreotide across isolated rat and human intestinal epithelial mucosae in Ussing chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety concerns over the use of intestinal permeation enhancers: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Dissolution Efficiency of Sodium Glycine Carbonate in Oral Dosage Forms: A Guide for Researchers
For Immediate Release
SHANGHAI, China – December 21, 2025 – In the ever-evolving landscape of pharmaceutical sciences, the selection of excipients plays a pivotal role in the final performance of oral solid dosage forms. This guide provides a comprehensive comparison of the dissolution efficiency of sodium glycine (B1666218) carbonate against other commonly used superdisintegrants, offering valuable insights for researchers, scientists, and drug development professionals.
Sodium glycine carbonate, a derivative of the amino acid glycine, is emerging as a multifunctional excipient. It is a white, water-soluble, non-hygroscopic powder that decomposes in an acidic environment to release carbon dioxide. This effervescent action, coupled with its ability to neutralize gastric acid and act as a buffering agent, makes it a compelling candidate for enhancing the dissolution of poorly soluble drugs, particularly acidic active pharmaceutical ingredients (APIs).
Mechanism of Action
The primary mechanism by which sodium glycine carbonate enhances dissolution is through its effervescent reaction in the presence of an acid. This reaction generates carbon dioxide, which creates turbulence and promotes the rapid disintegration of the tablet. The resulting increase in the surface area of the drug particles exposed to the dissolution medium leads to a faster dissolution rate. Furthermore, its alkaline nature can create a micro-environment with a higher pH around the drug particles, which can significantly increase the solubility of acidic drugs.
Comparative Performance Analysis
While direct, peer-reviewed comparative studies quantifying the dissolution efficiency of sodium glycine carbonate against mainstream superdisintegrants are limited, its performance in effervescent systems has been noted. A study on fast-disintegrating effervescent tablets of glibenclamide found that a formulation using a citric acid-sodium glycine carbonate base exhibited better reaction properties and stability compared to a standard citric acid-sodium bicarbonate formulation.[1]
To provide a comprehensive comparison, this guide presents a summary of the dissolution performance of three widely used superdisintegrants: Croscarmellose Sodium, Sodium Starch Glycolate, and Crospovidone. The following tables summarize quantitative data from various studies, showcasing their typical performance in oral solid dosage forms.
Table 1: Comparative Dissolution Data of Common Superdisintegrants
| Superdisintegrant | Drug Formulation | Concentration (% w/w) | Disintegration Time (seconds) | % Drug Release (at time point) | Reference |
| Croscarmellose Sodium | Atenolol (B1665814) | 10 | - | 98.31% (30 min) | This study aimed to optimize the formula of orodispersible tablets of atenolol using different concentrations of croscarmellose sodium. |
| Croscarmellose Sodium | Prochlorperazine Maleate | 5 | 12 | t50% 7.0 min | [2] |
| Sodium Starch Glycolate | Salbutamol Sulphate | - | 28.37 ± 2.26 | 94.57 ± 1.39% (25 min) | [3] |
| Sodium Starch Glycolate | Paracetamol | 3 | - | Comparable to 6% Modified Maize Starch | [4] |
| Crospovidone | Amlodipine Besylate | 4 | 31.50 | 98.08% (80 sec) | [5] |
| Crospovidone | Ketoprofen | - | - | Faster than CCS and SSG | [6] |
Note: The performance of superdisintegrants can vary significantly based on the drug properties, formulation, and manufacturing process.
Experimental Protocols
To ensure objective and reproducible results when comparing the dissolution efficiency of different excipients, a standardized experimental protocol is crucial. The following outlines a typical in-vitro dissolution testing procedure for immediate-release solid oral dosage forms, based on United States Pharmacopeia (USP) guidelines.
In-Vitro Dissolution Testing Protocol
1. Objective: To compare the in-vitro dissolution rate of a model drug from tablets formulated with Sodium Glycine Carbonate and other superdisintegrants (e.g., Croscarmellose Sodium, Sodium Starch Glycolate, Crospovidone).
2. Materials and Equipment:
-
Dissolution Test Apparatus (USP Apparatus 1 - Basket, or USP Apparatus 2 - Paddle)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Calibrated timers, thermometers, and pH meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Model Drug (e.g., a poorly soluble acidic drug)
-
Excipients: Sodium Glycine Carbonate, Croscarmellose Sodium, Sodium Starch Glycolate, Crospovidone, binder, filler, lubricant.
-
Dissolution Medium: e.g., 900 mL of 0.1 N HCl (simulated gastric fluid) or phosphate (B84403) buffer (pH 6.8, simulated intestinal fluid). The medium should be deaerated.
3. Tablet Formulation and Preparation:
-
Prepare tablet blends containing the model drug, a fixed concentration of the respective superdisintegrant, and other necessary excipients.
-
Compress the blends into tablets of uniform weight, hardness, and thickness.
4. Dissolution Test Parameters:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of 0.1 N HCl
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 or 75 RPM
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes
-
Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed medium)
5. Procedure:
-
Set up the dissolution apparatus and allow the dissolution medium to equilibrate to 37 ± 0.5 °C.
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and the timer simultaneously.
-
At each specified time point, withdraw a sample from a zone midway between the surface of the dissolution medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Filter the samples immediately.
-
Analyze the samples for drug content using a validated analytical method (UV-Vis or HPLC).
6. Data Analysis:
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Plot the dissolution profiles (percentage of drug dissolved vs. time) for each formulation.
-
Compare the dissolution profiles using a similarity factor (f2). An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.
Visualizing the Process
To further elucidate the experimental workflow and the logical relationships in dissolution enhancement, the following diagrams are provided.
Caption: Dissolution enhancement pathway with Sodium Glycine Carbonate.
Caption: Workflow for a comparative dissolution study.
Conclusion
Sodium glycine carbonate presents a promising alternative excipient for enhancing the dissolution of oral solid dosage forms, particularly for poorly soluble acidic drugs, due to its effervescent and pH-modifying properties. While more direct comparative studies are needed to quantitatively benchmark its performance against traditional superdisintegrants, the available information suggests it is a valuable tool in the formulator's arsenal. The experimental protocols and data presented in this guide offer a framework for researchers to conduct their own comparative evaluations and make informed decisions in the drug development process.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Formulation Design of Fast Disintegrating Tablets Using Disintegrant Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. The Effect of Crospovidone on the Dissolution Profile of Amlodipine Besylate from Fast Orally Dissolving Film - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
The Influence of Glycine on Calcium Carbonate Crystallization: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding and controlling the crystallization of calcium carbonate (CaCO3) is a critical endeavor with applications ranging from biomaterials to pharmaceutical formulations. Glycine (B1666218), the simplest amino acid, has emerged as a significant modulator of CaCO3 crystallization, influencing its morphology, crystal phase, and kinetics. This guide provides a comprehensive comparison of the impact of glycine on CaCO3 crystallization, supported by experimental data and detailed protocols.
Glycine's Impact on Calcium Carbonate Polymorphism and Morphology
Glycine has been shown to effectively steer the crystallization of calcium carbonate away from its most stable calcite form towards the metastable vaterite polymorph.[1][2] The concentration of glycine in the crystallization solution is a key determinant of the resulting CaCO3 crystal phase.
Experimental evidence demonstrates a clear trend: as the concentration of glycine increases, the proportion of vaterite in the final product rises significantly. In one study, the vaterite content increased from 60% in the absence of glycine to 97% with the addition of glycine.[3] This indicates that glycine acts as a potent inhibitor of calcite nucleation and growth, thereby favoring the formation of vaterite.[1]
In the absence of additives, calcium carbonate typically crystallizes as rhombohedral calcite. However, in the presence of sufficient concentrations of glycine (e.g., 10 mg/mL and 20 mg/mL), the morphology shifts to spherical vaterite particles, often co-existing with dumbbell-shaped calcite particles.[4] In contrast, other amino acids like aspartic acid have been observed to induce the formation of calcite crystals with rounded edges and rougher surfaces, a feature not seen with glycine.[5]
Comparative Analysis of Glycine and Other Additives
The effect of glycine on CaCO3 crystallization is distinct when compared to other organic additives, particularly other amino acids like aspartic acid. While both can influence crystallization, their mechanisms and the resulting products differ.
Aspartic acid and its polymers are potent inhibitors of calcite growth, with their effectiveness increasing with the length of the polymer chain.[6] For instance, a 2 mM concentration of aspartic acid can reduce calcite growth by 54%.[6] Glycine, on the other hand, has a marginal effect on calcite growth, with some studies even suggesting a slight promotion at certain concentrations.[6] In the context of aragonite precipitation, 2 mM aspartic acid significantly lowers the precipitation rate, whereas 2 mM glycine shows no significant effect.[7]
This difference in inhibitory action is attributed to the stronger adsorption of aspartic acid polymers to calcite surfaces compared to glycine.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from various experimental studies on the impact of glycine on calcium carbonate crystallization.
Table 1: Effect of Glycine Concentration on CaCO3 Polymorph Distribution
| Glycine Concentration | Vaterite Content (%) | Calcite Content (%) | Reference |
| 0 wt% | ~60% | ~40% | [3] |
| 20 wt% | 97% | 3% | [3] |
Table 2: Comparative Effect of Amino Acids on Calcite Growth Rate
| Additive (Concentration) | Growth Rate Inhibition (%) | Reference |
| Glycine (most tested concentrations) | <10% (marginal effect) | [6] |
| Aspartic Acid (2 mM) | 54% | [6] |
| Polyaspartic Acid (0.0012 mM) | 94% | [6] |
Table 3: Influence of Amino Acids on Amorphous Calcium Carbonate (ACC) Lifetime
| Additive (Concentration) | Observation | Reference |
| Glycine (13 mM) | ACC transforms to vaterite and some calcite at ~100 seconds. | [5] |
| Aspartic Acid (13 mM) | ACC lifetime prolonged compared to glycine. | [5] |
Mechanism of Action
The influence of glycine on CaCO3 crystallization is primarily attributed to its interaction with calcium ions and the surfaces of nascent crystals. The proposed mechanism involves the formation of a glycinate (B8599266) calcium intermediate, which plays a crucial role in promoting the nucleation and growth of vaterite.[1]
Glycine molecules can chelate calcium ions in the solution, altering the local supersaturation and influencing the nucleation pathway. Furthermore, the adsorption of glycine onto specific crystal faces of calcite is thought to inhibit their growth, thus allowing the less stable vaterite to dominate. This inhibitory effect on calcite is weaker than that of aspartic acid, which binds more strongly to calcite surfaces.[6]
The overall process can be visualized as a multi-step pathway where glycine intervenes at critical stages of nucleation and crystal growth.
Caption: Proposed mechanism of glycine's influence on CaCO3 crystallization.
Experimental Protocols
Synthesis of Vaterite using Glycine as an Additive
This protocol is based on the direct aqueous mineral carbonation of flue gas desulfurization (FGDG) gypsum in the presence of glycine.[1]
-
Preparation of Suspension: Disperse a specific weight percentage of glycine (e.g., 5, 10, 15, 20, or 40 wt% relative to the mass of FGDG) in an FGDG suspension containing ammonia. The reaction is conducted at room temperature (25°C) and atmospheric pressure.
-
Carbonation: Inject CO2 gas into the suspension at a controlled flow rate (e.g., 200 mL/min).
-
Reaction and Collection: Allow the reaction to proceed for a set duration (e.g., 30 minutes). After the reaction, collect the precipitate by filtration.
-
Washing and Drying: Wash the collected product with deionized water three times and then dry it in an oven at 60°C for 24 hours.
-
Characterization: Analyze the polymorph composition and morphology of the dried product using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).
Constant Composition Method for Studying Calcite Growth Inhibition
This method allows for the quantification of the effect of additives on the growth rate of calcite crystals under constant supersaturation.[6]
-
Seed Crystal Preparation: Prepare calcite seed crystals of a known size and surface area.
-
Reaction Setup: Use a constant composition setup consisting of a reaction vessel equipped with a pH electrode, a stirrer, and automated burettes for the addition of reactant solutions (e.g., CaCl2 and NaHCO3).
-
Initiation of Growth: Introduce the calcite seed crystals into a supersaturated solution of calcium carbonate.
-
Addition of Additive: Once a stable growth rate is established, introduce the additive (e.g., glycine or aspartic acid) at the desired concentration.
-
Maintaining Constant Composition: The automated system maintains a constant pH and supersaturation by titrating the reactant solutions to compensate for their consumption during crystal growth.
-
Rate Measurement: The rate of addition of the titrants is used to calculate the crystal growth rate.
-
Analysis: Compare the growth rates in the presence and absence of the additive to determine the percentage of inhibition.
Caption: Workflow for the constant composition method.
References
A Comparative Guide: Sodium Glycine Carbonate vs. Phosphate Buffers for Enhanced Protein Stability
For researchers, scientists, and professionals in drug development, maintaining protein stability is paramount to ensuring the efficacy and shelf life of biopharmaceutical products. The choice of buffer system plays a critical role in this endeavor. This guide provides an objective comparison of the performance of sodium glycine (B1666218) carbonate and traditional phosphate (B84403) buffers in maintaining protein stability, supported by experimental data and detailed methodologies.
While direct comparative studies on a single "sodium glycine carbonate" buffer system are limited in publicly available literature, this guide synthesizes data on carbonate buffers supplemented with glycine and compares it with extensive data available for phosphate buffers. This approach provides valuable insights into the potential advantages of incorporating glycine into a carbonate buffering system.
Key Performance Indicators: A Tabular Comparison
The following table summarizes quantitative data from various studies, comparing the effects of carbonate buffers (with and without glycine) and phosphate buffers on key protein stability parameters.
| Buffer System | Protein Studied | Stability Parameter | Value | Reference Protein in Phosphate Buffer | Value |
| Sodium Carbonate/Bicarbonate | Various | Hydroxyl Radical Quenching | More efficient than phosphate | Various | Less efficient |
| Phosphate Buffer | Glucose Oxidase | Thermal Stability (Tm) | Increased 3- to 10-fold with 1M phosphate | - | - |
| Phosphate Buffer | Lysozyme | Thermal Stability (Tm) | Decreased with increasing phosphate concentration | - | - |
| Glycine in Phosphate Buffer | Model Proteins | Freeze-Thaw Stability (pH shift) | Suppressed pH decrease at ≤ 50 mM glycine | Model Proteins | Significant pH decrease |
| Glycine Betaine | Ribonuclease-A | Thermal Stability (Tm) | Stabilizes at all pH values | - | - |
| Glycine Betaine | α-Lactalbumin, Lysozyme | Thermal Stability (Tm) | Destabilizing at high pH, Stabilizing at low pH | - | - |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical conditions. The effect of any buffer on a specific protein is highly dependent on the protein's physicochemical properties, the buffer's concentration, and the pH.
Delving into the Data: Key Insights
The data suggests that the choice between a carbonate-based buffer with glycine and a phosphate buffer is nuanced and protein-specific.
Sodium Glycine Carbonate's Potential Advantages:
-
Enhanced Radical Scavenging: Carbonate and bicarbonate buffers have been shown to be more effective at quenching hydroxyl radicals compared to phosphate buffers[1]. This is a significant advantage in preventing protein oxidation, a major degradation pathway. Glycine itself can be susceptible to radical formation, which could potentially offer a sacrificial protective mechanism for the protein[2].
-
pH Stability during Freeze-Thaw: The addition of glycine to phosphate buffers has been demonstrated to suppress the significant pH shifts that occur during freezing and thawing cycles, which can otherwise lead to protein denaturation and aggregation[3]. This suggests that a sodium glycine carbonate buffer could offer similar or enhanced protection during such processes.
Considerations for Phosphate Buffers:
-
Concentration-Dependent Effects: The impact of phosphate buffers on protein stability is highly dependent on their concentration. While higher concentrations can sometimes enhance thermal stability for certain proteins like glucose oxidase, they have also been shown to decrease the thermal stability of others, such as lysozyme[1].
-
Potential for pH Shifts: Phosphate buffers are known to exhibit significant pH drops during freezing due to the precipitation of dibasic sodium phosphate[3]. This acidic shift can be detrimental to the stability of many proteins.
Experimental Methodologies
To ensure the reproducibility and validity of the findings, it is crucial to understand the experimental protocols used to assess protein stability.
Differential Scanning Calorimetry (DSC) for Thermal Stability
Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the thermal stability of a protein by determining its melting temperature (Tm) and the enthalpy of unfolding (ΔH)[4][5][6][7].
Protocol:
-
Sample Preparation: The protein of interest is extensively dialyzed against the test buffer (e.g., 50 mM sodium glycine carbonate, pH 9.5 or 50 mM sodium phosphate, pH 7.4) to ensure buffer exchange. The final protein concentration is adjusted to a suitable range (e.g., 0.5 - 2.0 mg/mL). A reference sample containing only the matched buffer is also prepared.
-
Instrument Setup: A differential scanning calorimeter is equilibrated at the starting temperature (e.g., 20 °C). The samples (protein and reference buffer) are loaded into their respective cells.
-
Thermal Scan: The temperature is increased at a constant rate (e.g., 1 °C/min) up to a final temperature where the protein is fully denatured (e.g., 100 °C).
-
Data Analysis: The instrument measures the differential heat capacity between the sample and reference cells as a function of temperature. The resulting thermogram is analyzed to determine the Tm, which is the temperature at which 50% of the protein is unfolded, and the ΔH, which is the total heat absorbed during unfolding.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Size Exclusion Chromatography (SEC) is a widely used method to separate and quantify protein monomers, dimers, and higher-order aggregates based on their hydrodynamic radius[8][9][10][11][12].
Protocol:
-
System Preparation: An HPLC system equipped with a suitable size exclusion column is equilibrated with the mobile phase, which is typically the same as the buffer in which the protein is formulated (e.g., sodium glycine carbonate or phosphate buffer) containing an appropriate salt concentration (e.g., 150 mM NaCl) to minimize non-specific interactions with the column matrix.
-
Sample Injection: A defined volume of the protein sample is injected onto the column.
-
Elution and Detection: The protein species are separated based on their size as they pass through the column. Larger molecules (aggregates) elute earlier than smaller molecules (monomers). The elution profile is monitored by a UV detector at 280 nm.
-
Data Analysis: The resulting chromatogram is integrated to determine the percentage of monomer, dimer, and higher-order aggregates.
Visualizing the Process and Principles
To further clarify the experimental workflow and the underlying principles of buffer selection, the following diagrams are provided.
Caption: Experimental workflow for comparing buffer effects on protein stability.
Caption: Factors influencing the impact of buffers on protein stability.
Conclusion
The selection of an optimal buffer system is a critical step in the development of stable protein-based therapeutics. While phosphate buffers are widely used, the available evidence suggests that a sodium glycine carbonate buffer system holds significant promise, particularly in mitigating oxidative stress and preventing pH shifts during freeze-thaw cycles. However, the ideal buffer is ultimately protein-dependent. Therefore, it is imperative for researchers to conduct empirical studies, such as those outlined in this guide, to determine the most suitable buffer formulation for their specific protein of interest. This data-driven approach will ensure the long-term stability and efficacy of the final biopharmaceutical product.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Protein Stability and Unfolding Following Glycine Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. Protein Thermal Stability: Differential Scanning Calorimetry Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. goldbio.com [goldbio.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
Safety Operating Guide
Personal protective equipment for handling Sodium glycine carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Sodium Glycine (B1666218) Carbonate, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Sodium Glycine Carbonate and its components, such as sodium bicarbonate and glycine, may cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4] While some sources classify glycine sodium salt as non-hazardous, it is crucial to handle the compound with care, particularly in its powdered form, to mitigate risks associated with dust inhalation and potential dust explosions.[1][3][5][6]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Sodium Glycine Carbonate.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield is recommended if there is a risk of splashing.[1][2][3][7][8][9] | Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] |
| Hands | Appropriate chemical-resistant gloves.[1][2][3][7][9] | Select gloves based on the specific laboratory application and potential for direct contact. |
| Body | Standard work clothing, long-sleeved lab coat, or a chemically impervious suit. A chemical-resistant apron may also be necessary.[1][3][7][9] | Clothing should cover all exposed skin to prevent contact. |
| Respiratory | A NIOSH/MSHA approved respirator is necessary when dust is generated, if ventilation is inadequate, or if irritation is experienced.[1][3][4][7] | Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne dust.[1][3][7] |
| Feet | Closed-toe work shoes. In areas with a high risk of spills, PVC or rubber boots are recommended.[1][9] | Ensure footwear provides adequate protection against chemical spills. |
Operational Plan for Handling
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store Sodium Glycine Carbonate in a cool, dry, and well-ventilated area in a tightly sealed container.[3][4][7][8][10]
-
The substance is hygroscopic, meaning it absorbs moisture from the air; therefore, proper sealing is crucial.[8][10]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3][8][10]
2. Preparation and Use:
-
Always handle Sodium Glycine Carbonate within a well-ventilated area or a chemical fume hood to minimize dust inhalation.[2][4][7]
-
Avoid the formation and accumulation of dust.[2][3][4][7] Be aware that fine dust dispersed in the air can pose a potential dust explosion hazard.[1][3]
-
Wear the appropriate PPE as detailed in the table above.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3][4]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[2]
Disposal Plan
-
All waste material containing Sodium Glycine Carbonate must be disposed of in accordance with federal, state, and local regulations.[5][10]
-
Collect waste in clearly labeled, sealed containers.[1]
-
Do not mix with other waste materials.[5]
-
Handle uncleaned, empty containers as you would the product itself.[5]
Emergency and First-Aid Procedures
In the event of accidental exposure, follow these first-aid measures and seek medical attention if symptoms persist.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][4] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water.[1][2][3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][2][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink two to four cupfuls of water.[1][2][4] |
| Spills | For small spills, sweep up the material, avoiding dust generation, and place it in a suitable container for disposal. Ventilate the area and wash the spill site after the material has been collected.[1][2][4][8][10] |
Workflow for Handling and Disposal
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of Sodium Glycine Carbonate in a laboratory setting.
References
- 1. beaufort.tricare.mil [beaufort.tricare.mil]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. actylislab.com [actylislab.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Sodium Carbonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
